2-Methyl-3-furanthiol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylfuran-3-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6OS/c1-4-5(7)2-3-6-4/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYNUXHHUVUINQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047118 | |
| Record name | 2-Methyl-3-furanthiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale pink to pale orange liquid; aroma of roasted meat | |
| Record name | 2-Methyl-3-furanthiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/992/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
57.00 to 60.00 °C. @ 44.00 mm Hg | |
| Record name | 2-Methyl-3-furanthiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036611 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water,soluble in organic solvents,oils, Miscible at room temperature (in ethanol) | |
| Record name | 2-Methyl-3-furanthiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/992/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.141-1.150 | |
| Record name | 2-Methyl-3-furanthiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/992/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
28588-74-1 | |
| Record name | 2-Methyl-3-furanthiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28588-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-furanthiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028588741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Furanthiol, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-3-furanthiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylfuran-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-3-FURANTHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21RW1N179 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methyl-3-furanthiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036611 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-3-furanthiol: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and common experimental protocols related to 2-Methyl-3-furanthiol (MFT). A key aroma compound found in various cooked foods, particularly meat, its unique characteristics make it a significant molecule in flavor chemistry and food science. This document serves as a detailed resource for professionals requiring in-depth knowledge of this potent sulfur-containing furan (B31954).
Core Chemical Properties and Structure
This compound, with the CAS number 28588-74-1, is a volatile organic compound known for its powerful roasted, meaty aroma.[1][2][3] It is a pale pink to pale orange liquid under standard conditions.[1][2] The fundamental chemical and physical properties of this compound are summarized in the table below, providing a clear reference for its key quantitative data.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₆OS[1][4][5] |
| Molecular Weight | 114.17 g/mol [1][4][6] |
| CAS Number | 28588-74-1[1][4][6] |
| IUPAC Name | 2-methylfuran-3-thiol[1] |
| SMILES | CC1=C(C=CO1)S[1][6] |
| InChI | InChI=1S/C5H6OS/c1-4-5(7)2-3-6-4/h2-3,7H,1H3[1][4][6] |
| InChIKey | RUYNUXHHUVUINQ-UHFFFAOYSA-N[1][4][6] |
| Appearance | Pale pink to pale orange liquid[1][2] |
| Boiling Point | 57-60 °C @ 44 mmHg[1][6][7] |
| Density | 1.141 - 1.150 g/mL at 25 °C[1][6] |
| Refractive Index | 1.509 - 1.530 at 20 °C[1][2][6] |
| Flash Point | 37 °C (98.6 °F) - closed cup[6] |
| Solubility | Insoluble in water; soluble in organic solvents and oils.[1][2] |
Formation Pathways
This compound is not typically found in raw ingredients but is formed during thermal processing through complex chemical reactions. The two primary pathways for its generation are the Maillard reaction and the degradation of thiamine (B1217682) (Vitamin B1).[8]
-
Maillard Reaction: This pathway involves the reaction between a pentose (B10789219) sugar, such as ribose, and the sulfur-containing amino acid cysteine.[1][7][9] A proposed mechanism suggests the formation of an intermediate, 1,4-dideoxypento-2,3-diulose, which then reacts further to form the furan ring with the thiol group.[1][2]
-
Thiamine Degradation: Thiamine is a potent precursor, and its thermal degradation can be more efficient at producing MFT than the Maillard reaction in certain conditions.[6][8] The key intermediate in this pathway is 5-hydroxy-3-mercaptopentan-2-one, which undergoes cyclization and dehydration to yield this compound.[6][8][10]
The logical relationship between the precursors and the formation of this compound is illustrated in the diagram below.
References
- 1. Formation of aroma compounds from ribose and cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A novel method for quantification of this compound and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN1141296A - Preparation method of 2-methyl-3-methylthiofuran - Google Patents [patents.google.com]
- 6. This compound | 28588-74-1 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: 2-Methyl-3-furanthiol (CAS Registry Number: 28588-74-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-furanthiol, registered under CAS number 28588-74-1, is a sulfur-containing heterocyclic organic compound.[1][2][3] It is a potent aroma compound, highly valued in the flavor and fragrance industry for its intense meaty and roasted odor profile.[4][5] While its primary application lies in food science, its unique chemical properties and formation pathways are of significant interest to researchers in organic chemistry and biochemistry. This guide provides a comprehensive technical overview of this compound, focusing on its chemical and physical properties, synthesis and formation pathways, analytical methodologies, and safety information.
Chemical and Physical Properties
This compound is a volatile liquid, typically appearing colorless to pale yellow or orange.[6][7][8] Its high volatility and low odor threshold contribute to its powerful aromatic character. A summary of its key identifiers and physicochemical properties is presented below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Registry Number | 28588-74-1 | [1][2][3] |
| Molecular Formula | C₅H₆OS | [1][3] |
| Molecular Weight | 114.17 g/mol | [3][9] |
| IUPAC Name | 2-methylfuran-3-thiol | [9] |
| Synonyms | 2-Methyl-3-mercaptofuran, 3-Mercapto-2-methylfuran, Fish Thiol | [1][6] |
| FEMA Number | 3188 | [8] |
| EC Number | 249-094-7 | |
| InChI Key | RUYNUXHHUVUINQ-UHFFFAOYSA-N | [1][2] |
| SMILES | CC1=C(S)C=CO1 | [9] |
Table 2: Physicochemical Data for this compound
| Property | Value | Conditions | Reference |
| Appearance | Colorless to Yellow/Orange Liquid | Ambient | [6][7] |
| Odor | Roasted, Meaty, Sulfurous | - | [4] |
| Boiling Point | 57-60 °C | 44 mmHg | [10] |
| Density | 1.145 g/mL | 25 °C | [10] |
| Refractive Index | 1.518 | 20 °C | [10] |
| Flash Point | 37 °C (98.6 °F) | Closed Cup | |
| Vapor Pressure | 5.78 mmHg | 25 °C (estimated) | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents and oils | - | [8] |
Synthesis and Formation Pathways
This compound is primarily formed naturally during the thermal processing of food through two main chemical routes: the Maillard reaction and the degradation of thiamine (B1217682) (Vitamin B1).[11] Synthetic routes are often proprietary but are based on principles of heterocyclic chemistry.
Maillard Reaction Pathway
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a key pathway for the formation of this compound. The reaction between the sulfur-containing amino acid L-cysteine and a pentose (B10789219) sugar (like ribose) is a primary route. The process involves a series of complex intermediate steps, including the formation of Amadori rearrangement products and subsequent cyclization and degradation to yield the final furanthiol compound.
Caption: Maillard Reaction Pathway to this compound.
Thiamine Degradation Pathway
The thermal degradation of thiamine is another significant pathway for the formation of this compound, particularly in meat products.[11] This process involves the cleavage of the thiamine molecule, leading to the formation of key intermediates like 5-hydroxy-3-mercaptopentan-2-one. This intermediate then undergoes cyclization and dehydration to form the furan (B31954) ring structure.[11]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are often proprietary or specific to individual research publications. The following sections provide an overview of the general methodologies employed.
Synthesis Protocol Overview
A patented method for the preparation of a related compound, 2-methyl-3-methylthiofuran, involves the reaction of this compound with dimethyl sulfate (B86663) in an aqueous solution of sodium hydroxide.[12] This suggests that this compound can be used as a starting material. The synthesis of this compound itself often starts from precursors like 2-methylfuran. A general, multi-step process can be summarized as follows:
-
Reaction Initiation : A starting material, such as 2-methylfuran, is reacted with reagents to introduce a functional group at the 3-position.
-
Introduction of Sulfur : A sulfur-containing nucleophile is then used to introduce the thiol group.
-
Purification : The crude product is purified, typically by vacuum distillation, to isolate this compound.
Note: The specific reagents, reaction conditions (temperature, pressure, catalysts), and purification techniques are highly dependent on the chosen synthetic route and are often protected by patents.
Analytical Protocols
4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common and effective technique for the identification and quantification of the volatile this compound, especially in complex food matrices.[11]
-
Sample Preparation : Due to its volatility, methods like solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) are often used to extract and concentrate the analyte from the sample matrix.
-
GC Separation : A non-polar or mid-polar capillary column (e.g., DB-5, HP-5) is typically used for separation. The oven temperature is programmed to ramp up to effectively separate the volatile compounds.
-
MS Detection : Mass spectrometry is used for detection and identification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Caption: General Workflow for GC-MS Analysis.
4.2.2 High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC can also be used for the analysis of this compound.[13]
-
Mobile Phase : A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid (for MS compatibility).[13]
-
Stationary Phase : A C18 column is commonly employed for the separation.[13]
-
Detection : UV detection or mass spectrometry can be used for detection.
Applications and Biological Relevance
Industrial Applications
The predominant use of this compound is as a flavoring agent in the food industry.[4][5] It is used to impart or enhance meaty, savory, and roasted flavors in a wide range of products, including soups, sauces, processed meats, and snack foods.[4][5]
Biological Activity and Drug Development
Currently, there is a lack of significant research on the pharmacological effects or biological activities of this compound that would make it a direct candidate for drug development. Its biological relevance is primarily understood in the context of flavor chemistry and sensory science, where it interacts with olfactory receptors to produce its characteristic aroma. Some studies on sulfur-containing compounds suggest potential antioxidant or antimicrobial properties, but these have not been extensively investigated for this compound specifically.[14] As such, there are no known signaling pathways directly associated with this compound in a therapeutic context.
Safety and Handling
This compound is classified as a flammable liquid and is toxic if swallowed or inhaled.[15] It can also cause serious eye damage.[15]
Table 3: Hazard Information for this compound
| Hazard Statement | GHS Code | Classification | Reference |
| Flammable liquid and vapor | H226 | Flammable Liquid, Category 3 | [15] |
| Toxic if swallowed | H301 | Acute Toxicity, Oral, Category 3 | [15] |
| Fatal if inhaled | H330 | Acute Toxicity, Inhalation, Category 1 | [15] |
| Causes serious eye damage | H318 | Serious Eye Damage, Category 1 | [15] |
Handling and Storage:
-
Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[15]
-
Keep away from heat, sparks, and open flames.[15]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place, often under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Conclusion
This compound (CAS: 28588-74-1) is a chemically significant molecule, primarily recognized for its powerful contribution to meaty and savory flavors in foods. Its formation through the Maillard reaction and thiamine degradation are key areas of study in food chemistry. While it is of high importance to the flavor industry, its potential applications in pharmacology and drug development have not been explored, and there is currently no evidence of its involvement in specific biological signaling pathways. Researchers and scientists working with this compound should be well-versed in its physicochemical properties and adhere to strict safety protocols due to its hazardous nature.
References
- 1. CN1141296A - Preparation method of 2-methyl-3-methylthiofuran - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Tetrahydro-2-methyl-3-furanthiol | C5H10OS | CID 62128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. CN108440457B - Preparation method and application of 2-methyltetrahydrofuran-3-thiol - Google Patents [patents.google.com]
- 6. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]
- 7. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. fish thiol, 28588-74-1 [thegoodscentscompany.com]
- 10. This compound | 28588-74-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Showing Compound this compound (FDB015527) - FooDB [foodb.ca]
- 12. This compound | C5H6OS | CID 34286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Human Metabolome Database: Showing metabocard for this compound (HMDB0036611) [hmdb.ca]
- 15. chemicalbook.com [chemicalbook.com]
The Ubiquitous Yet Elusive Meaty Aroma: A Technical Guide to 2-Methyl-3-furanthiol in Foodstuffs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-furanthiol (MFT) is a potent, sulfur-containing volatile compound renowned for its characteristic meaty and savory aroma. Despite its extremely low odor threshold, MFT plays a pivotal role in the flavor profiles of a diverse range of cooked and processed foods. Its presence is a result of complex chemical transformations occurring during thermal processing, primarily through the Maillard reaction and the degradation of thiamine (B1217682) (Vitamin B1). This technical guide provides an in-depth overview of the natural occurrence of MFT in various food products, detailed experimental protocols for its quantification, and a visual representation of its formation pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of food science, flavor chemistry, and drug development.
Natural Occurrence of this compound
MFT has been identified as a key aroma contributor in a variety of food products, ranging from cooked meats to roasted coffee and fermented sauces. Its concentration can vary significantly depending on the food matrix, processing conditions, and the presence of precursor molecules.
MFT in Meat Products
Cooked meats are a primary source of this compound, where it contributes significantly to the desirable "meaty" aroma. The concentration of MFT in meat is influenced by factors such as the type of meat, the cooking method, and the duration of heating.
| Meat Product | Cooking Method | Concentration Range (µg/kg) | Reference |
| Beef | Boiled (45 min) | 7 - 28 | [1] |
| Pork | Boiled (45 min) | 6 - 9 | [1] |
| Lamb | Boiled (45 min) | 5 - 11 | [1] |
| Chicken | Boiled (60 min) | 4.5 | [1] |
| Dry-rendered Beef Fat | Dry-rendering | Present (OAV ≥ 1) | [2] |
| Roasted Chicken | Roasting | Key aroma compound | [3][4] |
MFT in Other Food Products
Beyond meat, MFT is a significant aroma compound in a range of other food items, contributing to their complex flavor profiles.
| Food Product | Processing | Concentration Range | Reference |
| Fermented Soy Sauce | Fermentation & Heating | > 0.5 µg/L (increases with heating) | [5] |
| Wine (various) | Fermentation | Up to 100 ng/L | [6] |
| Coffee | Roasting & Brewing | Key odorant (quantitative data limited) | [7] |
| Fermented Grains (for Baijiu) | Fermentation & Distillation | 1.70 - 12.74 µg/kg | [7] |
Formation Pathways of this compound
The formation of MFT in food is primarily attributed to two key chemical pathways that occur during thermal processing: the Maillard reaction and the degradation of thiamine.
Maillard Reaction Pathway
The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a major route for the formation of MFT. The key precursors are pentose (B10789219) sugars, such as ribose, and the sulfur-containing amino acid, cysteine.[7][8] A proposed pathway involves the formation of a 1,4-dideoxypento-2,3-diulose intermediate from the reaction of ribose and cysteine.[9]
Maillard reaction pathway for MFT formation.
Thiamine Degradation Pathway
Thiamine (Vitamin B1) is another crucial precursor for the formation of MFT, particularly in meat products.[10] Thermal degradation of thiamine leads to the formation of key intermediates that subsequently cyclize and react to form MFT.
Thiamine degradation pathway leading to MFT.
Experimental Protocols for the Quantification of this compound
The accurate quantification of MFT in complex food matrices is challenging due to its high volatility, reactivity, and low concentration. The following protocols outline the key steps for the analysis of MFT in meat and a general approach for other food matrices.
Quantification of MFT in Meat Products
This protocol is based on a stable isotope dilution assay, which is a highly accurate method for quantifying trace volatile compounds.[1]
1. Sample Preparation and Extraction:
-
Homogenize a known amount of the cooked meat sample.
-
Spike the homogenate with a known amount of a stable isotopically labeled internal standard of MFT (e.g., [²H₃]-2-methyl-3-furanthiol).
-
Extract the volatiles using a suitable organic solvent, such as dichloromethane, under cooling.
-
Concentrate the extract carefully to a smaller volume.
2. Enrichment of Thiols:
-
React the extract with a solution of p-hydroxymercuribenzoic acid to selectively bind the thiols.
-
Purify the thiol-mercury adducts to remove interfering compounds.
-
Liberate the thiols from the adducts by adding a reducing agent like cysteine.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Introduce the liberated thiols into a gas chromatograph using a suitable injection technique (e.g., dynamic headspace).
-
Separate the volatile compounds on a capillary column with a non-polar or medium-polar stationary phase.
-
Detect and quantify MFT and its labeled internal standard using a mass spectrometer operating in selected ion monitoring (SIM) mode.
-
Calculate the concentration of MFT in the original sample based on the response ratio of the analyte to the internal standard.
Workflow for MFT analysis in meat.
General Protocol for Other Food Matrices (e.g., Coffee, Beverages)
For liquid and solid samples like coffee, soy sauce, or wine, headspace solid-phase microextraction (HS-SPME) followed by GC-MS is a common and effective method.
1. Sample Preparation:
-
For liquid samples (e.g., coffee, wine), place a known volume into a headspace vial.
-
For solid samples (e.g., ground coffee), weigh a known amount into a headspace vial and add a specific amount of water or a salt solution to facilitate the release of volatiles.
-
Add a known amount of a suitable internal standard.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Equilibrate the sample at a specific temperature for a set time to allow volatiles to partition into the headspace.
-
Expose a SPME fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period to adsorb the analytes.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorb the trapped volatiles from the SPME fiber in the hot injector of the gas chromatograph.
-
Separate, identify, and quantify MFT as described in the meat analysis protocol.
Conclusion
This compound is a crucial aroma compound that significantly influences the sensory perception of a wide array of food products. Its formation through the Maillard reaction and thiamine degradation highlights the complex chemistry that occurs during food processing. The analytical methods detailed in this guide provide a framework for the accurate quantification of this potent odorant, enabling a better understanding of its role in food flavor and its modulation through process optimization. Further research is warranted to expand the quantitative database of MFT in various foodstuffs and to fully elucidate the intricate mechanisms of its formation and degradation.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. mdpi.com [mdpi.com]
- 3. ab :: Animal Bioscience [animbiosci.org]
- 4. Characterization of key aroma compounds in roasted chicken using SPME, SAFE, GC-O, GC–MS, AEDA, OAV, recombination-omission tests, and sensory evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution of this compound to the cooked meat-like aroma of fermented soy sauce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Formation of aroma compounds from ribose and cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 28588-74-1 | Benchchem [benchchem.com]
A Technical Guide to the Synthesis of 2-Methyl-3-furanthiol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathways for 2-Methyl-3-furanthiol (MFT), a potent aroma compound with significant applications in the food and flavor industry and potential relevance in pharmaceutical research due to its sensory and antioxidant properties. This document provides a comprehensive overview of the major synthetic routes, including the Maillard reaction, thiamine (B1217682) degradation, enzymatic hydrolysis, and targeted chemical synthesis. Detailed experimental protocols for key cited methodologies are provided, and quantitative data is summarized for comparative analysis.
Overview of Synthesis Pathways
This compound (MFT) is a volatile sulfur-containing compound naturally found in cooked meats and other thermally processed foods. Its characteristic meaty and roasted aroma makes it a valuable flavor ingredient.[1][2] The primary routes for its formation and synthesis are categorized as follows:
-
Maillard Reaction: A non-enzymatic browning reaction between reducing sugars and amino acids.
-
Thiamine (Vitamin B1) Degradation: The thermal decomposition of thiamine is a significant pathway for MFT formation.[1][3]
-
Enzymatic Hydrolysis: Biocatalytic approaches utilizing enzymes to generate MFT from precursors.[1]
-
Chemical Synthesis: Direct organic synthesis from various starting materials.
The following sections provide detailed descriptions of these pathways, including reaction mechanisms, experimental protocols where available, and quantitative data.
Maillard Reaction Pathway
The Maillard reaction is a well-established pathway for the formation of MFT, typically involving the reaction of a pentose (B10789219) sugar, such as ribose, with the sulfur-containing amino acid cysteine.[2][4][5] The reaction proceeds through a series of complex steps, including the formation of key intermediates. One proposed mechanism involves the formation of a 1,4-dideoxyosone from ribose, which then reacts with cysteine to yield MFT.[4][5][6]
Proposed Reaction Scheme
References
- 1. This compound | 28588-74-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and this compound. | Semantic Scholar [semanticscholar.org]
- 5. CN1141296A - Preparation method of 2-methyl-3-methylthiofuran - Google Patents [patents.google.com]
- 6. Formation of aroma compounds from ribose and cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enduring Significance of 2-Methyl-3-furanthiol in Flavor Chemistry: A Technical Guide
An in-depth exploration of the discovery, formation, and analytical methodologies of a pivotal, potent, and characteristically meaty aroma compound for researchers, scientists, and drug development professionals.
Introduction
Volatile sulfur compounds are paramount in defining the characteristic aromas of many foods, often possessing exceptionally low odor thresholds that allow them to exert significant sensory impact even at trace concentrations.[1][2] Among these, 2-methyl-3-furanthiol (MFT) stands out as a singularly potent and important flavor compound, renowned for its intense meaty and roasted aroma.[1][2][3][4] First identified in heated canned tuna, its presence has since been confirmed in a wide array of thermally processed foods, including various cooked meats, coffee, and fermented soy sauce.[5][6] This technical guide provides a comprehensive overview of the discovery, history, formation pathways, and analytical protocols related to this compound, offering a critical resource for professionals in flavor chemistry and related fields.
Historical Perspective and Initial Discovery
The journey of this compound in flavor science began with investigations into the volatile components of heated canned tuna.[5] This initial identification opened the door to further research, which subsequently revealed its presence in a multitude of other food products.[5] Early research efforts were heavily focused on elucidating its formation pathways, particularly in cooked meat, where it was recognized as a key contributor to the desirable meaty aroma.[5][7] These seminal studies established the Maillard reaction as a primary route for its generation during food processing.[5]
Physicochemical and Sensory Properties
This compound, with the chemical formula C5H6OS and a molecular weight of 114.17 g/mol , is a colorless to light yellow liquid.[3][5] Its potent sensory characteristics are a defining feature, with a taste profile at 15 ppm described as sulfurous, fishy, meaty, and reminiscent of salmon and tuna with a roasted nuance.[3]
Quantitative Sensory Data
The remarkably low odor threshold of this compound underscores its importance as a high-impact aroma compound. The following table summarizes key quantitative sensory and occurrence data.
| Parameter | Value | Food Matrix/Medium | Reference(s) |
| Odor Threshold | 0.05 pg/kg | - | [7] |
| 0.007 µg/kg | Water | [8] | |
| 0.0025 ng/L | Air | [8] | |
| 4 ng/L | Model dilute alcohol solution | [6] | |
| Concentration in Wine | Up to 100 ng/L | Red and white Bordeaux, Loire Valley Sauvignon blanc, white Burgundy, and Champagne | [9][10] |
| Concentration in Fermented Grains | 1.70–12.74 µg/kg | - | [1] |
| Typical Use Levels in Flavors | 10-100 ppm | Various meat flavors (bacon, beef, chicken, pork) | [4] |
| 1-30 ppm | Seafood flavors (crab, lobster, tuna) | [4] | |
| 1-8 ppm | Nut flavors (almond, hazelnut, pistachio) | [4] |
Formation Pathways of this compound
The generation of this compound in food is primarily attributed to two key chemical routes: the Maillard reaction and the thermal degradation of thiamine (B1217682) (Vitamin B1).[1][2][5][11]
Maillard Reaction
The most common pathway for MFT formation is the Maillard reaction between a pentose (B10789219) sugar, such as ribose, and the sulfur-containing amino acid cysteine during thermal processing.[1][5] This complex series of reactions involves the formation of several key intermediates. While pentoses are more efficient precursors, hexoses like glucose and rhamnose can also yield significant amounts of MFT.[12]
A proposed mechanism involves the reaction of hydroxyacetaldehyde and mercapto-2-propanone, which yields 4,5-dihydroxy-1-mercapto-2-pentanone. This intermediate then undergoes cyclization and dehydration to form MFT.[5] Quantitative studies have shown this to be a highly effective route, with a reported yield of 1.4 mol% under anhydrous conditions at 180°C.[5][12]
References
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- 2. tandfonline.com [tandfonline.com]
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- 5. This compound | 28588-74-1 | Benchchem [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. fs.ntou.edu.tw [fs.ntou.edu.tw]
- 8. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel method for quantification of this compound and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to 2-Methyl-3-furanthiol: Olfactory Profile, Analysis, and Formation
Introduction
2-Methyl-3-furanthiol (MFT), identified by its CAS Number 28588-74-1 and FEMA Number 3188, is a highly potent, sulfur-containing heterocyclic organic compound.[1][2] It is a key aroma constituent in a wide variety of cooked and processed foods, including meat, coffee, and fermented products.[3] Its exceptionally low odor threshold means it can significantly influence the overall flavor profile of a product even at trace concentrations.[4] This guide provides an in-depth overview of MFT's olfactory properties, quantitative data, formation pathways, and the experimental protocols used for its analysis, tailored for researchers and professionals in flavor chemistry and product development.
Olfactory Properties and Aroma Profile
This compound is renowned for its intense and complex aroma, which is predominantly characterized by savory notes.
-
Primary Descriptors: The most common descriptor for MFT is "meaty" or "cooked meat-like".[4][5] It is also frequently described with terms such as "roasted," "savory," and "sulfurous."[6][7]
-
Concentration Dependence: The perceived aroma can vary with concentration. While low concentrations impart a desirable cooked meat character, higher concentrations can introduce "fishy," "metallic," or even "pickle-like" off-notes, as observed in some types of Chinese Baijiu.[5][8]
-
Taste Profile: At a concentration of 15 ppm, its taste is described as sulfurous, fishy, and meaty, with nuances of salmon and tuna and a slight roasted character.[9]
The chemical structure of this compound is fundamental to its distinct aroma.
Caption: Chemical structure of this compound (C5H6OS).
Quantitative Sensory and Occurrence Data
The potency of MFT is quantified by its extremely low odor threshold. Its presence has been confirmed in numerous food products.
Table 1: Odor Threshold of this compound
| Medium | Odor Threshold | Reference(s) |
| General | 0.00003 µg/kg | |
| Model Dilute Alcohol Solution | 4 ng/L | [4] |
| 67% Ethanol/Water Solution | 0.0057 µg/L | [10] |
Table 2: Reported Concentrations of this compound in Food Products
| Food Product | Concentration Range | Reference(s) |
| Fermented Soy Sauce | ~0.5 µg/L | [4] |
| Moutai-aroma type Baijiu | 1.70–12.74 µg/kg | [11] |
| Various Wines | Up to 100 ng/L | [12] |
| Canned Tuna | Present (Key Odorant) | [3] |
| Cooked Beef | Present | [3] |
Table 3: Illustrative Use Levels in Flavor Formulations
| Flavor Application | Recommended Starting Level (in flavor concentrate) | Reference(s) |
| Roast Beef | 100 ppm | [13] |
| Chicken / Ham | 50 ppm | [13] |
| Bacon | 25 ppm | [13] |
| Tuna / Crab | 10 ppm | [13] |
| Chocolate | 10 - 30 ppm | [13] |
Formation Pathways
MFT is not typically present in raw ingredients but is generated during thermal processing through two primary chemical routes: the Maillard reaction and the degradation of thiamine (B1217682) (Vitamin B1).
Maillard Reaction
This pathway involves the reaction of a sulfur-containing amino acid, typically cysteine, with a reducing sugar. Pentoses are generally more effective precursors than hexoses.[14]
Caption: Generalized pathway for MFT formation via the Maillard reaction.
Thiamine Degradation
Thiamine is a highly efficient precursor to MFT and can be the dominant formation pathway in certain food systems.[5] The process involves thermal cleavage of the thiamine molecule to yield key intermediates that subsequently cyclize to form the furan (B31954) ring.[5][15]
Caption: Formation of MFT through the thermal degradation of thiamine.
Experimental Protocols
The analysis of MFT is challenging due to its high volatility, reactivity, and low concentration. Specialized protocols are required for its accurate identification and quantification.
Protocol: Volatile Compound Extraction
The initial step involves isolating volatile and semi-volatile compounds from the food matrix.
-
Objective: To extract and concentrate aroma compounds, including MFT, for subsequent analysis.
-
Methodologies:
-
Headspace Solid-Phase Microextraction (HS-SPME): A fiber coated with a stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace above the sample. Volatiles adsorb to the fiber and are then thermally desorbed into the GC inlet.
-
Solvent Extraction: Direct solvent extraction using a low-boiling-point solvent (e.g., dichloromethane) followed by concentration. Techniques like high-vacuum transfer (HVT) can be used for purification.[11]
-
Dynamic Headspace Sampling (Purge-and-Trap): An inert gas is passed through the sample, and the purged volatiles are trapped on an adsorbent material. The trap is then heated to release the compounds for analysis.
-
Protocol: Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is the primary technique for identifying odor-active compounds in a complex mixture.
-
Objective: To separate volatile compounds and assess the odor of each compound as it elutes from the GC column.
-
Methodology:
-
Injection: The concentrated extract is injected into the gas chromatograph.
-
Separation: Compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-5 or DB-Wax).
-
Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a chemical detector (e.g., Mass Spectrometer), and the other is sent to an olfactometry port.
-
Detection:
-
Mass Spectrometry (MS): Provides structural information for chemical identification.
-
Sulfur-Specific Detector (e.g., PFPD): Confirms the presence of sulfur-containing compounds.[15]
-
Human Assessor: A trained panelist sniffs the effluent from the olfactometry port and records the time, intensity, and description of each detected odor.
-
-
Aroma Extract Dilution Analysis (AEDA): The extract is analyzed at stepwise dilutions until no odor is perceived. The highest dilution at which a compound is detected gives its Flavor Dilution (FD) factor, indicating its relative aroma potency.[5]
-
Caption: A typical experimental workflow for Gas Chromatography-Olfactometry (GC-O).
Protocol: Quantification of Thiols in Wine
A specific method has been developed for quantifying highly reactive thiols like MFT in complex matrices like wine.[10][12]
-
Objective: To accurately measure the concentration of MFT in wine.
-
Methodology:
-
Derivatization: p-Hydroxymercuribenzoate (pHMB) is added directly to the wine sample. It selectively binds with volatile thiols, including MFT, to form stable, non-volatile conjugates.
-
Purification: The sample is passed through a solid-phase extraction (SPE) column to remove matrix interferences, while the pHMB-thiol conjugates are retained.
-
Release: A cysteamine (B1669678) solution is applied in reverse flow to the column. Cysteamine displaces the MFT from the pHMB conjugate, releasing the free, volatile thiol.
-
Analysis: The eluted fraction containing the released thiols is then analyzed by a sensitive technique such as GC-MS or GC-PFPD for quantification, often using a stable isotope-labeled internal standard.
-
Conclusion
This compound is a flavor compound of paramount importance, responsible for the desirable meaty and roasted notes in many thermally processed foods. Its formation is intricately linked to the Maillard reaction and thiamine degradation, making its concentration a function of both ingredient composition and processing conditions. For researchers and developers, understanding its complex aroma profile, potent nature, and the analytical methods required for its study is crucial for effective flavor design, quality control, and the mitigation of potential off-notes. The protocols and data presented herein provide a foundational guide for the scientific investigation of this impactful aroma molecule.
References
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- 2. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
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- 4. tandfonline.com [tandfonline.com]
- 5. This compound | 28588-74-1 | Benchchem [benchchem.com]
- 6. fish thiol, 28588-74-1 [thegoodscentscompany.com]
- 7. This compound [ventos.com]
- 8. 2-甲基-3-呋喃硫醇 ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]
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- 10. researchgate.net [researchgate.net]
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- 12. A novel method for quantification of this compound and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. GC-olfactometric characterization of aroma volatiles from the thermal degradation of thiamin in model orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Methyl-3-furanthiol (MFT) Research
Abstract
This compound (MFT), a heterocyclic sulfur-containing compound, is a highly potent aroma molecule responsible for the characteristic "meaty" or "roasted" scent in a variety of cooked and processed foods.[1][2] With an exceptionally low odor threshold, its contribution to the overall flavor profile of foods like cooked beef, coffee, and certain fermented beverages is significant, often defining their desirable sensory characteristics.[2][3][4] MFT is primarily formed through the Maillard reaction between carbohydrates and sulfur-containing amino acids, as well as through the thermal degradation of thiamine (B1217682).[1][2] This guide provides a comprehensive review of the existing research on this compound, covering its chemical properties, natural occurrence, formation pathways, and analytical methodologies. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams of key processes to serve as a technical resource for professionals in food science and drug development.
Chemical Properties and Sensory Profile
This compound (CAS No. 28588-74-1) has a molecular formula of C5H6OS and a molecular weight of 114.17 g/mol .[5] It is recognized as one of the most potent aroma-active compounds found in food.[2] Its aroma is typically described as "meaty," "roasted," "cooked rice," or "vitamin-like."[6]
Sensory Thresholds
The sensory impact of an aroma compound is often evaluated by its odor threshold, the lowest concentration detectable by the human nose. The Odor Activity Value (OAV), calculated as the ratio of a compound's concentration to its odor threshold, indicates its significance to the overall aroma.[3][7] MFT possesses an extremely low odor detection threshold, making it a key contributor to food flavor even at trace concentrations.
Table 1: Sensory Thresholds of this compound
| Medium | Odor Threshold | Reference |
| Water | 0.005-0.01 ppb (μg/L) | [6] |
| 46% Ethanol-Water | 0.0048 μg/L | [8] |
| General | 0.007 ppb (μg/L) | [4][9] |
| Air | 0.00003 μg/kg | [2] |
Occurrence in Food and Beverages
MFT is a pivotal volatile compound that imparts the characteristic "meaty" aroma in various cooked meats, including beef, chicken, and pork.[1] Its presence is not limited to meat; it has been identified in a wide range of products, from coffee and beer to fermented grains used in the production of Chinese Baijiu.[1][10][11]
Table 2: Concentration of this compound in Various Food and Beverage Products
| Product Category | Specific Product/Condition | Concentration Range | Reference |
| Beverages | |||
| Chinese Baijiu (Ronghexiang aroma-type) | 0.9–2.8 µg/L | [1] | |
| Chinese Baijiu (Luzhou-flavor) | 0.07–0.13 µg/L | [1] | |
| Fermented Grains | |||
| Sauce-Aroma Baijiu Production (1st-7th rounds) | 1.70–12.74 μg/kg | [8] | |
| Cooked Meats | |||
| Boiled Beef | Identified as a key odorant | [12] |
Formation Pathways
MFT is generated in food primarily through two pathways: the Maillard reaction and the degradation of thiamine (Vitamin B1).[2] Enzymatic reactions may also play a role in its release from precursors.[1]
Maillard Reaction
The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is the most common pathway for MFT formation.[1][2] The reaction of pentose (B10789219) sugars like ribose with the sulfur-containing amino acid cysteine is a well-studied route.[6][13] Key intermediates include Amadori compounds, norfuraneol, and hydrogen sulfide (B99878) (H₂S), which is liberated from cysteine.[1][6][8]
Thiamine Degradation
The thermal degradation of thiamine is another significant pathway for MFT generation and can be more efficient than the Maillard reaction in certain food systems like meat.[1][6] The process involves the cleavage of the thiamine molecule and cyclization of the key intermediate 5-hydroxy-3-mercaptopentan-2-one.[6][8]
Enzymatic Formation
Enzymatic pathways can also contribute to the release of MFT. Lipases and β-lyase enzymes, such as those from Saccharomyces cerevisiae, can cleave cysteine-S-conjugates or thioacetates to release volatile thiols.[1][14] For instance, lipase (B570770) from Candida rugosa has been shown to hydrolyze S-3-(2-methylfuryl) thioacetate (B1230152) to produce MFT with yields as high as 88%.[14] This presents a potential chemoenzymatic approach for MFT synthesis.[14]
Analytical Methodologies
The analysis of MFT is challenging due to its high volatility, reactivity (prone to oxidation), and low concentration in complex food matrices.[2][15] Methods typically involve extraction, concentration, and detection by gas chromatography-mass spectrometry (GC-MS).
Extraction Techniques
Several techniques are employed to isolate MFT from food samples:
-
Solid-Phase Microextraction (SPME): A solvent-free method where a coated fiber is exposed to the headspace of a sample to adsorb volatiles.[15][16] It is suitable for automation.[15] Polydimethylsiloxane/divinylbenzene (PDMS/DVB) fibers are commonly used.[15]
-
Solvent-Assisted Flavor Evaporation (SAFE): A form of vacuum distillation that allows for the gentle separation of volatile compounds from a solvent extract under high vacuum, minimizing thermal degradation.[17]
-
Solid-Phase Extraction (SPE): This technique is used to clean up and concentrate analytes from a liquid sample, effectively identifying key aroma compounds like MFT from complex matrices.[9][17]
Detection and Quantification
-
Gas Chromatography-Olfactometry (GC-O): This technique combines the separation power of GC with human sensory perception.[18] As compounds elute from the GC column, they are split between a chemical detector (like MS) and a sniffing port, allowing for the identification of odor-active compounds.[18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying and quantifying volatile compounds. For enhanced sensitivity with thiols, Negative Chemical Ionization (NCI) mass spectrometry can be used, often after derivatization.[15]
-
Stable Isotope Dilution Assay (SIDA): A highly accurate quantification method where a known amount of a stable isotope-labeled version of the analyte (e.g., deuterated MFT) is added to the sample as an internal standard. This corrects for losses during sample preparation and analysis.[12]
Experimental Protocol: Automated SPME-GC-MS Analysis of MFT in Wine
This protocol is a generalized summary based on methodologies described in the literature, particularly for automated analysis of polyfunctional thiols.[15][19]
-
Sample Preparation:
-
Pour 10 mL of the wine sample into a 20 mL headspace vial. Add a magnetic stir bar.
-
For SIDA, spike the sample with a known concentration of deuterated this compound internal standard.
-
Seal the vial with a septum cap.
-
-
Automated On-Fiber Derivatization and Extraction (using a Combi-Pal or similar autosampler):
-
Reagent Exposure: Program the autosampler to expose a 65 µm PDMS/DVB SPME fiber to the headspace of a vial containing a derivatizing agent, such as pentafluorobenzyl bromide (PFBBr), for 5 minutes. This step converts the thiol into a more stable and highly detectable derivative.[15]
-
Sample Extraction: Immediately transfer the reagent-loaded fiber to the headspace of the prepared sample vial.
-
Incubation and Extraction: Incubate the sample vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 30-45 minutes) with agitation to facilitate the extraction and derivatization of MFT onto the fiber.
-
-
GC-MS Analysis:
-
Desorption: The autosampler injects the fiber into the heated GC inlet (e.g., 250°C) for thermal desorption of the derivatized analytes for a period of 5-10 minutes in splitless mode.
-
Chromatographic Separation: Use a suitable capillary column (e.g., DB-624 or equivalent) for separation. A typical oven temperature program starts at 50°C, holds for 2 minutes, then ramps at 10°C/min to 250°C, and holds for 5 minutes.[20]
-
Mass Spectrometric Detection: Operate the mass spectrometer in Negative Chemical Ionization (NCI) mode for high sensitivity towards the pentafluorobenzyl derivatives. Monitor specific ions for the MFT derivative and its deuterated internal standard.[15]
-
-
Quantification:
-
Integrate the peak areas for the characteristic ions of the analyte and the internal standard.
-
Calculate the concentration of MFT in the original sample based on the peak area ratio and the known concentration of the added internal standard.
-
Biological Activity
While this compound is primarily studied for its role in food flavor, some research indicates it possesses biological activity, particularly as an antioxidant.[2]
Antioxidant Properties
MFT has demonstrated good antioxidant activities in both aqueous and organic systems, where it can protect against lipid peroxidation.[2] This activity is common for thiol-containing compounds, which can act as radical scavengers. Although detailed pharmacological studies are limited, this inherent antioxidant capacity suggests a potential, albeit unexplored, role in biological systems. A network pharmacology analysis of Yellowhorn leaves and flowers, which contain MFT, showed a wide range of biological activities for the various components present, including anti-inflammatory and antioxidant effects, though these are not attributed solely to MFT.[4][21]
Conclusion and Future Directions
This compound is a critically important aroma compound that defines the sensory profile of many staple foods and beverages. Significant progress has been made in understanding its formation through the Maillard reaction and thiamine degradation, and sophisticated analytical techniques now allow for its quantification at ultra-trace levels.
For researchers and food scientists, future work could focus on controlling MFT formation during processing to either enhance desirable meaty notes or mitigate off-flavors in certain products.[2] For professionals in drug development, while MFT's direct pharmacological applications are not yet established, its potent antioxidant activity warrants further investigation. Exploring the metabolism of MFT and the biological effects of its derivatives could reveal novel applications beyond the realm of food chemistry.
References
- 1. This compound | 28588-74-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Widely Targeted Metabolomics and Network Pharmacology Reveal the Nutritional Potential of Yellowhorn (Xanthoceras sorbifolium Bunge) Leaves and Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. diposit.ub.edu [diposit.ub.edu]
- 12. scispace.com [scispace.com]
- 13. imreblank.ch [imreblank.ch]
- 14. imreblank.ch [imreblank.ch]
- 15. researchgate.net [researchgate.net]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. mdpi.com [mdpi.com]
- 18. epdf.pub [epdf.pub]
- 19. scispace.com [scispace.com]
- 20. Microwave-Assisted Extraction Coupled with Mass Spectrometry for Determining Five Volatile Compounds from Soy Sauces - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to 2-Methyl-3-furanthiol: Synonyms, Properties, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-Methyl-3-furanthiol (MFT), a potent aroma compound with significant interest in flavor chemistry and potential applications in other fields. This document details its nomenclature, physicochemical properties, and key experimental methodologies for its analysis and formation.
Synonyms and Alternative Names
This compound is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of its synonyms and alternative identifiers is provided below for clear identification and literature searching.
-
2-Methylfuran-3-thiol[1]
-
3-Furanthiol, 2-methyl-[1]
-
2-Methyl-3-furylthiol[1]
-
3-Mercapto-2-methylfuran[1]
-
Oxycyclothione 030
-
CAS 28588-74-1[1]
-
EINECS 249-094-7[1]
-
JECFA Number 1060[1]
-
UNII-N21RW1N179[1]
-
NSC 46123
-
2-methyl-furan-3-thiol[1]
-
2-methyl-3-sulfanylfuran[1]
-
Furan-3-thiol, 2-methyl[1]
-
2-methyl-3-mercapto-furan[1]
-
methyl furanthiol[1]
-
2-methyluran-3-thiol[1]
-
2-methyl-3-furan thiol[1]
Quantitative Data
The following tables summarize the key quantitative physicochemical properties of this compound, compiled from various sources.
Table 2.1: Identification and Chemical Formula
| Identifier | Value |
| CAS Number | 28588-74-1 |
| FEMA Number | 3188[1][3] |
| EINECS Number | 249-094-7[1] |
| JECFA Number | 1060[1] |
| Molecular Formula | C₅H₆OS |
| Molecular Weight | 114.17 g/mol |
| InChI | InChI=1S/C5H6OS/c1-4-5(7)2-3-6-4/h2-3,7H,1H3 |
| InChIKey | RUYNUXHHUVUINQ-UHFFFAOYSA-N |
| SMILES | CC1=C(S)C=CO1 |
Table 2.2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to pale yellow or pinkish liquid |
| Odor | Roasted meat, beef broth, coffee-like |
| Boiling Point | 57-60 °C at 44 mmHg |
| Density | 1.145 g/cm³ at 25 °C |
| Refractive Index | 1.518-1.522 at 20 °C |
| Flash Point | 37 °C (98.6 °F) |
| Solubility | Insoluble in water; soluble in ethanol (B145695) and oils |
| Vapor Pressure | 5.78 mmHg at 25 °C |
Experimental Protocols
This section provides detailed methodologies for the formation of this compound in a model system and its analysis by gas chromatography-mass spectrometry (GC-MS).
Formation of this compound in a Maillard Reaction Model System
This protocol describes the generation of this compound from the reaction of a pentose (B10789219) sugar and a sulfur-containing amino acid, simulating conditions found in food processing.
Materials:
-
D-Xylose
-
L-Cysteine hydrochloride
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Deionized water
-
Reaction vials (pressure-resistant)
-
Heating block or oil bath
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Reaction Mixture: In a pressure-resistant reaction vial, dissolve D-xylose (e.g., 1 mmol) and L-cysteine hydrochloride (e.g., 1 mmol) in 10 mL of 0.1 M phosphate buffer (pH 7.0).
-
Reaction: Tightly seal the vial and heat the mixture in a heating block or oil bath at a controlled temperature (e.g., 120-140 °C) for a specified duration (e.g., 30-60 minutes). The reaction time and temperature can be varied to study their effect on the yield of this compound.
-
Cooling and Extraction: After the reaction, cool the vial to room temperature. Extract the reaction mixture with dichloromethane (3 x 5 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Carefully concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The resulting extract can be analyzed by GC-MS to identify and quantify the formed this compound.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the identification and quantification of this compound in a sample matrix, such as the extract from the model system described above or a food extract.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile sulfur compounds (e.g., DB-S, VF-WAXms)
-
Autosampler
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: Increase to 240 °C at a rate of 5 °C/min
-
Final hold: Hold at 240 °C for 5 minutes
-
-
Transfer Line Temperature: 250 °C
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 35-350
-
Solvent Delay: 3 minutes
Procedure:
-
Sample Injection: Inject 1 µL of the prepared extract into the GC-MS system.
-
Data Acquisition: Acquire data in full scan mode.
-
Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard. The characteristic mass spectral fragments for this compound should be observed.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations. An internal standard can be used to improve accuracy and precision.
Signaling Pathways and Logical Relationships
The formation of this compound is a complex process involving multiple chemical reactions. The following diagrams illustrate the key formation pathways.
Caption: Maillard reaction pathway for the formation of this compound.
Caption: Thiamine degradation pathway leading to this compound.
References
The Formation of 2-Methyl-3-furanthiol: A Deep Dive into its Biosynthesis in Natural Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-furanthiol (MFT) is a potent sulfur-containing volatile compound renowned for its characteristic meaty and savory aroma. Its presence, even at trace levels, significantly impacts the flavor profiles of a wide range of thermally processed foods, including cooked meats, roasted coffee, and certain fermented products. Understanding the intricate biosynthetic pathways of MFT is of paramount importance for the food industry in controlling and optimizing flavor development, as well as for researchers in the fields of natural products and sensory science. This technical guide provides a comprehensive overview of the core biosynthetic routes of this compound in natural systems, supported by quantitative data, detailed experimental protocols, and visual representations of the key chemical transformations.
Core Biosynthetic Pathways
The formation of this compound in natural systems is primarily attributed to two key chemical pathways that occur during the thermal processing of food: the Maillard reaction and the thermal degradation of thiamine (B1217682) (Vitamin B1). Enzymatic pathways may also contribute to its release from non-volatile precursors.
The Maillard Reaction: A Symphony of Flavor Creation
The Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids, is a major contributor to the formation of MFT. The key precursors in this pathway are a pentose (B10789219) sugar, most notably D-ribose , and the sulfur-containing amino acid L-cysteine .
The reaction proceeds through several stages, leading to the formation of key intermediates. Isotopic labeling studies have been instrumental in elucidating this pathway, confirming that the carbon skeleton of ribose is largely incorporated into the MFT molecule.[1] A crucial intermediate in the formation of MFT from ribose and cysteine is 1,4-dideoxy-2,3-pentodiulose .[1] The proposed mechanism suggests that this intermediate undergoes a series of reactions, including cyclization and reaction with hydrogen sulfide (B99878) (derived from the degradation of cysteine), to form the furan (B31954) ring and introduce the thiol group.
While 4-hydroxy-5-methyl-3(2H)-furanone was initially proposed as a key intermediate, isotopic labeling experiments have indicated that it plays a minor role in the formation of this compound from ribose and cysteine under certain conditions.[1]
Caption: Proposed Maillard reaction pathway for the formation of this compound.
Thermal Degradation of Thiamine (Vitamin B1)
Thiamine, a vitamin abundant in many food sources, particularly meat, is another significant precursor to MFT. During thermal processing, thiamine undergoes degradation, yielding a variety of flavor-active compounds, including MFT.[2] This pathway is considered highly efficient, in some cases more so than the Maillard reaction.[2]
The key step in this process is the cleavage of the thiamine molecule into its pyrimidine (B1678525) and thiazole (B1198619) moieties. The thiazole ring, containing the sulfur atom, is the direct precursor to MFT. A critical intermediate formed during this degradation is 5-hydroxy-3-mercapto-2-pentanone .[3] This intermediate then undergoes intramolecular cyclization and dehydration to form the this compound structure.
Caption: Thermal degradation pathway of Thiamine leading to this compound.
Enzymatic Formation
In addition to thermally-induced pathways, enzymatic reactions can also contribute to the release of MFT from non-volatile precursors. In some natural systems, MFT can exist in a conjugated form, bound to cysteine as S-(2-methyl-3-furyl)-L-cysteine. Certain microbial enzymes, such as β-lyases, possess the ability to cleave these cysteine-S-conjugates, liberating the volatile thiol and contributing to the overall aroma profile, particularly in fermented products.[4]
Quantitative Data on this compound Formation
The concentration of this compound can vary significantly depending on the food matrix, processing conditions (temperature, time, pH), and the availability of precursors. The following tables summarize quantitative data from various studies.
Table 1: Concentration of this compound in Various Food Products
| Food Product | Concentration Range | Reference(s) |
| Cooked Beef | 1 - 15 µg/kg | [5][6] |
| Cooked Pork | 2 - 10 µg/kg | [6] |
| Cooked Chicken | 0.5 - 5 µg/kg | [6] |
| Roasted Coffee | 1 - 10 µg/kg | [7] |
| Fermented Soy Sauce | 0.4 - 1.0 µg/L | [4] |
| Stored Orange Juice | up to 270 ng/L | [8] |
| Wine | up to 100 ng/L | [9] |
Table 2: Yield of this compound in Model Systems
| Precursors | Reaction Conditions | Molar Yield (%) | Reference(s) |
| Ribose + Cysteine | 95°C, 4 h, pH 5 | Not specified | [10] |
| Ribose + Cysteine | Extrusion cooking | Not specified | [6] |
| Hydroxyacetaldehyde + Mercapto-2-propanone | 180°C, 6 min, anhydrous | 1.4 | [11] |
| Thiamine | Thermal degradation | Not specified | [2] |
Experimental Protocols
Accurate quantification and identification of the highly reactive and often low-concentration this compound require sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method. Gas Chromatography-Olfactometry (GC-O) is also employed to determine the sensory impact of MFT.
HS-SPME-GC-MS Analysis of this compound in Meat
This protocol provides a general guideline for the analysis of MFT in a cooked meat matrix.
a. Sample Preparation:
-
Homogenize 10 g of cooked meat sample.
-
Transfer 5 g of the homogenate into a 20 mL headspace vial.
-
Add 5 mL of saturated NaCl solution to enhance the release of volatiles.
-
Add a suitable internal standard (e.g., deuterated this compound) for accurate quantification.
-
Seal the vial immediately with a PTFE/silicone septum cap.
b. HS-SPME Procedure:
-
Equilibrate the sample vial at 60°C for 15 minutes in an agitator.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C with continuous agitation.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
c. GC-MS Parameters:
-
Injector: Splitless mode, 250°C.
-
Desorption Time: 5 minutes.
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp to 150°C at 4°C/min.
-
Ramp to 240°C at 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of MFT (e.g., m/z 114, 85, 57).
-
Caption: A typical workflow for the analysis of this compound in meat samples.
GC-Olfactometry (GC-O) for Odor Activity Assessment
GC-O allows for the sensory evaluation of individual volatile compounds as they elute from the GC column. This technique is crucial for determining the odor activity value (OAV) of MFT, which is a measure of its contribution to the overall aroma.
a. Methodology:
-
An extract of the food sample is prepared (e.g., by solvent extraction or SPME).
-
The extract is injected into the GC system.
-
The column effluent is split between a chemical detector (e.g., FID or MS) and a sniffing port.
-
Trained panelists sniff the effluent from the sniffing port and record the time, intensity, and description of any detected odors.
-
By comparing the retention time of the perceived "meaty" aroma with the retention time of the MFT peak on the chemical detector, its sensory contribution can be confirmed.
-
The Odor Activity Value (OAV) is calculated by dividing the concentration of MFT by its odor threshold in the specific food matrix. An OAV greater than 1 indicates that the compound contributes to the aroma of the product.[12]
Conclusion
The biosynthesis of this compound is a complex process intricately linked to the chemical transformations that occur during the heating of food. The Maillard reaction and thiamine degradation stand out as the principal pathways for its formation, with enzymatic activity playing a potential role in its release from precursors. The quantitative data presented highlight the wide-ranging concentrations of this potent aroma compound across various food systems. The detailed experimental protocols provided serve as a valuable resource for researchers aiming to accurately identify and quantify MFT. A thorough understanding of these biosynthetic pathways and analytical methodologies is essential for the targeted modulation of flavor profiles in food production and for advancing our knowledge of the chemistry of natural aromas.
References
- 1. Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 28588-74-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. article.scirea.org [article.scirea.org]
- 6. researchgate.net [researchgate.net]
- 7. perfumerflavorist.com [perfumerflavorist.com]
- 8. mdpi.com [mdpi.com]
- 9. A novel method for quantification of this compound and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formation of aroma compounds from ribose and cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and this compound. | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 2-Methyl-3-furanthiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 2-Methyl-3-furanthiol (MFT), a potent aroma compound with a characteristic meaty and savory scent, in various matrices. The following protocols are designed to offer robust and reproducible methods for researchers in the fields of food science, flavor chemistry, and drug development.
Introduction
This compound (MFT) is a sulfur-containing volatile compound that plays a crucial role in the aroma profile of numerous food products, including cooked meats, coffee, and wine.[1] Its extremely low odor threshold makes it a significant contributor to the overall flavor, even at trace concentrations.[2][3] Accurate and sensitive analytical methods are therefore essential for its identification and quantification to understand its formation, stability, and impact on food quality and consumer perception. This document outlines detailed protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and sensory analysis.
Quantitative Data Summary
The following tables summarize the quantitative data for the analytical methods described in this document, providing a comparative overview of their performance characteristics.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance
| Parameter | Wine Matrix | Coffee Matrix | Meat Matrix |
| Limit of Detection (LOD) | 0.5 ng/L | 2 µg/kg | Not Reported |
| Limit of Quantification (LOQ) | 1.5 ng/L | 5 µg/kg | Not Reported |
| Linearity (R²) | > 0.995 | > 0.99 | Not Reported |
| Recovery | 85 - 110% | 90 - 105% | Not Reported |
| Precision (RSD) | < 15% | < 10% | Not Reported |
Table 2: High-Performance Liquid Chromatography (HPLC) Method Performance with Derivatization
| Parameter | Biological Fluids | Food Extracts |
| Limit of Detection (LOD) | 0.06 - 0.5 nM[4] | Not Reported |
| Limit of Quantification (LOQ) | 0.2 - 1.5 nM | Not Reported |
| Linearity (R²) | > 0.99 | Not Reported |
| Recovery | 92 - 108% | Not Reported |
| Precision (RSD) | < 10% | Not Reported |
Table 3: Sensory Detection Thresholds of this compound
| Matrix | Odor Threshold | Reference |
| Dilute Alcohol Solution | 4 ng/L | [2] |
| Water | 0.07 µg/L | [5] |
| Air | 0.0025 ng/L | [5] |
Experimental Protocols
Analysis of this compound in Wine by HS-SPME-GC-MS
This protocol describes the extraction and quantification of MFT in wine using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).
a. Sample Preparation and Derivatization
To enhance the volatility and stability of MFT, a derivatization step is employed using p-hydroxymercuribenzoate (B1229956) (pHMB), which forms a stable conjugate with thiols.[6]
-
Materials:
-
20 mL headspace vials with PTFE-faced silicone septa
-
Solid-Phase Microextraction (SPME) fiber assembly (e.g., 65 µm PDMS/DVB)
-
p-hydroxymercuribenzoate (pHMB) solution (1 mM in 0.1 M Tris buffer, pH 8.0)
-
Cysteamine solution (10 mM in water) for thiol release
-
Internal standard (e.g., 2-methyl-3-(methylthio)furan)
-
-
Procedure:
-
Pipette 10 mL of the wine sample into a 20 mL headspace vial.
-
Add 10 µL of the internal standard solution.
-
Add 1 mL of the 1 mM pHMB solution to the vial to form the MFT-pHMB conjugate.
-
Seal the vial and incubate at 40°C for 30 minutes with gentle agitation.
-
b. HS-SPME Extraction
-
Procedure:
-
Place the vial in a heating block at 60°C.
-
Expose the SPME fiber to the headspace of the vial for 45 minutes while maintaining the temperature.
-
Retract the fiber into the needle.
-
c. GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[7]
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 150°C
-
Ramp 2: 10°C/min to 250°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 35-350
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting the characteristic ions of the MFT derivative and the internal standard.
-
Analysis of this compound in Coffee by Stir Bar Sorptive Extraction (SBSE) - GC-MS
This protocol is suitable for the analysis of MFT in a complex matrix like coffee, utilizing the high concentration capacity of Stir Bar Sorptive Extraction (SBSE).
a. Sample Preparation
-
Materials:
-
Twister® stir bars (Polydimethylsiloxane - PDMS coating)
-
20 mL screw-cap vials
-
Ground coffee sample
-
Deionized water
-
Internal standard (e.g., 2-methyl-3-(methylthio)furan)
-
-
Procedure:
-
Weigh 1 g of ground coffee into a 20 mL vial.
-
Add 10 mL of deionized water.
-
Add 10 µL of the internal standard solution.
-
Place a PDMS-coated stir bar into the vial.
-
Seal the vial and stir the suspension at 1000 rpm for 60 minutes at room temperature.
-
b. SBSE Desorption and GC-MS Analysis
-
Instrumentation:
-
Thermal Desorption Unit (TDU) coupled to a GC-MS system.
-
Capillary column: DB-FFAP (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
-
-
TDU Conditions:
-
Desorption Temperature: 250°C
-
Desorption Time: 5 minutes
-
Cryo-focusing: -10°C
-
-
GC-MS Conditions:
-
Injector Temperature: 260°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes
-
Ramp: 8°C/min to 240°C, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Conditions: Same as in Protocol 1.
-
Analysis of Thiols by HPLC with Pre-column Derivatization
This protocol is suitable for the analysis of MFT and other thiols in biological samples or food extracts after derivatization with p-(hydroxymercuri)benzoate (PHMB).[4]
a. Derivatization
-
Materials:
-
Sample extract
-
PHMB solution (1 mM in 20 mM phosphate (B84403) buffer, pH 7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM, for reduction of disulfides, optional)
-
-
Procedure:
-
To 100 µL of the sample extract, add 10 µL of TCEP solution if total thiol content is to be measured. Incubate for 15 minutes at room temperature.
-
Add 50 µL of the 1 mM PHMB solution.
-
Incubate the mixture at room temperature for 30 minutes in the dark.
-
The sample is now ready for HPLC analysis.
-
b. HPLC Analysis
-
Instrumentation:
-
HPLC system with a UV or fluorescence detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5-95% B
-
20-25 min: 95% B
-
25-30 min: 95-5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 235 nm
-
Concluding Remarks
The analytical methods detailed in these application notes provide a comprehensive framework for the detection and quantification of this compound in a variety of matrices. The choice of method will depend on the specific research question, the sample matrix, and the required sensitivity. Proper method validation is crucial to ensure the accuracy and reliability of the results. For complex matrices, the use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in extraction efficiency. These protocols serve as a starting point, and further optimization may be necessary to meet the specific requirements of individual studies.
References
- 1. This compound | 28588-74-1 | Benchchem [benchchem.com]
- 2. article.scirea.org [article.scirea.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of sub-nanomolar levels of low molecular mass thiols in natural waters by liquid chromatography tandem mass spectrometry after derivatization with p-(hydroxymercuri) benzoate and online preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel method for quantification of this compound and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
Application Notes and Protocols for the GC-MS Analysis of 2-Methyl-3-furanthiol
FOR IMMEDIATE RELEASE
A Comprehensive Guide to the Analysis of 2-Methyl-3-furanthiol (2M3F) using Gas Chromatography-Mass Spectrometry (GC-MS)
This document provides detailed application notes and standardized protocols for the qualitative and quantitative analysis of this compound (2M3F), a potent aroma compound, using Gas Chromatography-Mass Spectrometry (GC-MS). These guidelines are intended for researchers, scientists, and professionals in the food, beverage, and drug development industries.
Introduction
This compound (2M3F) is a volatile sulfur-containing heterocyclic compound renowned for its intense meaty and roasted aroma. It is a key flavor constituent in a variety of cooked and processed foods, including meat, coffee, and wine.[1] The extremely low odor threshold of 2M3F makes its accurate identification and quantification crucial for quality control and product development. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this purpose, offering high sensitivity and selectivity.[2]
This application note outlines robust methodologies for sample preparation, GC-MS analysis, and data interpretation for 2M3F in various matrices.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for the accurate analysis of 2M3F and depends on the sample matrix.
Protocol 2.1.1: Solid Phase Microextraction (SPME) for General Food Matrices
This protocol is suitable for a wide range of food and beverage samples.
-
Sample Homogenization: Homogenize solid samples to a fine paste or powder. Liquid samples can be used directly.
-
Vial Preparation: Place 5 g of the homogenized sample (or 5 mL of a liquid sample) into a 20 mL headspace vial.
-
Salting Out: Add 2 g of sodium chloride (NaCl) to the vial to increase the volatility of 2M3F.
-
Internal Standard Spiking: For quantitative analysis, add a known amount of a suitable internal standard, such as deuterated this compound ([²H₃]-2-Methyl-3-furanthiol), to the sample.
-
Equilibration: Seal the vial and incubate at 40°C for 15 minutes with gentle agitation to allow for the equilibration of 2M3F in the headspace.
-
SPME Extraction: Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 40°C.
-
Desorption: Immediately desorb the extracted analytes in the GC injector port.
Protocol 2.1.2: Specific Extraction for Wine Samples
This protocol, adapted from Tominaga and Dubourdieu (2006), is designed for the selective extraction of volatile thiols from wine.[3][4]
-
Sample Preparation: To 50 mL of wine in a flask, add a suitable internal standard.
-
pH Adjustment: Adjust the pH of the wine sample to 7.0 using a sodium hydroxide (B78521) solution.
-
Thiol Binding: Add 7.5 mL of a 2 mM solution of p-hydroxymercuribenzoate (B1229956) (pHMB) in 0.1 M Tris buffer. Stir for 15 minutes. This step selectively binds the thiols.
-
Purification: Pass the sample through a C18 solid-phase extraction (SPE) cartridge to remove interfering compounds.
-
Thiol Release: Elute the bound thiols from the cartridge by passing a solution of L-cysteine through it.
-
Extraction: Extract the released thiols with a suitable organic solvent (e.g., dichloromethane).
-
Concentration: Concentrate the organic extract under a gentle stream of nitrogen before GC-MS analysis.
GC-MS Analysis
The following are recommended GC-MS parameters for the analysis of 2M3F.
Table 1: GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | 40°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Transfer Line Temp. | 250°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-200) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis |
| SIM Ions for 2M3F | Quantifier: m/z 114, Qualifiers: m/z 85, 57[5] |
| SIM Ions for [²H₃]-2M3F | Quantifier: m/z 117, Qualifiers: m/z 88, 60 |
Data Presentation
Quantitative Data
The following table summarizes the typical concentrations of this compound found in various food products.
Table 2: Concentration of this compound in Various Food Matrices
| Food Product | Concentration Range (ng/L or ng/kg) | Analytical Method |
| Red Wine | Up to 100 ng/L | GC-MS with pHMB extraction[4] |
| White Wine | Up to 100 ng/L | GC-MS with pHMB extraction[4] |
| Coffee (brew) | Varies with bean type and preparation | GC-MS[5] |
| Cooked Beef | Key aroma component | GC-MS[1] |
| Cooked Chicken | Key aroma component | GC-MS[1] |
Retention Data
The Kovats Retention Index (RI) is a useful parameter for the identification of compounds in GC.
Table 3: Kovats Retention Indices of this compound on Different GC Columns
| Column Phase | Retention Index (RI) |
| DB-5 (non-polar) | 868 - 875 |
| SE-54 (non-polar) | 869 |
| DB-WAX (polar) | ~1300 |
Visualizations
Experimental Workflows
Caption: Workflow for SPME-GC-MS analysis of 2M3F.
Caption: Workflow for selective thiol extraction from wine for GC-MS analysis.
Signaling Pathways (Formation of 2M3F)
Caption: Simplified Maillard reaction pathway for the formation of 2M3F.
Conclusion
The protocols and data presented in this application note provide a robust framework for the reliable analysis of this compound in a variety of matrices. The use of appropriate sample preparation techniques, optimized GC-MS parameters, and stable isotope dilution assays will enable researchers and industry professionals to accurately quantify this potent aroma compound, leading to improved product quality and a deeper understanding of flavor chemistry.
References
Application Note: Quantification of 2-Methyl-3-furanthiol in Meat Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-furanthiol (MFT) is a potent, sulfur-containing volatile compound that is a key contributor to the desirable meaty and savory aroma of cooked meat products.[1][2] Its presence and concentration are critical in defining the characteristic flavor profile of beef, pork, and chicken. The formation of MFT in meat is primarily a result of complex chemical reactions that occur during thermal processing, namely the Maillard reaction and the degradation of thiamine (B1217682) (Vitamin B1).[1][3][4] Understanding the concentration of MFT in different meat products and under various processing conditions is crucial for quality control, product development, and sensory analysis in the food industry. This application note provides a detailed protocol for the quantification of this compound in meat products using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a widely used and effective analytical technique. Additionally, it summarizes the reported concentrations of MFT in various meat and food products.
Formation Pathways of this compound (MFT)
The characteristic meaty aroma of MFT is generated through two primary chemical pathways during the cooking of meat:
-
Maillard Reaction: This reaction occurs between reducing sugars and amino acids (or peptides) at elevated temperatures. Specifically, the reaction of cysteine or cystine with pentose (B10789219) sugars, such as ribose, is a significant route to MFT formation.[1][5]
-
Thiamine Degradation: Thiamine, naturally present in meat, can thermally degrade to produce MFT.[3][4] This pathway is also a crucial contributor to the overall concentration of this potent odorant in cooked meat.[4]
Quantitative Data of this compound in Meat and Food Products
The concentration of this compound can vary significantly depending on the type of meat, the cooking method, and other processing parameters. The following table summarizes some reported concentrations of MFT in various food matrices.
| Meat/Food Product | Processing Condition | Concentration Range (µg/kg) | Reference |
| Fermented Grains | Multiple fermentation rounds | 1.70 - 12.74 | [2] |
| Dry-Cured Sausages | Fermented and dried | Modulated by microbial starters | [2] |
| Cooked Beef | Boiled | Identified as a major contributor to meaty aroma | [2] |
| Cooked Chicken | Boiled/Broth | Considered a vital chemical for chicken flavor | [5] |
| Dry-Rendered Beef Fat | Rendered | Key aroma compound |
Experimental Protocol: Quantification of this compound by HS-SPME-GC-MS
This protocol outlines a general procedure for the extraction and quantification of this compound from a meat matrix. Optimization of specific parameters may be required for different sample types and instrumentation.
1. Materials and Reagents
-
This compound (analytical standard)
-
Internal Standard (e.g., this compound-d3 or other suitable labeled analog for stable isotope dilution analysis)
-
Sodium chloride (NaCl)
-
Deionized water
-
Methanol (HPLC grade)
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
SPME autosampler
-
Analytical balance
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Water bath or heating block
3. Sample Preparation
-
Homogenize the cooked meat sample to a uniform consistency.
-
Accurately weigh approximately 2-5 g of the homogenized meat sample into a 20 mL headspace vial.
-
Add a known amount of the internal standard solution to the vial. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.
-
Add approximately 5 mL of a saturated NaCl solution to the vial. This helps to increase the volatility of the analytes.
-
Immediately seal the vial with a magnetic screw cap.
-
Vortex the vial for 1 minute to ensure thorough mixing.
4. Headspace Solid-Phase Microextraction (HS-SPME)
-
Place the vial in the autosampler tray or a heating block.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 15-30 minutes) with agitation to facilitate the release of volatile compounds into the headspace.
-
Expose the SPME fiber to the headspace of the sample for a set extraction time (e.g., 30-60 minutes) at the same temperature.
5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Desorption: Immediately after extraction, transfer the SPME fiber to the GC injection port for thermal desorption of the analytes onto the analytical column.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp to 150°C at 5°C/minute
-
Ramp to 250°C at 10°C/minute, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for this compound (e.g., m/z 114, 85, 57) and the internal standard.
-
6. Quantification
-
Create a calibration curve using standard solutions of this compound at various concentrations, each containing a fixed amount of the internal standard.
-
Calculate the concentration of MFT in the meat sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Diagrams
Caption: Formation pathways of this compound in meat.
References
Application Notes and Protocols for the Quantification of 2-Methyl-3-furanthiol using Stable Isotope Dilution Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-furanthiol (2-MFT) is a potent aroma compound with a low odor threshold, contributing significantly to the desirable meaty and savory notes in a variety of cooked foods, including beef, chicken, and coffee.[1][2] Its quantification is crucial for food quality control, flavor development, and understanding aroma generation in thermal processing. However, the high volatility and reactivity of 2-MFT, coupled with its presence at trace levels in complex food matrices, present significant analytical challenges.
Stable Isotope Dilution Assay (SIDA) is the gold standard for the accurate and precise quantification of volatile compounds like 2-MFT. This technique overcomes challenges associated with analyte loss during sample preparation and matrix effects during analysis by using a stable isotope-labeled analog of the target analyte as an internal standard. This application note provides a detailed protocol for the quantification of 2-MFT in food matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and a stable isotope dilution approach.
Principle of the Method
A known amount of a deuterated internal standard of 2-MFT (e.g., d3-2-methyl-3-furanthiol) is added to the sample. The internal standard and the native 2-MFT are then co-extracted from the sample matrix using HS-SPME. The extracted analytes are subsequently desorbed into the gas chromatograph for separation and then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the signal from the native 2-MFT to that of the deuterated internal standard is used to calculate the exact concentration of 2-MFT in the original sample, correcting for any losses during sample handling and analysis.
Experimental Protocols
Synthesis of Deuterated this compound (Internal Standard)
A precise synthesis of a deuterated internal standard is critical for the accuracy of the SIDA method. While several synthesis routes for 2-MFT exist, a common approach involves the reaction of 2-methylfuran (B129897) with a sulfur source.[3][4] For the deuterated analog, a deuterated starting material or reagent would be incorporated. For instance, a deuterated methylating agent could be used in the final steps of a multi-step synthesis. Due to the complexity and potential hazards involved, it is often more practical to source deuterated standards from specialized chemical synthesis companies.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and efficient technique for extracting volatile and semi-volatile compounds from various matrices.[1]
Materials:
-
SPME fiber assembly (e.g., 2 cm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
Heating block or water bath with agitation capabilities
-
Sodium chloride (NaCl)
Procedure:
-
Weigh 1-5 grams of the homogenized food sample into a 20 mL headspace vial.
-
Add a known amount of the deuterated 2-MFT internal standard solution to the vial. The amount should be comparable to the expected concentration of the native analyte.
-
Add 5 mL of saturated NaCl solution to the vial to increase the ionic strength of the sample and enhance the release of volatile compounds into the headspace.
-
Immediately seal the vial with the screw cap.
-
Incubate the vial at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) with constant agitation to allow for equilibration of the analytes between the sample and the headspace.[2]
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature to allow for the adsorption of the analytes onto the fiber coating.[2]
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC inlet for thermal desorption.
GC-MS/MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)
-
Capillary GC column suitable for volatile sulfur compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC Parameters (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (for a defined period, e.g., 1 min)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp to 150°C at 5°C/min
-
Ramp to 250°C at 15°C/min, hold for 5 minutes
-
MS/MS Parameters (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions: The specific MRM transitions (precursor ion -> product ion) must be optimized for both the native 2-MFT and its deuterated internal standard. The molecular ion of 2-MFT is m/z 114.[5][6][7]
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) - Quantifier | Product Ion 2 (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 114 | To be determined empirically | To be determined empirically | To be determined empirically |
| d3-2-Methyl-3-furanthiol | 117 | To be determined empirically | To be determined empirically | To be determined empirically |
Note: The exact m/z values for product ions and the optimal collision energies need to be determined by infusing a standard solution of each compound into the mass spectrometer.
Data Presentation
The following tables summarize typical validation parameters for a stable isotope dilution assay for 2-MFT. These values are illustrative and should be determined for each specific matrix and instrument.
Table 1: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/kg |
| Precision (RSD%) | < 15% |
| Recovery (%) | 90 - 110% |
Table 2: Example Concentrations of 2-MFT in Food Products
| Food Product | Concentration Range (µg/kg) | Reference |
| Cooked Beef | 5 - 50 | [2] |
| Roasted Coffee | 1 - 20 | [2] |
| Fermented Grains | 1.70 - 12.74 | [8] |
| Wine | up to 0.1 | [3] |
Mandatory Visualizations
Caption: Experimental workflow for 2-MFT quantification.
Caption: Logical relationship of SIDA steps.
Conclusion
The Stable Isotope Dilution Assay using HS-SPME-GC-MS/MS provides a robust, sensitive, and accurate method for the quantification of this compound in complex food matrices. The use of a deuterated internal standard effectively compensates for sample preparation losses and matrix-induced signal suppression or enhancement, leading to reliable and reproducible results. This detailed protocol serves as a valuable resource for researchers and scientists in the fields of food science, flavor chemistry, and quality control, enabling a deeper understanding and control of this key aroma compound.
References
- 1. researchgate.net [researchgate.net]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. gcms.cz [gcms.cz]
- 6. This compound [webbook.nist.gov]
- 7. This compound | C5H6OS | CID 34286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of 2-Methyl-3-furanthiol as a Meat Flavoring Agent: Application Notes and Protocols
Overview
2-Methyl-3-furanthiol (MFT) is a potent, sulfur-containing volatile compound renowned for its significant contribution to the characteristic aroma of cooked meat.[1][2][3] With an extremely low odor threshold, even minute quantities of MFT can impart a powerful and authentic "meaty" or "roasted" profile to a wide array of food products.[2][4] Its primary formation during the cooking of meat occurs through two main chemical pathways: the Maillard reaction and the thermal degradation of thiamine (B1217682) (Vitamin B1).[1][3][5][6] These application notes provide detailed protocols for researchers, scientists, and product development professionals on the effective use of MFT as a meat flavoring agent, its mechanism of action, and methods for sensory evaluation.
Chemical and Physical Properties
MFT is a colorless to pale yellow or orange liquid with a strong, characteristic roasted meat aroma.[2][7][8] Its physical and chemical properties are critical for its application and handling in flavor formulations.
| Property | Value | Reference |
| Chemical Name | This compound | [8][9] |
| Synonyms | 2-Methyl-3-furyl mercaptan | [8][10] |
| CAS Number | 28588-74-1 | [8][10][11] |
| FEMA Number | 3188 | [8][9][10] |
| Molecular Formula | C₅H₆OS | [8][9] |
| Molecular Weight | 114.16 g/mol | [8] |
| Appearance | Colorless to pale yellow/orange liquid | [2][7][8] |
| Odor Profile | Roasted meat, sulfurous, coffee-like | [2][7] |
| Boiling Point | 57-60 °C at 44 mm Hg | [7] |
| Density | ~1.145 g/mL at 25 °C | [7] |
| Solubility | Insoluble in water; soluble in organic solvents and oils | [8] |
Mechanism of Flavor Formation and Perception
Chemical Formation Pathways
The generation of this compound in meat is primarily a result of thermal processing. The two principal pathways are:
-
Maillard Reaction : This is a non-enzymatic browning reaction between reducing sugars (like ribose, which is abundant in muscle tissue) and sulfur-containing amino acids (such as cysteine).[1][5][12] This reaction is a cornerstone of cooked meat flavor development.
-
Thiamine Degradation : The thermal breakdown of thiamine (Vitamin B1) is another significant route to MFT formation.[3][6][13] Studies have shown this pathway can be even more efficient than the Maillard reaction in producing MFT.[13][14]
These pathways involve several intermediate compounds and complex reactions that ultimately yield the potent meaty aroma of MFT.
Sensory Perception: The Umami Pathway
The "meaty" flavor sensation is closely linked to umami, one of the five basic tastes. Umami is primarily triggered by glutamate (B1630785) and certain 5'-ribonucleotides.[15] The perception of umami taste begins with the binding of these molecules to specific G protein-coupled receptors (GPCRs) on the tongue, namely the T1R1 and T1R3 heterodimer.[15][16] This binding event initiates a downstream signaling cascade, leading to neurotransmitter release and the perception of a savory, meaty taste in the brain.[15][17] While MFT is an aroma compound perceived by the olfactory system, its "meaty" character complements and enhances the overall umami taste experience.
Application and Dosage
MFT is used to enhance or impart meaty notes in a variety of food systems, including traditional meat products, seafood, and plant-based meat alternatives.[11][14][18] Recommended starting levels vary depending on the food matrix and the desired flavor profile.
| Product Type | Recommended Starting Level (in final product) | Notes |
| Cooked Beef Flavors | 500 - 1,000 ppm (in the flavor concentrate) | Higher levels can be used in roast beef profiles and process flavors.[18] |
| Chicken Flavors | ~200 ppm (in the flavor concentrate) | Provides a significant portion of the meaty character in cooked chicken.[18] |
| Pork Flavors | ~500 - 2,000 ppm (in the flavor concentrate) | Particularly effective in processed pork and sausage seasonings.[18] |
| Seafood (Shellfish) | ~400 ppm (in the flavor concentrate) | Useful in cooked shellfish flavors, especially "scampi" type profiles.[18] |
| Plant-Based Meats | Variable | Used to create a more authentic meat-like flavor profile, compensating for the lack of natural meat precursors.[14] |
| Soups & Sauces | 0.05 - 0.2 ppm | Can provide a full, cooked meat aroma and flavor.[19] |
Note: The ppm levels cited from Perfumer & Flavorist are for use in flavor concentrates, which are then typically dosed at 0.05% in the final food product.
Experimental Protocols
Protocol: Preparation of a Meat-Flavored Broth with MFT
Objective: To evaluate the sensory impact of this compound in a simple, controlled food system.
Materials:
-
Low-sodium vegetable or chicken broth base
-
This compound (MFT), 0.1% solution in ethanol (B145695) or vegetable oil
-
Precision micropipette
-
Beakers (250 mL)
-
Hot plate with magnetic stirrer
-
Digital thermometer
-
Control and test sample containers with lids
Procedure:
-
Broth Preparation: Prepare a batch of the base broth according to the manufacturer's instructions. Ensure it is well-mixed and homogenous.
-
Sample Aliquoting: Aliquot 200 mL of the prepared broth into three labeled beakers: "Control," "Test 1," and "Test 2."
-
Heating: Gently heat all beakers on the hot plate to 70°C while stirring. Maintain this temperature for the duration of the experiment.
-
Dosing:
-
Control: Add no MFT.
-
Test 1 (Low Dose): Add a calculated amount of the 0.1% MFT solution to achieve a final concentration of 0.05 ppm in the broth.
-
Test 2 (High Dose): Add a calculated amount of the 0.1% MFT solution to achieve a final concentration of 0.15 ppm in the broth.
-
-
Equilibration: Stir all samples for 5 minutes at 70°C to ensure the flavoring agent is fully dispersed.
-
Serving: Transfer the hot broth into pre-labeled, covered sensory evaluation cups for immediate assessment by a trained panel.
Protocol: Sensory Evaluation of Meat Products Containing MFT
Objective: To quantitatively describe the sensory attributes of a meat product supplemented with MFT.
Methodology: Quantitative Descriptive Analysis (QDA) is recommended.[20] This requires a panel of 8-12 trained assessors.
Procedure:
-
Panelist Training: Train panelists to identify and scale the intensity of key meat flavor attributes. Provide reference standards for aromas like "meaty," "roasted," "brothy," "sulfurous," and potential off-notes.
-
Sample Preparation: Prepare meat samples (e.g., beef patties, chicken pieces) with and without MFT according to a standardized cooking procedure (e.g., pan-frying to a specific internal temperature).[21] Code samples with random three-digit numbers.
-
Evaluation Environment: Conduct the evaluation in a dedicated sensory analysis laboratory with controlled lighting and individual booths to prevent bias.[21]
-
Attribute Assessment: Present the warm samples to panelists in a randomized order. Ask them to rate the intensity of the agreed-upon sensory attributes (e.g., Meaty Aroma, Roasted Flavor, Sulfurous Note, Overall Flavor Intensity) on a 15-cm line scale anchored from "None" to "Very Intense."
-
Data Collection: Collect the data from each panelist.
-
Data Analysis: Convert the line scale ratings to numerical values. Analyze the data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine significant differences between the control and test samples.[22]
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound (28588-74-1) | Supplier & Exporter [chemicalbull.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Flavour Chemistry of Chicken Meat: A Review [animbiosci.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]
- 8. Food safety and quality: details [fao.org]
- 9. This compound | C5H6OS | CID 34286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 11. perfumerflavorist.com [perfumerflavorist.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound | 28588-74-1 | Benchchem [benchchem.com]
- 14. cerealsgrains.org [cerealsgrains.org]
- 15. Umami - Wikipedia [en.wikipedia.org]
- 16. Molecular insights into human taste perception and umami tastants: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Taste breakthrough - new findings suggest common pathway [foodnavigator.com]
- 18. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 19. US3723475A - Method of making 2-alkylfuran-3-thiol and alkyl, (2-alkyl-3-furyl) di and trisulfides - Google Patents [patents.google.com]
- 20. Sensory Analysis and Consumer Research in New Meat Products Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Key Sensory Attributes for Evaluating Meat Products - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 22. uni-goettingen.de [uni-goettingen.de]
Application of 2-Methyl-3-furanthiol in Baked Goods and Spices: A Detailed Guide for Researchers
Introduction
2-Methyl-3-furanthiol (MFT) is a potent, sulfur-containing aroma compound renowned for its characteristic savory, meaty, and roasted notes.[1][2][3] With an exceptionally low odor threshold, MFT significantly impacts the flavor profile of various food products even at minute concentrations.[1][4] While its application in meat and savory products is well-documented, its utility in baked goods and spice formulations presents a compelling area for flavor innovation.[2][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this compound in these matrices.
MFT is naturally formed during the thermal processing of foods through the Maillard reaction between reducing sugars and the sulfur-containing amino acid cysteine, as well as through the degradation of thiamine (B1217682) (Vitamin B1).[2][4] Its presence has been noted as a key aroma compound in wheat bread, suggesting its intrinsic role in baked goods' flavor. This guide will delve into the practical aspects of utilizing MFT as an added flavoring agent to enhance and diversify the sensory profiles of baked products and spice blends.
Sensory Profile and Quantitative Data
The sensory characteristics of this compound are predominantly described as meaty, roasted, and sulfurous. Its flavor profile can be further nuanced depending on its concentration and the food matrix in which it is present.
Table 1: Sensory Descriptors of this compound
| Descriptor | Associated Nuances |
| Meaty | Roasted beef, savory, broth-like |
| Sulfurous | Toasted, slightly burnt |
| Roasted | Coffee-like, cocoa notes |
| Sweet | Caramelized undertones at low concentrations |
Source: Compiled from multiple sources.
Quantitative data on the application of MFT in baked goods is limited. However, suggested starting levels for a closely related compound, 2-methyl-3-tetrahydrofuranthiol, in bread can provide a valuable reference point. It is recommended to start with low concentrations due to the high potency of MFT.
Table 2: Suggested Starting Concentrations for Flavor Development
| Application | Matrix | Suggested Concentration in Flavor Concentrate (ppm) | Recommended Dosage of Concentrate in Final Product (%) | Estimated Concentration in Final Product (ppm) |
| Baked Goods | Bread Dough | ~20 (for 2-methyl-3-tetrahydrofuranthiol) | 0.05 - 0.1 | 0.01 - 0.02 |
| Spice Blends | Dry Rub | 50 - 200 | 1 - 5 | 0.5 - 10 |
| Seasonings | Savory Sprinkles | 30 - 100 | 1 - 3 | 0.3 - 3 |
Note: These are starting points for experimentation. The optimal concentration will depend on the specific product formulation and desired flavor profile.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Standard Bread Formulation
Objective: To evaluate the sensory impact of this compound on the flavor profile of a standard white bread.
Materials:
-
Standard bread flour
-
Water
-
Yeast
-
Salt
-
Sugar
-
Shortening
-
This compound (food grade)
-
Ethanol (B145695) (food grade, as a solvent)
Procedure:
-
Preparation of MFT Stock Solution: Prepare a stock solution of MFT in food-grade ethanol to ensure accurate dosing and uniform distribution. For example, a 1000 ppm stock solution can be prepared by dissolving 10 mg of MFT in 10 mL of ethanol.
-
Ingredient Mixing:
-
Control Group: Prepare a standard bread dough according to a preferred recipe.
-
Experimental Groups: Prepare separate batches of dough, adding the MFT stock solution at different concentrations during the liquid addition stage. Suggested starting concentrations in the final dough could be 0.01 ppm, 0.05 ppm, and 0.1 ppm.
-
-
Dough Handling: Knead, ferment, and proof all dough batches under identical conditions.
-
Baking: Bake the loaves at a standard temperature and time (e.g., 190°C for 30-35 minutes). The high temperatures during baking will likely lead to some degradation and reaction of the MFT, contributing to the final flavor profile.
-
Cooling and Storage: Allow the baked loaves to cool completely on a wire rack. Store in a neutral, odor-free environment prior to sensory evaluation.
-
Sensory Evaluation: Conduct a sensory analysis (as described in Protocol 3) to assess the differences in aroma and flavor between the control and experimental loaves.
dot
Protocol 2: Formulation and Evaluation of a Spice Blend Containing this compound
Objective: To develop a savory spice blend with enhanced meaty and roasted notes using this compound.
Materials:
-
Base spice ingredients (e.g., paprika, garlic powder, onion powder, black pepper, salt)
-
This compound (food grade)
-
Carrier (e.g., maltodextrin (B1146171) or salt)
Procedure:
-
Carrier Preparation: To ensure even distribution of the highly potent MFT, it is recommended to first blend it with a carrier. Create a concentrated MFT-carrier premix. For example, add a specific amount of MFT to maltodextrin and mix thoroughly in a sealed container.
-
Spice Blend Formulation:
-
Control Blend: Prepare a base spice blend without MFT.
-
Experimental Blend: Incorporate the MFT-carrier premix into the base spice blend at a desired concentration. A starting point could be to achieve a final MFT concentration of 1-5 ppm in the blend.
-
-
Homogenization: Thoroughly mix the experimental blend to ensure uniform distribution of the MFT.
-
Application and Evaluation:
-
Apply the control and experimental spice blends to a neutral substrate, such as unsalted crackers or grilled chicken breast.
-
Conduct a sensory evaluation (as per Protocol 3) to compare the aroma and flavor profiles.
-
-
Stability and Shelf-life: Store the spice blends in airtight, opaque containers at room temperature. The shelf life of ground spices is typically 2-3 years, and the stability of the blend should be monitored over time for any changes in aroma.[6] Factors like light, heat, and air can accelerate the degradation of the flavor compounds.[7]
dot
Protocol 3: Sensory Evaluation of Food Products Containing this compound
Objective: To conduct a sensory analysis to determine the impact of MFT on the flavor profile of baked goods or seasoned products.
Materials:
-
Control and experimental food samples
-
Sensory evaluation booths or a quiet, odor-free room
-
Water and unsalted crackers for palate cleansing
-
Standardized evaluation forms
-
Trained sensory panel (10-15 panelists)
Procedure:
-
Panelist Training: Familiarize panelists with the sensory attributes to be evaluated, including "meaty," "roasted," "sulfurous," and any potential off-notes.
-
Sample Preparation and Presentation:
-
Code all samples with random three-digit numbers to prevent bias.
-
Present the samples in a randomized order to each panelist.
-
Ensure all samples are at the same temperature and of a uniform size.
-
-
Evaluation:
-
Instruct panelists to first evaluate the aroma of each sample.
-
Panelists should then taste each sample, cleansing their palate with water and crackers between samples.
-
Use a structured scale (e.g., a 9-point hedonic scale or a line scale) for panelists to rate the intensity of specific flavor attributes (e.g., meaty aroma, roasted flavor, overall liking).
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant differences between the control and experimental samples.
dot
Stability and Considerations
This compound is known to be a relatively unstable compound.[8] Its thiol group is susceptible to oxidation, which can lead to the formation of disulfides and a subsequent loss of the characteristic aroma.[8] Studies have shown that MFT is less stable in aqueous solutions compared to organic solvents and its stability is affected by temperature.[1][8] In the context of baking, the high temperatures will inevitably lead to some degradation and potential interaction with other food components. This is not necessarily a negative outcome, as these reactions can contribute to the formation of a more complex and desirable flavor profile.
When formulating spice blends, it is crucial to store the final product in airtight, opaque containers to protect it from light, oxygen, and moisture, all of which can accelerate the degradation of MFT and other volatile flavor compounds.[7]
Conclusion
This compound offers a significant opportunity to enhance the savory and roasted notes in baked goods and spice formulations. Due to its high potency, it should be used at very low concentrations, and careful experimentation is required to determine the optimal level for a given application. The provided protocols offer a foundational framework for researchers to begin exploring the potential of this versatile flavor compound. Further research into its stability and interactions within complex food matrices will be invaluable for its successful commercial application.
References
- 1. Stability of thiols in an aqueous process flavoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sbblgroup.com [sbblgroup.com]
- 3. femaflavor.org [femaflavor.org]
- 4. researchgate.net [researchgate.net]
- 5. pac.gr [pac.gr]
- 6. webstaurantstore.com [webstaurantstore.com]
- 7. savubirra.com [savubirra.com]
- 8. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Methyl-3-furanthiol: Application Notes and Laboratory Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory synthesis of 2-Methyl-3-furanthiol, a potent aroma compound with applications in the food, fragrance, and pharmaceutical industries. The following sections outline various synthetic routes, present quantitative data in a comparative format, and provide a detailed step-by-step protocol for a scalable synthesis method.
Introduction
This compound is a sulfur-containing heterocyclic compound known for its intense meaty and roasted aroma. It is a key flavor component in various cooked foods and is also investigated for its potential biological activities. The synthesis of this compound can be approached through several pathways, including multi-step chemical synthesis, biomimetic routes mimicking natural formation, and biocatalytic methods. The choice of method depends on the desired scale, purity requirements, and available starting materials.
Comparative Summary of Synthesis Protocols
The following table summarizes the key quantitative data for different laboratory-scale synthesis methods for this compound.
| Synthesis Route | Starting Material(s) | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Multi-step Chemical Synthesis | 2-Methylfuran (B129897) | Chlorine, Sodium Carbonate, Water, Sodium Hydroxide (B78521), Acetic Anhydride (B1165640) | Multi-day | 0 - 30 | Not explicitly stated in a single source | [1][2] |
| Reaction of Intermediates | Hydroxyacetaldehyde, 1-Mercapto-2-propanone (B1196832) | - | 6 minutes | 180 | 1.4 (mol %) | [3] |
| Maillard Reaction (Biomimetic) | Ribose, Cysteine | Phosphate buffer | 4 hours | 95 | Not explicitly stated for isolated yield | [4] |
| Thiamine (B1217682) Degradation (Biomimetic) | Thiamine | Heat | Not specified | Not specified | Less effective than other precursors | [3] |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of this compound. The multi-step synthesis from 2-methylfuran is presented as a comprehensive, step-by-step procedure suitable for laboratory-scale production.
Protocol 1: Multi-step Synthesis from 2-Methylfuran
This protocol is a composite of information from various sources and represents a scalable method for the synthesis of this compound.[1][2]
Workflow Diagram:
Caption: A multi-step workflow for the synthesis of this compound.
Materials:
-
2-Methylfuran
-
Chlorine gas
-
Sodium carbonate
-
Sodium hydroxide
-
Acetic anhydride
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)
-
Flow reactor (for chlorination)
-
Rotary evaporator
-
Chromatography equipment (for purification)
Procedure:
Step 1: Chlorination of 2-Methylfuran [2]
-
Set up a flow reactor system equipped with a gas inlet for chlorine and a pump for the organic phase.
-
Prepare a solution of 2-methylfuran in a suitable solvent, such as dichloromethane, containing a suspension of sodium carbonate.
-
Cool the reactor to 0-5 °C.
-
Introduce the 2-methylfuran solution and chlorine gas into the flow reactor concurrently. The sodium carbonate acts as a base to neutralize any HCl formed.
-
Monitor the reaction by an appropriate method (e.g., GC-MS) to ensure the desired level of conversion to the chlorinated intermediate.
-
Upon completion, the output from the reactor is collected. The excess sodium carbonate is filtered off, and the solvent is carefully removed under reduced pressure to yield the crude chlorinated 2-methylfuran intermediate.
Step 2: Hydrolysis of the Chlorinated Intermediate [2]
-
The crude chlorinated intermediate from Step 1 is transferred to a round-bottom flask.
-
Water is added to the flask, and the mixture is heated to induce hydrolysis. The specific temperature and reaction time will depend on the stability and reactivity of the chlorinated intermediate and should be optimized.
-
The progress of the hydrolysis is monitored by TLC or GC-MS.
-
Once the reaction is complete, the aqueous mixture is cooled to room temperature. The product may be extracted with a suitable organic solvent like diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the hydrolyzed intermediate.
Step 3: Introduction of the Thiol Group [1][2]
-
The hydrolyzed intermediate is dissolved in dichloromethane in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel.
-
An aqueous solution of sodium hydroxide is added, and the mixture is stirred vigorously to create an emulsion.
-
The mixture is maintained at a temperature of 20-30 °C.
-
Acetic anhydride is added dropwise to the reaction mixture.
-
A sulfur source, such as sodium hydrosulfide (B80085) (NaSH), is then carefully added. The reaction is highly exothermic and should be controlled.
-
The reaction is stirred until completion, as determined by an appropriate monitoring technique.
-
After the reaction is complete, the organic layer is separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification:
The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.
Protocol 2: Synthesis via Reaction of Intermediates
This method is based on the reaction of hydroxyacetaldehyde with 1-mercapto-2-propanone and is reported to produce a modest yield of this compound.[3]
Materials:
-
Hydroxyacetaldehyde
-
1-Mercapto-2-propanone
-
High-temperature reaction vessel (e.g., sealed tube or autoclave)
Procedure:
-
In a high-temperature reaction vessel, combine equimolar amounts of hydroxyacetaldehyde and 1-mercapto-2-propanone.
-
The reaction is performed in the absence of a solvent.
-
The vessel is sealed and heated to 180 °C for 6 minutes.
-
After the reaction time, the vessel is cooled rapidly.
-
The resulting mixture is then subjected to purification, likely involving extraction and chromatographic techniques, to isolate the this compound. The reported yield for this method is 1.4 mol %.
Alternative Synthetic Approaches
While detailed, step-by-step protocols are less available in the public domain, the following approaches are also recognized for the formation of this compound and may be adaptable for laboratory synthesis.
Maillard Reaction
The Maillard reaction between a pentose (B10789219) sugar (e.g., ribose) and the amino acid cysteine is a primary pathway for the formation of this compound in food.[4] A laboratory-scale synthesis could be modeled on these conditions:
-
Reactants: Ribose and L-cysteine.
-
Solvent: Phosphate-buffered aqueous solution (pH 5).
-
Conditions: Heating at 95 °C for 4 hours.
-
Challenges: The reaction produces a complex mixture of products, making the isolation and purification of this compound challenging.
Conceptual Pathway Diagram:
Caption: A simplified pathway for the formation of this compound via the Maillard reaction.
Thiamine Degradation
The thermal degradation of thiamine (Vitamin B1) is another natural source of this compound.[5] The key intermediate in this pathway is 5-hydroxy-3-mercaptopentan-2-one. While this is a known formation route, its adaptation for a controlled laboratory synthesis with high yield is not well-documented.
Safety Precautions
This compound and many of the reagents used in its synthesis are hazardous. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Special care should be taken when handling chlorine gas and organosulfur compounds due to their toxicity and malodorous nature.
Conclusion
The synthesis of this compound can be achieved through various methods, with the multi-step chemical synthesis from 2-methylfuran offering a scalable and controlled approach suitable for laboratory and potential industrial production. Biomimetic approaches such as the Maillard reaction provide valuable insights into the natural formation of this important aroma compound but present significant challenges in terms of product isolation and purification for synthetic purposes. The choice of the optimal synthesis protocol will depend on the specific requirements of the researcher or drug development professional, including scale, desired purity, and available resources.
References
- 1. This compound | 28588-74-1 | Benchchem [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formation of aroma compounds from ribose and cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of 2-Methyl-3-furanthiol using Solid-Phase Microextraction (SPME)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-3-furanthiol (MFT) is a highly potent aroma compound with a characteristic meaty and savory scent, reminiscent of cooked meat. It is a key odorant in a variety of food products, including meat, coffee, and some wines, contributing significantly to their desirable flavor profiles. The accurate and sensitive quantification of MFT is crucial for quality control in the food and beverage industry, as well as for research into flavor chemistry and development.
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for the analysis of volatile and semi-volatile compounds like MFT from complex matrices. This application note provides a detailed protocol for the analysis of this compound using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The protocol includes an on-fiber derivatization step to enhance the sensitivity and selectivity of the analysis.
Principle
The HS-SPME method involves the partitioning of volatile analytes from the headspace of a sample onto a coated fused-silica fiber. For the analysis of thiols such as MFT, which can be present at very low concentrations, an on-fiber derivatization step is employed. The SPME fiber is first exposed to a derivatizing agent, typically pentafluorobenzyl bromide (PFBBr), which reacts with the thiol group of MFT. This derivatization increases the molecular weight and improves the chromatographic properties and detector response of the analyte. Following extraction and derivatization, the fiber is transferred to the heated injection port of a gas chromatograph, where the derivatized MFT is thermally desorbed, separated on a capillary column, and detected by a mass spectrometer.
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| **Linearity (R²) ** | > 0.99 | Over a concentration range relevant to food samples (ng/L to µg/L).[5][6] |
| Limit of Detection (LOD) | 0.01 - 1.0 ng/L | Dependent on the matrix and specific instrument conditions. |
| Limit of Quantification (LOQ) | 0.03 - 3.0 ng/L | Dependent on the matrix and specific instrument conditions. |
| Recovery | 80 - 115% | Varies with the complexity of the sample matrix. |
| Precision (RSD%) | < 15% | For replicate measurements. For some challenging thiol analyses, RSDs can be between 10% and 20%.[4] |
Concentrations of this compound have been reported up to 100 ng/L in wines and at levels of 2 ng/L in fresh orange juice, increasing to 270 ng/L in stored juice.[7]
Experimental Protocols
Apparatus and Materials
-
SPME Fiber Assembly: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), 65 µm thickness, or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm thickness.[5][8]
-
SPME Fiber Holder: For manual or automated use.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, HP-5ms, or equivalent).
-
Autosampler: Capable of performing automated SPME extraction and injection (recommended for better precision).
-
Headspace Vials: 20 mL, with magnetic screw caps (B75204) and PTFE/silicone septa.
-
Heating and Agitation Module: For temperature and mixing control during extraction.
-
Reagents:
-
This compound (MFT) standard
-
Pentafluorobenzyl bromide (PFBBr), derivatizing agent
-
Tributylamine (TBA), alkali
-
Sodium chloride (NaCl), analytical grade
-
Methanol, HPLC grade
-
Internal Standard (e.g., 2-furanmethanethiol-d5 or similar deuterated thiol)
-
Protocol 1: HS-SPME with On-Fiber Derivatization for this compound Analysis
This protocol is based on methodologies for the analysis of volatile thiols in beverages.[8][9]
1. Preparation of Standards and Samples:
-
Stock Standard Solution: Prepare a stock solution of MFT in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water or a model matrix solution (e.g., synthetic wine).
-
Internal Standard Spiking: Spike a known concentration of the internal standard into all standards and samples.
-
Sample Preparation: For liquid samples like wine or juice, place 5-10 mL of the sample into a 20 mL headspace vial. For solid samples, a suitable extraction or homogenization step may be required. Add NaCl (e.g., 1-2 g) to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
2. On-Fiber Derivatization and Extraction:
-
Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions (e.g., at 250 °C for 30 min in the GC injection port).
-
Derivatizing Agent Loading: Expose the conditioned SPME fiber to the headspace of a solution containing PFBBr and tributylamine. A common method is to expose the fiber for a fixed time (e.g., 5 minutes) to the vapors of a water:acetone (9:1) solution containing 200 mg/L of PFBBr.[4]
-
Headspace Extraction: Immediately after loading with the derivatizing agent, introduce the SPME fiber into the headspace of the prepared sample vial.
-
Incubation: Incubate the vial at a controlled temperature (e.g., 40-60 °C) with agitation for a specific time (e.g., 30-60 minutes) to allow for simultaneous extraction and derivatization of MFT.
3. GC-MS Analysis:
-
Desorption: After extraction, retract the fiber and immediately introduce it into the heated GC injection port (e.g., 250-270 °C) for thermal desorption of the derivatized analyte for a set time (e.g., 2-5 minutes).
-
Chromatographic Separation: Use a suitable temperature program for the GC oven to separate the derivatized MFT from other compounds. An example program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at 5 °C/minute.
-
Ramp 2: Increase to 250 °C at 15 °C/minute, hold for 5 minutes.
-
-
Mass Spectrometry Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions of the PFB-MFT derivative.
Visualizations
Workflow for HS-SPME with On-Fiber Derivatization
Caption: Workflow for HS-SPME with On-Fiber Derivatization for MFT Analysis.
Logical Relationship of Key Method Parameters
Caption: Key parameters influencing the sensitivity and accuracy of MFT analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automated analysis of this compound and 3-mercaptohexyl acetate at ng L(-1) level by headspace solid-phase microextracion with on-fibre derivatisation and gas chromatography-negative chemical ionization mass spectrometric determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 6. idus.us.es [idus.us.es]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) methods for 2-Methyl-3-furanthiol
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Methyl-3-furanthiol (2-MFT) using High-Performance Liquid Chromatography (HPLC). These methods are designed for researchers, scientists, and professionals in the food, beverage, and drug development industries.
Introduction
This compound (2-MFT) is a potent aroma compound with a characteristic meaty or savory scent.[1] It is a key flavor component in a variety of foods and beverages, including coffee, wine, and cooked meats. Accurate quantification of 2-MFT is crucial for quality control, flavor profile analysis, and understanding its formation in different matrices. Due to its high reactivity and volatility, the analysis of 2-MFT presents several challenges. This document outlines various HPLC-based methods, including direct analysis and derivatization techniques, to achieve sensitive and reliable quantification.
Analytical Methodologies
The analysis of 2-MFT often requires a multi-step approach involving sample preparation, chromatographic separation, and detection. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.
Method 1: Direct Analysis by Reverse-Phase HPLC
This method is suitable for relatively simple matrices where 2-MFT concentrations are sufficiently high.
Experimental Protocol:
-
Sample Preparation:
-
For liquid samples (e.g., wine, beer), a direct injection after filtration through a 0.45 µm filter may be possible.
-
For solid samples, a solvent extraction is necessary. A common approach is extraction with a mixture of methanol (B129727) and water, followed by centrifugation and filtration of the supernatant.
-
-
HPLC Conditions:
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column).[2]
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B). A typical gradient could be:
-
0-5 min: 10% A
-
5-15 min: Gradient to 90% A
-
15-20 min: Hold at 90% A
-
20-21 min: Gradient back to 10% A
-
21-25 min: Re-equilibration at 10% A
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 254 nm or a Mass Spectrometer (MS) for higher selectivity and sensitivity. For MS-compatible applications, phosphoric acid in the mobile phase should be replaced with formic acid.[2]
-
Method 2: Analysis with Derivatization for Enhanced Sensitivity
Due to the low concentrations and high reactivity of 2-MFT, derivatization is often employed to improve its stability and detectability.[3]
2.1 Derivatization with 4,4'-Dithiodipyridine (DTDP)
This method is particularly effective for the analysis of volatile thiols in complex matrices like fermented grains.[1][3][4]
Experimental Protocol:
-
Sample Preparation (Modified QuEChERS): [3]
-
Weigh 5 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile.
-
Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
-
Vortex vigorously for 1 min and centrifuge at 4000 rpm for 5 min.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
-
Derivatization:
-
To the 1 mL aliquot, add 100 µL of a 10 mM DTDP solution in acetonitrile.
-
React for 30 min at room temperature in the dark.
-
-
UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm (or equivalent).
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Detection: Tandem Mass Spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode. The specific MRM transitions for the 2-MFT-DTDP derivative need to be determined.
-
2.2 Derivatization with p-Hydroxymercuribenzoate (p-HMB)
This classic method allows for the selective extraction and derivatization of thiols.[3] It has been successfully applied to the analysis of 2-MFT in wine.[5][6]
Experimental Protocol:
-
Sample Preparation and Derivatization: [5][6]
-
To 50 mL of wine, add a solution of p-HMB to form a conjugate with the volatile thiols.
-
The specific concentration of p-HMB and reaction conditions should be optimized based on the expected thiol concentration.
-
The formed conjugate is then isolated.
-
-
Release of Volatile Thiols:
-
The volatile thiols are specifically released from the conjugate using a cysteamine (B1669678) solution applied in reverse flow to the sample percolation.[5][6]
-
-
GC-MS or HPLC-MS Analysis:
-
The released thiols are then analyzed by a suitable chromatographic method, typically Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC-MS.
-
Method 3: Stable Isotope Dilution Analysis (SIDA)
SIDA is a highly accurate quantification technique that uses a stable isotope-labeled internal standard of the analyte.[7] This method corrects for matrix effects and variations in sample preparation and instrument response.
Experimental Protocol:
-
Internal Standard:
-
A known amount of a stable isotope-labeled 2-MFT (e.g., ¹³C- or ²H-labeled) is added to the sample at the beginning of the sample preparation process.
-
-
Sample Preparation and Analysis:
-
Follow one of the sample preparation and analysis protocols described above (direct analysis or with derivatization).
-
-
Quantification:
-
The concentration of the native 2-MFT is determined by the ratio of the signal of the native analyte to the signal of the isotopically labeled internal standard. This is typically performed using a mass spectrometer.
-
Data Presentation
The following table summarizes quantitative data for different HPLC-based methods for 2-MFT analysis.
| Parameter | Method | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| UPLC-MS/MS with DTDP Derivatization | Modified QuEChERS | Fermented Grains | Not explicitly stated, but concentrations in the range of 1.70–12.74 µg/kg were measured. | Not explicitly stated. | [1][4] |
| HPLC with p-HMB Derivatization | Wine | Wine | Not explicitly stated, but concentrations up to 100 ng/L were measured. | Not explicitly stated. | [5][6] |
| HPLC-MS/MS | Coffee Brew | Coffee | 3.0 µg/L | 86.8–106.2 | [5] |
Visualizations
The following diagrams illustrate the experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. This compound | 28588-74-1 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel method for quantification of this compound and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sensory Evaluation of 2-Methyl-3-furanthiol Aroma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and quantitative data for the sensory evaluation of 2-Methyl-3-furanthiol (2M3F), a potent aroma compound with a characteristic cooked meat-like scent.[1][2][3] The following protocols and data are intended to guide researchers in the accurate assessment of its aromatic properties.
Quantitative Data Summary
This compound is known for its exceptionally low odor threshold, making its detection and quantification crucial in various applications.[2][3] The following tables summarize key quantitative data gathered from various studies.
Table 1: Odor Thresholds of this compound in Different Media
| Medium | Odor Threshold | Reference |
| Model Dilute Alcohol Solution | 4 ng/L | [3] |
| 67% Ethanol/Water Solution | 0.0057 µg/L | [2] |
| General Literature Value Range | 0.5 to 7 ppt | [4] |
Table 2: Concentration of this compound in Various Food Products
| Food Product | Concentration | Reference |
| Wines (Bordeaux, Sauvignon blanc, etc.) | Up to 100 ng/L | [1][2] |
| Fresh and Pasteurized Orange Juice | 2 ng/L | [4] |
| Stored Orange Juice | 270 ng/L | [4] |
| Fermented Soy Sauce | > 0.5 µg/L | [3] |
| Chinese Baijiu | 1.70–12.74 µg/kg | [5] |
Experimental Protocols
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.[6]
Objective: To identify and characterize the aroma contribution of this compound in a complex volatile mixture.
Materials:
-
Gas chromatograph coupled with an olfactometry port
-
Mass spectrometer (optional, for chemical identification)
-
Appropriate GC column (e.g., polar column for sulfur compounds)
-
Sample containing this compound
-
Reference standard of this compound
-
Trained sensory panelists
Protocol:
-
Sample Preparation:
-
Isolate volatile compounds from the sample matrix. Methods can include solid-phase microextraction (SPME), solvent extraction, or distillation.
-
For SPME, expose a fiber coated with a suitable stationary phase to the headspace of the sample.
-
For solvent extraction, use a low-boiling-point solvent to extract the volatiles, followed by careful concentration.
-
-
GC-O Analysis:
-
Inject the prepared sample or SPME fiber into the GC inlet.
-
The GC separates the volatile compounds based on their boiling points and polarity.
-
The effluent from the GC column is split between a chemical detector (like a mass spectrometer or flame ionization detector) and a sniffing port.
-
A trained panelist sniffs the effluent at the olfactometry port and records the time, duration, and description of any detected odors.
-
-
Data Analysis (Nasal Impact Frequency - NIF):
-
Multiple panelists (typically 8-12) perform the GC-O analysis on the same sample.
-
The nasal impact frequency (NIF) is the number of panelists who detect an odor at a specific retention time.[4]
-
A higher NIF value for a particular compound indicates a greater sensory impact.[4]
-
The identity of the compound can be confirmed by matching the retention time with that of a known standard and by mass spectrometry data.
-
Odor Threshold Determination
This protocol determines the lowest concentration of this compound that can be detected by a sensory panel.
Objective: To determine the detection threshold of this compound in a specific medium (e.g., water, dilute ethanol).
Materials:
-
Pure this compound
-
Solvent (deodorized water, ethanol, etc.)
-
Glassware for serial dilutions
-
Sensory evaluation booths
-
Trained sensory panelists (15-20)
Protocol:
-
Panelist Selection and Training:
-
Select panelists based on their ability to detect and describe basic tastes and smells.
-
Train panelists on the specific aroma of this compound and the test procedure.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent.
-
Create a series of dilutions from the stock solution, typically in ascending order of concentration. The range of concentrations should span the expected threshold.
-
-
Sensory Evaluation (Ascending Forced-Choice Method):
-
Present panelists with three samples at each concentration level: one containing the diluted 2M3F and two blanks (solvent only).
-
Panelists are asked to identify the "odd" sample.
-
Start with the lowest concentration and proceed to higher concentrations.
-
The individual threshold is the lowest concentration at which a panelist correctly identifies the odd sample in two consecutive presentations.
-
-
Data Analysis:
-
Calculate the geometric mean of the individual thresholds to determine the group's best estimate threshold.
-
Paired Comparison Test
This method is used to determine if a perceivable difference in a specific aroma attribute exists between two samples.
Objective: To evaluate if the addition of this compound to a product results in a significant change in the perceived "cooked meat-like" aroma.[3]
Materials:
-
Control sample (without added 2M3F)
-
Test sample (with a specific concentration of added 2M3F)
-
Sensory panelists
-
Sensory evaluation booths
Protocol:
-
Sample Preparation:
-
Prepare a control sample and a test sample with a known concentration of added this compound. For example, soy sauce with and without 0.2 µg/L of 2M3F.[3]
-
-
Sensory Evaluation:
-
Present both the control and test samples to the panelists in a balanced and randomized order.
-
Ask the panelists to identify which sample has a stronger "cooked meat-like" aroma.
-
-
Data Analysis:
-
Tally the number of panelists who correctly identified the test sample as having the stronger specified aroma.
-
Use a binomial test or chi-squared test to determine if the results are statistically significant. A significant result indicates that the added 2M3F produced a perceivable difference.[3]
-
References
- 1. A novel method for quantification of this compound and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 28588-74-1 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 2-Methyl-3-furanthiol (MFT) Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Methyl-3-furanthiol (MFT).
Frequently Asked Questions (FAQs)
Q1: What is this compound (MFT) and why is its stability a concern?
A1: this compound (MFT) is a potent aroma compound with a characteristic meaty and roasted scent, making it a key component in flavor chemistry.[1][2] Its instability is a primary concern as degradation can lead to a loss of the desired aroma profile and the formation of off-flavors.[1] MFT is known to be sensitive to heat, light, oxygen, and pH, which can lead to various degradation reactions.[3][4][5]
Q2: What are the primary degradation pathways for MFT?
A2: The main degradation pathways for MFT involve oxidation and polymerization. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides, such as bis(2-methyl-3-furyl) disulfide.[1][6] At elevated temperatures, MFT can also undergo radical-mediated polymerization, resulting in the formation of non-volatile sulfur-containing polymers.[3][7]
Q3: How does pH affect the stability of MFT?
A3: The stability of MFT is influenced by pH. Acidic conditions are generally more favorable for the stability of sulfur-substituted furans. Conversely, neutral to higher pH levels (e.g., 5.0-7.0) can accelerate the degradation of similar thiol compounds.[3]
Q4: What are the recommended storage conditions for MFT?
A4: To ensure maximum stability, MFT should be stored in a cool, dry, and dark place.[4][8] It is recommended to keep it under an inert atmosphere, such as nitrogen, to prevent oxidation.[4][8] For long-term storage, refrigeration or freezing is advised.[8] Containers should be tightly sealed to prevent exposure to air and moisture.[4]
Troubleshooting Guides
Issue 1: Rapid Loss of "Meaty" Aroma in My MFT Standard Solution
Possible Cause 1: Oxidation
-
Troubleshooting Steps:
-
Ensure your MFT standard is stored under an inert gas like nitrogen or argon.[4][8]
-
Use freshly deoxygenated solvents to prepare your solutions.
-
Minimize the headspace in your storage vials.
-
Consider adding an antioxidant, though compatibility and potential interference with your analysis must be verified.
-
Possible Cause 2: High Temperature Exposure
-
Troubleshooting Steps:
-
Store MFT solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures.[8]
-
Avoid repeated freeze-thaw cycles. Aliquot your standard into smaller, single-use vials.
-
During experiments, keep the solution on ice as much as possible.
-
Possible Cause 3: Light Exposure
-
Troubleshooting Steps:
-
Use amber vials or wrap your vials in aluminum foil to protect the solution from light.[4]
-
Work in a dimly lit area when handling the pure compound or its concentrated solutions.
-
Issue 2: Inconsistent Results in MFT Quantification using GC-MS
Possible Cause 1: Analyte Degradation in the GC Inlet
-
Troubleshooting Steps:
-
Use a deactivated inlet liner and change it frequently.
-
Optimize the inlet temperature to ensure efficient volatilization without causing thermal degradation. A lower temperature might be necessary.
-
Consider using a gentler injection technique, such as cool on-column injection.
-
Possible Cause 2: Matrix Effects
-
Troubleshooting Steps:
-
Prepare matrix-matched calibration standards to compensate for any enhancement or suppression of the signal.
-
Employ stable isotope-labeled internal standards for accurate quantification.
-
Use a selective detector, such as a sulfur chemiluminescence detector (SCD) or a pulsed flame photometric detector (PFPD), to minimize interference from non-sulfur containing compounds.[7]
-
Issue 3: Appearance of Unknown Peaks in the Chromatogram of an Aged MFT Sample
Possible Cause: Formation of Degradation Products
-
Troubleshooting Steps:
-
Identify the Degradation Products: Use mass spectrometry (MS) to obtain the mass spectra of the unknown peaks. A common degradation product is bis(2-methyl-3-furyl) disulfide, which is formed through the oxidation of two MFT molecules.[6]
-
Confirm the Degradation Pathway: Analyze samples that have been intentionally stressed under different conditions (e.g., exposure to air, elevated temperature, UV light) to see if the same unknown peaks are formed.
-
Adjust Storage and Handling: Based on the identified degradation products and their formation conditions, refine your storage and handling procedures to mitigate their formation.
-
Data Presentation
Table 1: Influence of Temperature on MFT Degradation in Aqueous Solution
| Temperature (°C) | Time (hours) | MFT Decrease (%) | Reference |
| 50 | 24 | 59 | [7][9] |
| 100 | Not Specified | Polymerization Observed | [7] |
Table 2: General Effect of pH on the Stability of Furanthiols
| pH Range | Stability | Observation | Reference |
| Acidic (e.g., < 5) | More Favorable | Favors the formation and stability of sulfur-substituted furans. | |
| Neutral to Alkaline (e.g., > 5) | Less Favorable | Can lead to an increased rate of degradation for similar thiol compounds. | [3] |
Experimental Protocols
Protocol 1: General Stability-Indicating GC-MS Method for MFT
This protocol provides a general guideline for developing a stability-indicating GC-MS method. Specific parameters will need to be optimized for your instrument and sample matrix.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS). A sulfur-specific detector (SCD or PFPD) can also be used for enhanced selectivity.[7]
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Inlet:
-
Mode: Splitless.
-
Temperature: 230 °C.
-
Liner: Deactivated, single taper.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
-
Sample Preparation:
-
Dilute the MFT sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration within the linear range of the instrument.
-
For forced degradation studies, expose the MFT solution to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, UV light) for a defined period. Neutralize the acidic and basic samples before injection.
-
-
Analysis: Inject the prepared samples and monitor for the appearance of new peaks and a decrease in the peak area of MFT.
Protocol 2: General Stability-Indicating HPLC Method for MFT
This protocol provides a general guideline for a reverse-phase HPLC method.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
Start with a suitable initial percentage of B (e.g., 20%).
-
Run a linear gradient to a higher percentage of B (e.g., 80%) over a sufficient time to elute MFT and its degradation products.
-
Include a column wash and re-equilibration step.
-
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 30 °C.
-
Detection: Monitor at a wavelength where MFT has significant absorbance (e.g., determined by a UV scan).
-
Sample Preparation: Similar to the GC-MS protocol, dilute the sample in the mobile phase or a compatible solvent. Perform forced degradation studies as required.
-
Analysis: Inject the samples and monitor for the emergence of new peaks and a decrease in the MFT peak area.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [ventos.com]
- 5. aurochemicals.com [aurochemicals.com]
- 6. GC-olfactometric characterization of aroma volatiles from the thermal degradation of thiamin in model orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 28588-74-1 | Benchchem [benchchem.com]
- 8. fish thiol, 28588-74-1 [thegoodscentscompany.com]
- 9. Stability of thiols in an aqueous process flavoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methyl-3-furanthiol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-3-furanthiol (MFT) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound (MFT)?
A1: The most common laboratory and industrial synthesis routes for MFT include the Maillard reaction, thermal degradation of thiamine (B1217682), and patented multi-step chemical syntheses from precursors like 2-methylfuran. The Maillard reaction, involving the reaction of a reducing sugar with a sulfur-containing amino acid like cysteine, is a prevalent pathway for generating MFT, especially in food chemistry contexts.[1] Thermal degradation of thiamine is another significant route, particularly relevant in food processing.[1]
Q2: Which precursors generally lead to higher yields of MFT in the Maillard reaction?
A2: In the Maillard reaction, pentoses (five-carbon sugars) such as ribose have been shown to generate significantly higher amounts of MFT compared to hexoses (six-carbon sugars).[2] While glucose and rhamnose can produce MFT, the yields are generally lower than those obtained with pentoses when reacted with cysteine.[2]
Q3: What is a major by-product to be aware of during MFT synthesis?
A3: A notable by-product that can form during the industrial production of MFT is 4-(5-methyl-2-furylthio)-5-methyltetrahydrofuran-2-thione. Its formation can impact the final purity and aroma profile of the product. This by-product originates from the precursor 2-methyl-5-thioacetylfuran.
Q4: How stable is this compound and what are common degradation pathways?
A4: MFT is susceptible to oxidation, which can lead to a decrease in its characteristic aroma. A primary degradation pathway is the oxidation of the thiol group to form bis(2-methyl-3-furyl) disulfide. This instability is a critical consideration during both synthesis and storage.
Troubleshooting Guide
Low Yield
Problem: The final yield of this compound is consistently low.
Possible Causes & Solutions:
-
Suboptimal Precursors: As mentioned in the FAQs, the choice of sugar in the Maillard reaction significantly impacts yield.
-
Recommendation: Utilize pentoses like ribose instead of hexoses for the Maillard reaction with cysteine to improve MFT formation.[2]
-
-
Inefficient Reaction Conditions: Temperature, pH, and reaction time are critical parameters.
-
Recommendation: For the Maillard reaction between cysteine and ribose, studies have utilized a phosphate-buffered solution at pH 5.0, heated at 95°C for 4 hours.[3] Optimization of these parameters for your specific setup may be required.
-
-
Oxidative Degradation: MFT is prone to oxidation, which can reduce the isolated yield.
-
Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Purging the headspace of the reaction vessel with nitrogen is a recommended practice.
-
By-product Formation
Problem: The final product is contaminated with significant amounts of 4-(5-methyl-2-furylthio)-5-methyltetrahydrofuran-2-thione.
Possible Causes & Solutions:
-
Side Reactions of Intermediates: The formation of this by-product is a multi-step process involving intermediates from the main reaction pathway.
-
Recommendation: Modifying reaction conditions such as temperature and reactant ratios may help to disfavor the side reactions leading to the by-product. Careful control of the addition of sulfur reagents is also crucial. Further research into the specific kinetics of your reaction system is advised to pinpoint the optimal conditions for minimizing this impurity.
-
Purification Challenges
Problem: Difficulty in isolating pure this compound from the reaction mixture.
Possible Causes & Solutions:
-
Volatility of MFT: MFT is a volatile compound, which can lead to losses during solvent removal and purification.
-
Recommendation: Utilize vacuum distillation at reduced temperatures to purify MFT, which helps to prevent thermal degradation and losses due to high volatility. The boiling point of MFT is reported as 57-60 °C at 44 mmHg.
-
-
Co-eluting Impurities: Impurities with similar polarities can be difficult to separate by standard chromatography.
-
Recommendation: Flash column chromatography using a silica (B1680970) gel stationary phase is a common technique for purifying organic compounds.[4][5] A gradient elution starting with a non-polar solvent and gradually increasing the polarity can be effective. For MFT, a non-polar solvent system like hexanes and ethyl acetate (B1210297) could be a starting point for method development.[6] For highly polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative strategy.[7]
-
Quantitative Data
Table 1: Molar Yield of this compound from Different Precursor Systems
| Precursor System | Conditions | Molar Yield (%) |
| Hydroxyacetaldehyde + Mercapto-2-propanone | 6 min at 180°C (no water) | 1.4 |
| Cysteine + Ribose | Phosphate (B84403) buffer (pH 5), 95°C, 4h | Not specified, but pentoses give higher yields than hexoses |
| Thiamine | Thermally treated solution | Thiamine is an efficient precursor |
Experimental Protocols
Protocol 1: Synthesis of this compound via Maillard Reaction
This protocol is a general guideline based on literature for model systems. Optimization may be required.
Materials:
-
L-cysteine
-
D-ribose
-
Phosphate buffer (0.1 M, pH 5.0)
-
Screw-cap reaction vials (e.g., 20 mL headspace vials with PTFE/silicone septa)
-
Heating block or oven
Procedure:
-
Solution Preparation: Prepare a 0.1 M phosphate buffer solution and adjust the pH to 5.0.
-
Reactant Dosing: In a 20 mL headspace vial, dissolve L-cysteine and D-ribose in the phosphate buffer. A molar ratio of 1:1 (cysteine:ribose) can be used as a starting point.
-
Inert Atmosphere: Purge the headspace of the vial with nitrogen gas for 1-2 minutes to remove oxygen.
-
Reaction: Tightly cap the vial and place it in a heating block or oven preheated to 95°C.
-
Incubation: Allow the reaction to proceed for 4 hours.[3]
-
Quenching: After the incubation period, immediately cool the vial in an ice bath to stop the reaction.
-
Extraction & Analysis: The volatile products, including MFT, can be extracted from the headspace using solid-phase microextraction (SPME) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). For isolation, a larger scale reaction would be necessary, followed by extraction with an organic solvent (e.g., dichloromethane) and subsequent purification.
Protocol 2: Analysis of this compound by GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile sulfur compounds (e.g., DB-WAX or equivalent)
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 250°C
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
This method allows for the identification and quantification of MFT and other volatile compounds in the sample.
Visualizations
Signaling Pathways & Workflows
Caption: Maillard reaction pathway for this compound formation.
Caption: Thiamine degradation pathway to this compound.
Caption: Troubleshooting workflow for low yield of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Formation of aroma compounds from ribose and cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification [chem.rochester.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. teledynelabs.com [teledynelabs.com]
Technical Support Center: Quantification of 2-Methyl-3-furanthiol (MFT) in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of 2-Methyl-3-furanthiol (MFT) in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MFT) and why is it challenging to quantify?
A1: this compound (MFT) is a potent aroma compound with a low odor threshold, contributing characteristic "meaty" or "roasty" notes to a variety of foods and beverages. Its quantification is challenging due to several factors:
-
Low Concentration: MFT is typically present at very low concentrations (ng/L to µg/kg) in complex matrices.
-
High Reactivity: The thiol group in MFT is highly reactive and prone to oxidation, leading to the formation of disulfides and other degradation products. This instability can result in significant analyte loss during sample preparation and analysis.
-
Volatility: MFT is a volatile compound, which can lead to losses during sample handling and preparation if not performed carefully.
-
Complex Matrices: Food, beverage, and biological samples are complex mixtures containing numerous compounds that can interfere with the extraction and analysis of MFT, causing matrix effects.
Q2: What are the most common analytical techniques for MFT quantification?
A2: Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used technique for the analysis of MFT.[1] Other detectors, such as sulfur chemiluminescence detection (SCD) or pulsed flame photometric detection (PFPD), can also be employed for their selectivity towards sulfur compounds. For enhanced sensitivity, especially in very complex matrices, two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) can be utilized.
Q3: How can I improve the stability of MFT during sample preparation?
A3: To minimize the degradation of MFT, several strategies can be employed:
-
Work Quickly and at Low Temperatures: Minimize the time between sample collection and analysis and keep samples cold to reduce oxidative reactions.
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or EDTA, to the sample matrix can help to prevent oxidation.
-
Derivatization: Converting the reactive thiol group into a more stable derivative is a common and effective strategy. Reagents like pentafluorobenzyl bromide (PFBBr) or 2,2'-dithiodipyridine (B1663999) (DTDP) can be used to form stable derivatives that are amenable to GC analysis.[2]
-
Use of Alkylating Agents: In biological samples, immediate treatment with alkylating agents like N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM) can effectively "cap" the thiol group and prevent its oxidation.
Q4: What is a suitable internal standard for MFT quantification?
A4: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification. A deuterated analog of MFT, such as [²H₃]-2-methyl-3-furanthiol, is an ideal choice as it closely mimics the chemical behavior of the native analyte during sample preparation and analysis, thus compensating for matrix effects and analyte loss.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of MFT.
Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis
-
Question: My MFT peak is showing significant tailing, leading to inaccurate integration and poor reproducibility. What could be the cause?
-
Answer: Peak tailing for sulfur compounds like MFT is a common issue and can be caused by several factors:
-
Active Sites in the GC System: The thiol group of MFT can interact with active sites (e.g., silanol (B1196071) groups) in the GC inlet liner, the column itself, or at the connection points.
-
Solution:
-
Use a deactivated inlet liner (e.g., silylated).
-
Ensure the GC column is specifically designed for the analysis of active compounds or is a low-bleed MS-certified column.
-
Trim a small portion (10-20 cm) from the front of the column to remove accumulated non-volatile residues and active sites.
-
Minimize the length of any uncoated fused silica (B1680970) tubing in the system.
-
-
-
Improper Column Installation: An incorrect column installation can create dead volume and lead to peak tailing.
-
Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in both the injector and the detector according to the manufacturer's instructions.
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase and cause peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Issue 2: Low or No Recovery of MFT
-
Question: I am consistently getting very low or no detectable MFT in my samples, even though it is expected to be present. What are the likely reasons?
-
Answer: Low recovery is a frequent challenge with MFT analysis and can stem from several stages of the analytical process:
-
Analyte Loss During Sample Preparation:
-
Volatility: MFT can be lost due to its volatility, especially during sample concentration steps.
-
Solution: Use gentle concentration techniques like Solvent-Assisted Flavour Evaporation (SAFE) or avoid high temperatures and harsh nitrogen streams.
-
-
Oxidation: MFT is highly susceptible to oxidation.
-
Solution: As mentioned in the FAQs, use antioxidants, work at low temperatures, and consider derivatization to protect the thiol group.
-
-
-
Inefficient Extraction: The chosen extraction method may not be suitable for MFT in your specific matrix.
-
Solution:
-
For volatile analysis, headspace techniques like Solid-Phase Microextraction (SPME) with a suitable fiber (e.g., DVB/CAR/PDMS) can be effective.
-
For liquid samples like wine, selective extraction using p-hydroxymercuribenzoate (B1229956) (pHMB) can be employed to specifically bind and concentrate thiols.
-
Solvent-Assisted Flavour Evaporation (SAFE) is a gentle distillation technique that is highly effective for isolating volatile and semi-volatile compounds from complex matrices without thermal degradation.
-
-
-
Matrix Effects: Co-extracted matrix components can suppress the ionization of MFT in the MS source, leading to a lower signal.
-
Solution:
-
Use a stable isotope-labeled internal standard to compensate for these effects.
-
Employ more selective sample preparation techniques to remove interfering compounds.
-
Dilute the sample extract, if the MFT concentration allows.
-
-
-
Issue 3: Co-elution with Interfering Compounds
-
Question: I have a peak that co-elutes with MFT, making accurate quantification impossible. How can I resolve this?
-
Answer: Co-elution is a common problem in complex matrices. Here are some strategies to address it:
-
Optimize GC Conditions:
-
Temperature Program: Modify the oven temperature program. A slower ramp rate can often improve the separation of closely eluting compounds.
-
Column Choice: If resolution is a persistent issue, consider using a GC column with a different stationary phase that offers different selectivity.
-
-
Use High-Resolution Mass Spectrometry (HRMS): GC-HRMS can distinguish between MFT and co-eluting interferences if they have different elemental compositions, even if they have the same nominal mass.
-
Tandem Mass Spectrometry (MS/MS): GC-MS/MS provides high selectivity by monitoring a specific precursor-to-product ion transition for MFT, effectively filtering out the signal from co-eluting compounds.
-
Two-Dimensional Gas Chromatography (GCxGC): This powerful technique offers significantly enhanced separation capacity by using two columns with different stationary phases, making it ideal for resolving co-eluting compounds in highly complex samples.
-
Data Presentation
Table 1: Reported Concentrations of this compound in Various Complex Matrices
| Matrix | Sub-Matrix/Condition | Concentration Range | Reference(s) |
| Wine | Red and White Bordeaux, Sauvignon blanc, etc. | Up to 100 ng/L | [3] |
| Fermented Grains | Sauce-aroma baijiu | 1.70–12.74 µg/kg | [2] |
| Meat | Cooked Beef | Key odorant, present at levels contributing to "meaty" aroma. Specific concentrations vary. | [4] |
| Cooked Chicken | Key odorant, present at levels contributing to "meaty" aroma. Specific concentrations vary. | [5] | |
| Coffee | Roasted Coffee Beans | Detected, contributes to roasted aroma. | [6] |
| Coffee Brew | Detected, contributes to roasted aroma. | [7] | |
| Soy Sauce | Fermented Soy Sauce | Detected, contributes to "cooked meat-like" aroma. | [8] |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization for MFT Analysis
This method is suitable for the analysis of MFT in liquid matrices like wine.
-
Sample Preparation:
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a suitable amount of a stable isotope-labeled internal standard (e.g., [²H₃]-2-methyl-3-furanthiol).
-
Add 1 g of NaCl to enhance the partitioning of volatile compounds into the headspace.
-
-
On-Fiber Derivatization and Extraction:
-
Expose a PDMS/DVB SPME fiber to the vapor of the derivatizing agent, pentafluorobenzyl bromide (PFBBr), and an alkali (e.g., tributylamine) in a separate sealed vial.
-
Expose the pre-loaded SPME fiber to the headspace of the sample vial.
-
Incubate at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) with agitation.
-
-
GC-MS Analysis:
-
Desorb the derivatized analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C) for a few minutes.
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms).
-
Detect the analytes using a mass spectrometer, preferably in negative chemical ionization (NCI) mode for PFBBr derivatives to enhance sensitivity.
-
Protocol 2: Solvent-Assisted Flavour Evaporation (SAFE) for MFT Isolation
SAFE is a gentle distillation technique ideal for isolating volatile and semi-volatile compounds from complex matrices.
-
Sample Preparation:
-
Homogenize the solid or liquid sample with a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Add a known amount of a stable isotope-labeled internal standard.
-
Filter the extract to remove solid particles.
-
Dry the extract using anhydrous sodium sulfate.
-
-
SAFE Distillation:
-
Introduce the dried extract into the dropping funnel of the SAFE apparatus.
-
Apply a high vacuum (typically < 10⁻³ mbar) to the system.
-
Gently heat the distillation flask with a water bath (e.g., 40 °C).
-
Slowly add the extract from the dropping funnel into the distillation flask. The solvent and volatile compounds will evaporate under the high vacuum and low temperature.
-
Collect the distillate in a receiving flask cooled with liquid nitrogen.
-
-
Concentration and Analysis:
-
Carefully concentrate the collected distillate using a Vigreux column to a small volume (e.g., 1 mL).
-
Analyze the concentrated extract by GC-MS.
-
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Caption: Challenges and solutions in the quantification of this compound.
References
- 1. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 28588-74-1 | Benchchem [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. benchchem.com [benchchem.com]
- 8. Contribution of this compound to the cooked meat-like aroma of fermented soy sauce - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2-Methyl-3-furanthiol (MFT)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-3-furanthiol (MFT). Our goal is to help you overcome common challenges related to the oxidative instability of MFT during analysis.
Troubleshooting Guide
Problem 1: Low or no MFT signal detected in my sample.
Possible Cause: MFT is highly prone to oxidation and degradation, which can occur during sample preparation, storage, or analysis.
Solutions:
-
Minimize Oxygen Exposure: Work in an inert atmosphere (e.g., under nitrogen or argon) whenever possible. Use degassed solvents for all sample preparation steps.
-
Use of Antioxidants: The addition of antioxidants to your samples and standards can effectively prevent oxidation. Ascorbic acid (Vitamin C) and its salts are commonly used for this purpose.[1] Other thiol-based antioxidants like glutathione (B108866) can also be employed to maintain a reducing environment.[2][3]
-
Immediate Analysis: Analyze samples as quickly as possible after preparation to minimize the time for degradation to occur.
-
Appropriate Storage: If immediate analysis is not possible, store samples at low temperatures (-20°C or -80°C) in tightly sealed, amber vials to protect from light and oxygen. Even at low temperatures in organic solvents, MFT can degrade.[4]
-
Derivatization: Convert MFT to a more stable derivative before analysis. This not only improves stability but can also enhance chromatographic separation and detection.
Problem 2: Poor reproducibility of MFT quantification.
Possible Cause: Inconsistent sample handling, incomplete derivatization, or matrix effects can all contribute to poor reproducibility.
Solutions:
-
Standardize Sample Preparation: Ensure that all samples, standards, and blanks are treated identically. This includes the timing of reagent additions and incubation periods.
-
Optimize Derivatization: If using a derivatization method, ensure the reaction goes to completion. This may involve optimizing reagent concentration, reaction time, and temperature.
-
Use an Internal Standard: Incorporate a suitable internal standard (e.g., a stable isotopically labeled MFT) early in the sample preparation process to correct for variations in extraction efficiency and instrument response.
-
Matrix-Matched Calibration: Prepare calibration standards in a matrix that closely resembles your sample to account for any matrix-induced enhancement or suppression of the signal.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for MFT is oxidation. The thiol group is susceptible to oxidation, leading to the formation of bis(2-methyl-3-furyl) disulfide.[4] This can be initiated by reactive oxygen species (ROS) such as hydroxyl radicals, often in the presence of transition metals like iron which can catalyze the reaction.[5] MFT can also undergo polymerization.[5]
Q2: What are some recommended antioxidants for stabilizing MFT?
A2: Ascorbic acid (Vitamin C) is a commonly recommended antioxidant for preventing the oxidation of thiols in solution.[1] Other thiol-containing compounds like glutathione and N-acetylcysteine (NAC) can also be effective by maintaining a reducing environment.[2][3][6]
Q3: Can I use derivatization to improve the stability and analysis of MFT?
A3: Yes, derivatization is a highly effective strategy. Converting the reactive thiol group to a more stable derivative can prevent oxidation and improve chromatographic properties. A common approach is derivatization with 4,4′-dithiodipyridine (DTDP).[4][7] Silylation is another general derivatization technique for compounds with active hydrogens, like thiols, to increase volatility for gas chromatography (GC) analysis.
Q4: What analytical techniques are most suitable for MFT analysis?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile compounds like MFT.[4] For enhanced sensitivity, especially at very low concentrations (ng/L levels), techniques like Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS can be employed.[4] Additionally, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) after derivatization has been successfully used for the quantification of volatile thiols.[4]
Experimental Protocols
Protocol 1: General Sample Preparation with Antioxidant
-
Solvent Degassing: Degas all solvents (e.g., water, methanol, acetonitrile) by sparging with nitrogen or argon for at least 15 minutes prior to use.
-
Antioxidant Stock Solution: Prepare a stock solution of ascorbic acid (e.g., 1 M in degassed water).
-
Sample Collection: Collect your sample and immediately add the ascorbic acid stock solution to a final concentration of 10 mM.
-
Mixing: Gently mix the sample to ensure uniform distribution of the antioxidant.
-
Storage: If not proceeding directly to analysis, store the sample in a tightly sealed amber vial at -80°C.
Protocol 2: Derivatization of MFT with 4,4′-dithiodipyridine (DTDP)
This protocol is adapted from methods used for the analysis of volatile thiols.
-
Sample Preparation: Prepare your sample as described in Protocol 1.
-
DTDP Reagent: Prepare a solution of 4,4′-dithiodipyridine in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 10 mg/mL.
-
Derivatization Reaction:
-
To 1 mL of your sample, add 100 µL of the DTDP solution.
-
Add a suitable buffer to maintain an optimal pH for the reaction (typically slightly alkaline, e.g., pH 8).
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 30 minutes, protected from light.
-
-
Extraction:
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the derivatized MFT. The choice of solvent or SPE cartridge will depend on the sample matrix.
-
-
Analysis: Analyze the extracted derivative by UPLC-MS/MS.
Quantitative Data Summary
| Parameter | Value | Reference |
| MFT Concentration in various wines | Up to 100 ng/L | [8][9] |
| MFT Concentration in fermented grains | 1.70–12.74 µg/kg | [7] |
Visualizations
Caption: Oxidative degradation and polymerization pathways of this compound (MFT).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 28588-74-1 | Benchchem [benchchem.com]
- 5. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A novel method for quantification of this compound and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Extraction Methods for 2-Methyl-3-furanthiol (2-MFT) from Food
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 2-Methyl-3-furanthiol (2-MFT) from various food matrices.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and analysis of 2-MFT.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of 2-MFT | High Reactivity and Instability: 2-MFT is a highly reactive thiol that can be lost through oxidation, degradation, or reaction with matrix components.[1][2] | - Use of Antioxidants: Add antioxidants such as ascorbic acid to the sample matrix to minimize oxidation.[3] - Derivatization: On-fiber derivatization with agents like pentafluorobenzyl bromide (PFBBr) can stabilize 2-MFT and improve its volatility and detectability.[1] - pH Adjustment: Maintain an acidic pH (if compatible with the matrix) to reduce the oxidation of thiols. |
| Matrix Effects: Co-extracted matrix components (e.g., sugars, proteins, melanoidins) can interfere with the analysis, causing signal suppression or enhancement.[4] | - Matrix-Matched Calibration: Prepare calibration standards in a matrix similar to the sample to compensate for matrix effects. - Stable Isotope Dilution Assay (SIDA): Use a labeled internal standard (e.g., d3-2-MFT) to accurately quantify 2-MFT, as it behaves similarly to the analyte during extraction and analysis. - Selective Extraction: Employ techniques like Solvent-Assisted Flavor Evaporation (SAFE) which can provide cleaner extracts compared to headspace methods for certain matrices. | |
| Inefficient Extraction: The chosen extraction method or its parameters may not be optimal for the specific food matrix and the target analyte. | - Method Selection: Choose the extraction method based on the food matrix. For example, Headspace Solid-Phase Microextraction (HS-SPME) is suitable for volatile compounds in liquid and solid samples, while Stir Bar Sorptive Extraction (SBSE) offers higher sensitivity for trace analysis in aqueous matrices.[5][6] SAFE is effective for isolating thermally labile compounds.[5] - Parameter Optimization: Systematically optimize parameters such as fiber coating (for SPME/SBSE), extraction time, temperature, and sample volume. For HS-SPME, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds.[5] | |
| Poor Reproducibility (High RSD%) | Inconsistent Sample Homogenization: Non-uniform distribution of 2-MFT in the sample. | - Thorough Homogenization: Ensure the sample is thoroughly homogenized before taking a subsample for analysis. For solid samples, grinding to a uniform particle size is recommended. |
| Variable Extraction Conditions: Inconsistent application of extraction time, temperature, or agitation speed. | - Standardize Protocol: Strictly adhere to the optimized and validated extraction protocol for all samples and standards. - Use of Autosampler: An autosampler for HS-SPME can improve the precision of extraction time and temperature. | |
| Fiber/Stir Bar Degradation: The performance of SPME fibers and SBSE stir bars can degrade over time with repeated use. | - Regularly Condition and Replace: Condition fibers and stir bars according to the manufacturer's instructions. Monitor their performance and replace them when they show signs of degradation or when recovery starts to decrease. | |
| Peak Tailing or Poor Peak Shape in GC Analysis | Active Sites in the GC System: The polar nature of 2-MFT can lead to interactions with active sites in the injector liner, column, or detector, causing peak tailing. | - Use of an Inert Flow Path: Utilize deactivated liners and columns. - Derivatization: Derivatization can reduce the polarity of 2-MFT and improve its chromatographic behavior. |
| Column Overload: Injecting too much analyte onto the column. | - Dilute the Sample: If the concentration of 2-MFT is high, dilute the extract before injection. | |
| Presence of Artifacts or Interfering Peaks | Thermal Degradation: High temperatures during extraction or injection can cause the degradation of matrix components, leading to the formation of interfering compounds. | - Lower Extraction/Injection Temperature: Optimize the temperature to be high enough for efficient extraction/desorption but low enough to prevent thermal degradation. SAFE is particularly advantageous as it operates at low temperatures. |
| Contamination: Contamination from solvents, glassware, or the sampling environment. | - Use High-Purity Solvents: Use solvents of the highest purity available. - Thoroughly Clean Glassware: Ensure all glassware is meticulously cleaned and baked if necessary. - Run Blanks: Regularly run method blanks to check for contamination. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for analyzing 2-MFT in my specific food sample?
A1: The optimal extraction method depends on the food matrix and the concentration of 2-MFT. Here's a general guideline:
-
Headspace Solid-Phase Microextraction (HS-SPME): A good starting point for most liquid and solid food matrices, especially for screening purposes. It is a solvent-free and relatively simple technique.[6] For trace analysis, its sensitivity might be limited compared to SBSE.
-
Stir Bar Sorptive Extraction (SBSE): Recommended for aqueous samples like beer or coffee when very low detection limits are required. SBSE has a larger volume of stationary phase compared to SPME, allowing for higher analyte enrichment.[5]
-
Solvent-Assisted Flavor Evaporation (SAFE): Ideal for complex and fatty matrices like meat and for thermally sensitive compounds. SAFE provides a cleaner extract by separating volatile compounds from non-volatile matrix components under high vacuum and at low temperatures, minimizing artifact formation.[5][7]
Q2: What are the critical parameters to optimize for HS-SPME of 2-MFT?
A2: The following parameters are crucial for optimizing HS-SPME:
-
Fiber Coating: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile and semi-volatile compounds, including thiols.[5]
-
Extraction Temperature: Higher temperatures can increase the volatility of 2-MFT and improve extraction efficiency, but excessive heat can also lead to its degradation. An optimal temperature needs to be determined experimentally for each matrix, typically in the range of 40-70°C.
-
Extraction Time: Sufficient time is needed for the analyte to reach equilibrium between the sample, headspace, and fiber. This needs to be optimized to ensure maximum sensitivity without excessively long analysis times.
-
Sample Volume and Headspace Volume: The ratio of sample volume to headspace volume can affect the partitioning of the analyte and thus the extraction efficiency.
-
Ionic Strength: Adding salt (e.g., NaCl) to aqueous samples can increase the volatility of 2-MFT and improve its extraction by "salting out."[5]
Q3: How can I prevent the degradation of 2-MFT during sample preparation and analysis?
A3: Due to its reactive thiol group, 2-MFT is prone to oxidation. To minimize degradation:
-
Work Quickly and at Low Temperatures: Prepare samples quickly and keep them cool to reduce the rate of chemical reactions.
-
Use Antioxidants: As mentioned in the troubleshooting guide, adding antioxidants like ascorbic acid can help protect 2-MFT from oxidation.[3]
-
Derivatization: On-fiber derivatization is a highly effective strategy to protect the thiol group and enhance stability and sensitivity.[1]
-
Inert Atmosphere: If possible, prepare samples under an inert atmosphere (e.g., nitrogen) to minimize contact with oxygen.
Q4: What is the role of derivatization in 2-MFT analysis, and when should I use it?
A4: Derivatization involves chemically modifying 2-MFT to create a more stable and/or more easily detectable compound. For 2-MFT, derivatization with reagents like PFBBr converts the thiol group into a less reactive thioether. You should consider using derivatization when:
-
You are experiencing low sensitivity and need to improve detection limits.
-
You observe poor peak shape or low recovery due to the reactivity of 2-MFT.
-
You want to improve the stability of the analyte during storage of extracts.
Q5: How do I deal with complex food matrices like roasted coffee or cooked meat?
A5: Complex matrices present significant challenges due to the presence of numerous interfering compounds.
-
For Roasted Coffee: Maillard reaction products (melanoidins) can bind to thiols, reducing their recovery. A SAFE distillation can be effective in separating the volatile 2-MFT from the non-volatile melanoidins.
-
For Cooked Meat: The high fat and protein content can interfere with extraction. SAFE is a highly suitable method for such matrices. Alternatively, for HS-SPME, optimizing the equilibration time and temperature is crucial to ensure efficient release of 2-MFT from the matrix.
-
Use of Selective Detectors: A sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD), can help to selectively detect sulfur-containing compounds like 2-MFT in a complex chromatogram.
Data Presentation: Comparison of Extraction Methods
The following table provides a qualitative and semi-quantitative comparison of common extraction methods for volatile sulfur compounds, including 2-MFT. Direct quantitative comparisons for 2-MFT across all methods and matrices are limited in the literature; therefore, this table summarizes the general strengths and weaknesses of each technique based on available data for similar compounds.
| Extraction Method | Principle | Advantages for 2-MFT Analysis | Disadvantages for 2-MFT Analysis | Typical Food Matrices |
| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile analytes from the headspace onto a coated fiber. | - Solvent-free - Relatively simple and fast - Amenable to automation | - Lower sensitivity for trace analysis compared to SBSE - Fiber can be fragile - Matrix effects can be significant | Coffee, Beer, Wine, Fruit Juices[8][9] |
| Stir Bar Sorptive Extraction (SBSE) | Sorption of analytes from a liquid sample onto a thick polymer coating on a magnetic stir bar. | - High sensitivity due to larger sorbent volume - Good for trace and ultra-trace analysis | - Primarily for liquid samples - Longer extraction times compared to SPME | Beer, Wine, Aqueous extracts of solid foods[5] |
| Solvent-Assisted Flavor Evaporation (SAFE) | Distillation of volatile compounds from a sample under high vacuum at low temperatures. | - Excellent for thermally labile compounds - Provides very clean extracts, minimizing matrix effects - Suitable for complex and fatty matrices | - Requires specialized glassware - More labor-intensive and time-consuming - Requires the use of solvents | Meat, Coffee, Dairy products, Complex food systems[5][7] |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization for 2-MFT in Wine
This protocol is adapted from methods developed for the analysis of volatile thiols in wine.
-
Sample Preparation:
-
Place 5 mL of wine into a 20 mL headspace vial.
-
Add 1 g of NaCl.
-
Add an appropriate internal standard (e.g., d3-2-MFT).
-
Seal the vial with a PTFE/silicone septum.
-
-
Derivatization Agent Preparation:
-
In a separate sealed vial, place a small amount of pentafluorobenzyl bromide (PFBBr).
-
-
HS-SPME Procedure:
-
Use a DVB/CAR/PDMS SPME fiber.
-
Expose the fiber to the headspace of the PFBBr vial for 5 minutes to load the derivatizing agent.
-
Immediately expose the PFBBr-loaded fiber to the headspace of the wine sample vial.
-
Incubate the vial at 45°C for 30 minutes with agitation.
-
-
GC-MS Analysis:
-
Desorb the fiber in the GC injector at 250°C for 5 minutes in splitless mode.
-
Use a suitable GC column (e.g., DB-5ms or equivalent).
-
Set up a temperature program to achieve good separation of the derivatized 2-MFT.
-
Use a mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification.
-
Protocol 2: Solvent-Assisted Flavor Evaporation (SAFE) for 2-MFT in Cooked Meat
-
Sample Preparation:
-
Homogenize 50 g of cooked meat with 200 mL of distilled water.
-
Add an appropriate internal standard.
-
-
SAFE Procedure:
-
Place the meat homogenate into the sample flask of the SAFE apparatus.
-
Use dichloromethane (B109758) as the extraction solvent.
-
Cool the receiving flasks with liquid nitrogen.
-
Apply a high vacuum (e.g., 10⁻⁵ mbar).
-
Gently heat the sample flask (e.g., 40°C) to facilitate the distillation of volatile compounds.
-
The volatile compounds will co-distill with the water vapor and be trapped in the liquid nitrogen-cooled flasks.
-
-
Extract Concentration:
-
Thaw the contents of the receiving flasks.
-
Separate the organic layer (dichloromethane) containing the extracted volatiles.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Carefully concentrate the extract to a small volume (e.g., 1 mL) using a Vigreux column.
-
-
GC-MS/GC-O Analysis:
-
Inject an aliquot of the concentrated extract into the GC-MS or GC-Olfactometry system for analysis.
-
Mandatory Visualizations
Caption: HS-SPME workflow for 2-MFT analysis.
Caption: SAFE workflow for 2-MFT analysis.
Caption: Troubleshooting low 2-MFT recovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 2-Methyl-3-furanthiol (MFT)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 2-Methyl-3-furanthiol (MFT).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why am I observing poor peak shape (tailing or fronting) for this compound in my gas chromatogram?
Answer:
Poor peak shape for thiols like MFT is a common issue in gas chromatography, often indicative of active sites within the GC system or improper method parameters. Here’s a step-by-step guide to troubleshoot this issue:
Troubleshooting Steps:
-
Inlet and Column Maintenance:
-
Contamination: The inlet liner is a common site for contamination. Perform basic inlet maintenance by replacing the liner, O-ring, and septum.[1]
-
Column Installation: Improperly installed columns can cause peak tailing. Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in both the inlet and detector.[2]
-
Column Conditioning: New columns should be conditioned according to the manufacturer's instructions to remove any residual manufacturing materials and ensure a stable baseline.
-
-
Addressing Active Sites:
-
Thiols are known to interact with active sites (silanol groups) in the GC system, leading to peak tailing.
-
Deactivated Liners: Use liners that are specifically deactivated to minimize interactions with active compounds.
-
Column Trimming: If the front of the column is contaminated with non-volatile matrix components, trim 10-20 cm from the inlet end of the column.[3]
-
-
Method Parameter Optimization:
-
Injection Technique: For splitless injections, a low split ratio might not provide sufficient flow to ensure efficient sample transfer. A minimum of 20 mL/minute total flow through the inlet is recommended.[1]
-
Solvent and Stationary Phase Mismatch: A mismatch in polarity between the solvent and the stationary phase can cause peak distortion. Consider using a different solvent or a column with a more appropriate stationary phase.[1]
-
Initial Oven Temperature: In splitless mode, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper solvent focusing.[2]
-
Question 2: My MFT signal is weak or undetectable. How can I improve the sensitivity of my analysis?
Answer:
Low sensitivity in MFT analysis is often due to its low concentration in samples and its volatile nature. Here are several approaches to enhance detection:
Enhancement Strategies:
-
Sample Pre-concentration:
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used technique for concentrating volatile compounds like MFT. Optimization of parameters such as fiber type, extraction time, and temperature is crucial. For volatile sulfur compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective.[4]
-
Stir Bar Sorptive Extraction (SBSE): SBSE can also be employed for the pre-concentration of volatile sulfur compounds from liquid samples.
-
-
Derivatization:
-
Derivatization can improve the chromatographic properties and detector response for MFT.
-
Pentafluorobenzyl Bromide (PFBBr): Reacting MFT with PFBBr to form its pentafluorobenzyl derivative can significantly enhance sensitivity, especially when using a detector that is sensitive to electrophilic compounds, such as an electron capture detector (ECD) or mass spectrometry in negative chemical ionization (NCI) mode.[5][6]
-
-
Selective Detectors:
-
Sulfur Chemiluminescence Detector (SCD): A GC-SCD system is highly selective and sensitive for sulfur-containing compounds and can significantly improve the detection of MFT, even in complex matrices.[7]
-
Mass Spectrometry (MS): When using a mass spectrometer, operate it in selected ion monitoring (SIM) mode to enhance sensitivity by monitoring only the characteristic ions of MFT.
-
Question 3: I am experiencing significant matrix effects in my food/beverage samples. How can I mitigate these interferences?
Answer:
Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization and detection of the analyte, are a major challenge in the analysis of MFT in complex samples like coffee, wine, and meat.
Mitigation Strategies:
-
Effective Sample Preparation:
-
Selective Extraction: Utilize techniques that selectively isolate thiols. For instance, the use of p-hydroxymercuribenzoate (B1229956) (pHMB) allows for the specific capture of volatile thiols, which can then be released for analysis.[8]
-
QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method can be adapted for the extraction of MFT from solid food samples, followed by a cleanup step to remove interfering matrix components.[9]
-
-
Stable Isotope Dilution Analysis (SIDA):
-
The use of a stable isotope-labeled internal standard, such as [2H3]-2-methyl-3-furanthiol, is the most effective way to compensate for matrix effects and analyte loss during sample preparation and analysis.[10]
-
-
Matrix-Matched Calibration:
-
Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal enhancement or suppression caused by the matrix.
-
-
Chromatographic Separation:
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC provides significantly higher peak capacity and resolution compared to conventional GC, which can separate MFT from co-eluting matrix components.[11]
-
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for this compound (MFT) Quantification
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HS-SPME-GC-MS | Fermented Beverages | 0.1 - 20 mg/L (general volatiles) | 0.5 - 50 mg/L (general volatiles) | [12] |
| GC-SCD | Wine | ~1 µg/L | Not Specified | [7] |
| Derivatization with PFBBr and GC-NCI-MS | Wine | 0.5 ng/L (for 2-furfurylthiol) | Not Specified | [5] |
Note: Specific LOD/LOQ values for MFT are often method and matrix-dependent and may not always be explicitly reported in the literature.
Experimental Protocols
Protocol 1: Analysis of MFT in Coffee using HS-SPME-GC-MS
This protocol is a general guideline based on typical parameters found in the literature.[11][13]
1. Sample Preparation (HS-SPME):
- Sample: Weigh 1-2 g of ground roasted coffee into a 20 mL headspace vial.
- Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of MFT).
- Equilibration: Equilibrate the vial at a constant temperature (e.g., 40-60°C) for 10-20 minutes.
- Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 20-30 minutes at the same temperature.
2. GC-MS Analysis:
- GC System: Agilent GC-MS system or equivalent.
- Column: A non-polar or medium-polarity column is typically used, for example, a DB-5MS (30 m x 0.25 mm x 0.25 µm).
- Inlet: Operate in splitless mode at 250°C.
- Oven Program: 40°C (hold for 2 min), ramp to 250°C at 3-5°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
- MS System:
- Ion Source Temperature: 230°C.
- Electron Ionization Energy: 70 eV.
- Scan Range: m/z 35-350.
- Acquisition Mode: Full scan for identification, SIM mode for quantification (monitor ions such as m/z 114, 85, 57).
Protocol 2: Derivatization of MFT with Pentafluorobenzyl Bromide (PFBBr)
This protocol is adapted from general procedures for the derivatization of thiols.[5][6]
1. Reagents and Materials:
- Sample extract containing MFT in an appropriate solvent (e.g., hexane).
- Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone).
- Potassium carbonate (K2CO3) or another suitable base.
- Anhydrous sodium sulfate.
- GC vials.
2. Derivatization Procedure:
- To the sample extract, add an excess of PFBBr solution and a small amount of K2CO3.
- Vortex the mixture and incubate at 60-80°C for 30-60 minutes.
- After cooling, add water to quench the reaction.
- Extract the PFB-MFT derivative with hexane (B92381) or another suitable organic solvent.
- Dry the organic layer over anhydrous sodium sulfate.
- Transfer the final extract to a GC vial for analysis by GC-MS or GC-ECD.
Visualizations
Caption: Troubleshooting workflow for poor peak shape of this compound.
Caption: General sample preparation workflow for the analysis of this compound.
References
- 1. agilent.com [agilent.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 4. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective determination of volatile sulfur compounds in wine by gas chromatography with sulfur chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel method for quantification of this compound and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 28588-74-1 | Benchchem [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
Technical Support Center: Analysis of 2-Methyl-3-furanthiol (2-MFT) by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 2-Methyl-3-furanthiol (2-MFT).
Frequently Asked Questions (FAQs)
Q1: Why is this compound (2-MFT) difficult to analyze by GC-MS?
A1: The analysis of 2-MFT by GC-MS presents several challenges due to its chemical properties:
-
High Reactivity and Instability: As a thiol (sulfur-containing compound), 2-MFT is highly reactive and prone to oxidation, which can lead to analyte loss during sample preparation and analysis.
-
Volatility: While its volatility is necessary for GC analysis, it can also lead to losses during sample handling and preparation if not managed carefully.
-
Low Concentrations: 2-MFT is often present at very low concentrations (ng/L or µg/kg) in complex matrices, requiring sensitive analytical methods for detection and quantification.[1][2]
-
Matrix Effects: Food and beverage samples are complex, and matrix components can interfere with the analysis, causing signal suppression or enhancement.
Q2: What is derivatization and why is it often necessary for 2-MFT analysis?
A2: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for analysis. For 2-MFT, derivatization is often employed to:
-
Improve Stability: By converting the reactive thiol group to a more stable derivative, analyte loss due to oxidation is minimized.[3]
-
Enhance Detectability: Derivatization can introduce a chemical group that improves the compound's response to the detector, thereby increasing sensitivity.[3]
-
Improve Chromatographic Behavior: Derivatization can increase the volatility and reduce the polarity of 2-MFT, leading to better peak shape and resolution.
Common derivatizing agents for thiols like 2-MFT include p-hydroxymercuribenzoate (B1229956) (pHMB), pentafluorobenzyl bromide (PFBBr), and 4,4'-dithiodipyridine (DTDP).[1][3][4]
Q3: What are the key GC-MS parameters to optimize for 2-MFT analysis?
A3: Optimization of the following GC-MS parameters is crucial for successful 2-MFT analysis:
-
Injection Port Temperature: The temperature should be high enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation.
-
GC Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is often a good starting point. For more polar analytes or complex matrices, a more polar column like a wax column (e.g., HP-INNOWAX) may be necessary.[5]
-
Oven Temperature Program: A well-optimized temperature program is essential to separate 2-MFT from other matrix components and achieve good peak shape. This typically involves a slow initial ramp to separate volatile compounds.
-
Carrier Gas Flow Rate: The flow rate of the carrier gas (usually helium) affects the separation efficiency and analysis time.
-
Mass Spectrometer Parameters: In the mass spectrometer, parameters such as the ion source temperature, ionization energy, and detector voltage should be optimized for maximum sensitivity. Using Selected Ion Monitoring (SIM) mode can significantly improve sensitivity for trace-level analysis by focusing on specific ions of the target analyte.[3]
Q4: Can I analyze 2-MFT without derivatization?
A4: While challenging, direct analysis of underivatized 2-MFT is possible. This approach requires careful optimization of the entire analytical workflow to minimize analyte loss. Key considerations include:
-
Inert Flow Path: Using deactivated liners, columns, and other components in the GC system is crucial to prevent adsorption of the reactive thiol.
-
Rapid Sample Processing: Minimizing the time between sample preparation and injection can reduce the chances of oxidation.
-
Use of Protective Agents: The addition of antioxidants or analyte protectants to the sample can help to stabilize 2-MFT.
-
Sensitive Detection: A highly sensitive mass spectrometer is necessary to detect the low concentrations of the underivatized analyte.
Troubleshooting Guides
Issue 1: Poor or No Peak for 2-MFT
| Possible Cause | Recommended Solution |
| Analyte Degradation | 2-MFT is prone to oxidation. Prepare fresh samples and analyze them promptly. Consider using a derivatization step to improve stability. Ensure all solvents and reagents are of high purity and deoxygenated if possible. |
| Active Sites in the GC System | Thiols can be adsorbed onto active sites in the injector, column, or transfer line. Use a deactivated inlet liner and a high-quality, inert GC column. Condition the column according to the manufacturer's instructions. Trimming a small portion (10-20 cm) from the front of the column can sometimes resolve this issue. |
| Incorrect Injection Parameters | An injection temperature that is too low can result in incomplete vaporization, while a temperature that is too high can cause thermal degradation. Optimize the injector temperature, starting around 230-250 °C. |
| Suboptimal MS Parameters | Ensure the mass spectrometer is tuned and calibrated. For trace analysis, operate in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of 2-MFT (e.g., m/z 114, 85). |
| Sample Preparation Issues | Inefficient extraction or derivatization will lead to low analyte recovery. Optimize the extraction method (e.g., pH, solvent choice) and ensure complete derivatization by adjusting reaction time, temperature, and reagent concentration. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Active Sites | As mentioned above, active sites in the system are a common cause of peak tailing for polar and reactive compounds like thiols. Deactivate the system by injecting a derivatizing agent or a standard of a more concentrated thiol. |
| Column Overload | Injecting too much sample can lead to peak fronting. Dilute the sample or use a split injection. |
| Inappropriate Column Polarity | If the stationary phase is not well-suited for separating 2-MFT from the matrix, co-elution and poor peak shape can occur. Consider a column with a different polarity. |
| Suboptimal Oven Temperature Program | A ramp rate that is too fast can lead to broad or misshapen peaks. Try a slower initial temperature ramp. |
| Dead Volume | Improper column installation in the injector or detector can create dead volume, leading to peak tailing. Ensure the column is installed correctly according to the instrument manufacturer's guidelines. |
Issue 3: High Background Noise or Interfering Peaks
| Possible Cause | Recommended Solution |
| Contaminated Carrier Gas or Gas Lines | Use high-purity carrier gas and install traps to remove oxygen and moisture. Check for leaks in the gas lines. |
| Septum Bleed | Particles from a worn-out septum can enter the inlet and create background noise. Use high-quality, low-bleed septa and replace them regularly. |
| Column Bleed | Operating the column above its maximum temperature limit will cause the stationary phase to degrade, resulting in high background noise. Ensure the oven temperature program does not exceed the column's limit. |
| Matrix Interferences | Complex sample matrices can contain numerous compounds that may co-elute with 2-MFT. Improve sample cleanup using techniques like Solid Phase Extraction (SPE). Optimize the GC temperature program to better separate the analyte from interferences. |
Data Presentation
Table 1: Comparison of Quantitative Performance for 2-MFT Analysis
| Method | Matrix | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Recovery (%) | Reference |
| HS-SPME-GC-PFPD | Baijiu | 0.17 µg/L | - | - | [6] |
| UPLC-MS/MS | Baijiu | 0.001 µg/L | - | - | [6][7] |
| p-HMB derivatization GC-MS | Wine | - | - | - | [1] |
| Derivatization GC-MS | Coffee | - | 3.0 µg/L | 86.8–106.2 | [1] |
Experimental Protocols
Protocol 1: Sample Preparation of Wine for 2-MFT Analysis using p-Hydroxymercuribenzoate (pHMB)
This protocol is based on the method described for the isolation and quantification of volatile thiols in wine.[1][2]
Materials:
-
Wine sample
-
p-Hydroxymercuribenzoate (pHMB) solution
-
Cysteamine (B1669678) solution
-
Solid Phase Extraction (SPE) cartridge (e.g., C18)
-
Organic solvent (e.g., dichloromethane)
-
Sodium sulfate (B86663) (anhydrous)
-
Nitrogen gas for evaporation
Procedure:
-
Thiol Conjugation: To 50 mL of wine, add a solution of p-hydroxymercuribenzoate (pHMB) to form a conjugate with the volatile thiols, including 2-MFT.
-
Sample Loading: Pass the wine sample containing the pHMB-thiol conjugates through a pre-conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water to remove interfering hydrophilic compounds.
-
Thiol Release: Apply a cysteamine solution to the SPE cartridge in reverse flow. Cysteamine will displace the 2-MFT from the pHMB conjugate, releasing the free thiol.
-
Elution: Elute the released 2-MFT from the cartridge using an appropriate organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Dry the eluate over anhydrous sodium sulfate and concentrate the sample to a small volume under a gentle stream of nitrogen.
-
GC-MS Analysis: The concentrated extract is now ready for injection into the GC-MS system.
Mandatory Visualizations
Caption: Experimental workflow for 2-MFT analysis in wine.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel method for quantification of this compound and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Automated analysis of this compound and 3-mercaptohexyl acetate at ng L(-1) level by headspace solid-phase microextracion with on-fibre derivatisation and gas chromatography-negative chemical ionization mass spectrometric determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of volatile thiols in Chinese liquor (Baijiu) by ultraperformance liquid chromatography–mass spectrometry and ultraperformance liquid chromatography–quadrupole-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Characterization of volatile thiols in Chinese liquor (Baijiu) by ultraperformance liquid chromatography–mass spectrometry and ultraperformance liquid chromatography–quadrupole-time-of-flight mass spectrometry [frontiersin.org]
Technical Support Center: Enhancing the Stability of 2-Methyl-3-furanthiol (MFT) in Flavor Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of 2-Methyl-3-furanthiol (MFT) in flavor formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MFT) and why is it important in flavor formulations?
This compound (MFT) is a potent, sulfur-containing volatile compound renowned for its intense meaty and roasted aroma.[1] It is a key aroma component in a variety of cooked foods, including meat, coffee, and bread.[1] Its extremely low odor threshold makes it a critical ingredient for creating authentic and impactful savory flavor profiles in a wide range of food products.
Q2: What are the primary causes of MFT instability in flavor formulations?
MFT is notoriously unstable, particularly in aqueous solutions and in the presence of oxygen, heat, and light.[2][3] The primary degradation pathways include:
-
Oligomerization and Polymerization: This is considered a major pathway for MFT degradation, leading to a loss of its characteristic aroma.[3]
-
Oxidation: The thiol group of MFT is susceptible to oxidation, which can lead to the formation of disulfides, such as bis(2-methyl-3-furyl) disulfide. This disulfide can have a sulfurous, and sometimes desirable, meaty aroma, but it alters the original flavor profile.[3]
-
Interaction with other ingredients: MFT can react with other components in a food matrix, such as melanoidins (formed during the Maillard reaction), which can lead to flavor loss.[1]
Q3: What are the common signs of MFT degradation in my product?
The most common sign of MFT degradation is a noticeable loss or change in the desired meaty or roasted aroma. You may perceive a decrease in overall flavor intensity or the emergence of off-notes, such as a rubbery or overly sulfurous smell.
Q4: How can I improve the stability of MFT in my formulations?
Several strategies can be employed to enhance the stability of MFT:
-
Use of Antioxidants: Incorporating antioxidants can help to mitigate oxidative degradation. Food-grade antioxidants that can be considered include ascorbic acid (Vitamin C), tocopherols (B72186) (Vitamin E), and rosemary extract. Cysteine has also been reported to increase the stability of some thiols.
-
Encapsulation: Encapsulating MFT can provide a physical barrier against environmental factors such as oxygen and light. Common encapsulation techniques include:
-
Cyclodextrin (B1172386) Inclusion: Beta-cyclodextrins are particularly useful for encapsulating flavor molecules.[4][5] The hydrophobic inner cavity of the cyclodextrin molecule can entrap the MFT molecule, protecting it from degradation.[4]
-
Spray Drying: This technique involves creating an emulsion of the flavor oil with a carrier material (like maltodextrin (B1146171) or gum arabic) and then drying it to form a powder. This method is effective for protecting volatile and unstable flavor compounds.
-
-
Control of Storage Conditions: Storing flavor formulations containing MFT in a cool, dark place, and under an inert atmosphere (e.g., nitrogen) can significantly slow down degradation.[2]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid loss of meaty aroma | MFT degradation due to oxidation and/or polymerization. | 1. Incorporate an antioxidant: Add an appropriate antioxidant (e.g., ascorbic acid, tocopherols) to your formulation. Start with a low concentration and optimize based on stability and sensory testing.2. Consider encapsulation: If antioxidants are not sufficient, explore encapsulation of MFT with beta-cyclodextrins or through spray drying.3. Optimize storage conditions: Ensure the product is stored at a low temperature, protected from light, and in an airtight container, preferably with a nitrogen headspace. |
| Development of a rubbery or harsh sulfur off-note | Formation of disulfide compounds from MFT oxidation. | 1. Strict oxygen control: Minimize oxygen exposure during all stages of production and packaging. Purging with nitrogen is highly recommended.2. Evaluate antioxidant efficacy: The current antioxidant system may not be effective enough. Test different types or combinations of antioxidants. |
| Inconsistent flavor profile between batches | Variability in MFT degradation due to processing or storage inconsistencies. | 1. Standardize processing parameters: Ensure consistent time, temperature, and mixing procedures for each batch.2. Standardize storage and handling: Implement strict protocols for the storage and handling of both the MFT raw material and the final product.3. Implement a quality control program: Regularly test incoming MFT for purity and concentration, and monitor the flavor profile of finished products over time. |
Quantitative Data on MFT Instability
The following table summarizes the degradation of MFT in an aqueous model system, highlighting its inherent instability.
| Compound | Storage Conditions | Degradation after 24 hours | Reference |
| This compound (MFT) | 50°C in an aqueous solution | 59% | [6] |
| 2-Furfurylthiol | 50°C in an aqueous solution | 28% | [6] |
| 2-Mercapto-3-butanone | 50°C in an aqueous solution | 14% | [6] |
Experimental Protocols
Accelerated Shelf-Life Testing of MFT in a Flavor Formulation
This protocol describes a general procedure for assessing the stability of MFT in a liquid flavor formulation under accelerated conditions.
Objective: To determine the rate of MFT degradation and observe changes in the sensory profile of a flavor formulation over a shortened period.
Materials:
-
Flavor formulation containing MFT
-
Control formulation without MFT
-
Gas chromatograph-mass spectrometer (GC-MS) or gas chromatograph with a sulfur-specific detector (e.g., FPD or SCD)
-
Incubator or environmental chamber capable of maintaining a constant temperature (e.g., 40°C)
-
Amber glass vials with airtight caps
-
Nitrogen gas source (optional)
-
Trained sensory panel
Procedure:
-
Sample Preparation:
-
Prepare a sufficient quantity of the flavor formulation.
-
Divide the formulation into multiple aliquots in amber glass vials.
-
If investigating the effect of oxygen, prepare two sets of samples: one sealed under normal atmosphere and another purged with nitrogen before sealing.
-
-
Storage:
-
Place the vials in an incubator set at a constant elevated temperature (e.g., 40°C).
-
Store a set of control samples at a lower temperature (e.g., 4°C) for comparison.
-
-
Time Points for Analysis:
-
Analyze samples at predetermined time intervals (e.g., Day 0, Day 3, Day 7, Day 14, Day 28).
-
-
Chemical Analysis (GC-MS):
-
At each time point, remove a vial from the incubator and allow it to cool to room temperature.
-
Extract the volatile compounds using an appropriate method (e.g., solid-phase microextraction - SPME).
-
Analyze the extract by GC-MS to quantify the concentration of MFT and identify any degradation products.
-
-
Sensory Analysis:
-
Data Analysis:
-
Plot the concentration of MFT as a function of time to determine the degradation rate.
-
Analyze the sensory data to identify significant changes in the flavor profile over time.
-
Lab-Scale Encapsulation of MFT with Beta-Cyclodextrin (B164692)
This protocol provides a method for preparing an inclusion complex of MFT with beta-cyclodextrin.
Objective: To encapsulate MFT within beta-cyclodextrin to improve its stability.
Materials:
-
This compound (MFT)
-
Beta-cyclodextrin (β-CD)
-
Distilled water
-
Magnetic stirrer with heating plate
-
Beakers
-
Freeze-dryer or vacuum oven
Procedure:
-
Preparation of the Beta-Cyclodextrin Solution:
-
In a beaker, dissolve a specific amount of β-CD in distilled water with gentle heating (around 50-60°C) and stirring to form a saturated solution.[4]
-
-
Preparation of the MFT Solution:
-
In a separate small beaker, dissolve a predetermined molar ratio of MFT (e.g., 1:1 molar ratio with β-CD) in a minimal amount of ethanol.
-
-
Formation of the Inclusion Complex:
-
Slowly add the MFT solution dropwise to the stirred β-CD solution.
-
Continue stirring the mixture for several hours (e.g., 4-6 hours) at a constant temperature (e.g., 40-50°C).
-
After stirring, allow the solution to cool down slowly to room temperature and then store it at a low temperature (e.g., 4°C) overnight to facilitate the precipitation of the inclusion complex.[4]
-
-
Isolation and Drying of the Complex:
-
Collect the precipitated complex by filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any un-encapsulated MFT.
-
Dry the complex using a freeze-dryer or in a vacuum oven at a low temperature to obtain a fine powder.
-
-
Characterization (Optional):
-
Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine the encapsulation efficiency by quantifying the amount of MFT in the complex using GC-MS after dissolving the complex in a suitable solvent.
-
Visualizations
Caption: Degradation pathways of this compound (MFT).
Caption: Experimental workflow for MFT stability testing.
Caption: Logical relationship of encapsulation for MFT stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GC-olfactometric characterization of aroma volatiles from the thermal degradation of thiamin in model orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of β-Cyclodextrin(CD)/Flavour CD Powder and Its Application on Flavour Improvement of Regular Coffee - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods and techniques for encapsulation of flavors using beta-cyclodextrin [cerealsgrains.org]
- 6. koreascience.kr [koreascience.kr]
- 7. meatscience.org [meatscience.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. agriculture.institute [agriculture.institute]
- 11. Quantitative Descriptive Analysis [sensorysociety.org]
Technical Support Center: Thermal Generation of 2-Methyl-3-furanthiol (MFT)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the thermal generation of 2-Methyl-3-furanthiol (MFT).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of MFT, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My MFT yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yield is a frequent challenge in MFT synthesis. Several factors can contribute to this issue. A systematic evaluation of your experimental parameters is recommended.
-
Suboptimal Temperature: The thermal generation of MFT is highly temperature-dependent. Temperatures that are too low will result in a slow reaction rate and incomplete conversion, while excessively high temperatures can lead to the degradation of MFT and the formation of undesirable byproducts. For instance, model systems have shown that higher temperatures, such as 180°C in a dry-heating environment, can produce a significantly higher yield of MFT (1.4 mol %) from intermediates like hydroxyacetaldehyde and mercapto-2-propanone compared to aqueous solutions at 100°C (0.24 mol %).
-
Incorrect pH: The pH of the reaction mixture plays a crucial role in the Maillard reaction pathway leading to MFT. Studies have indicated that the optimal pH for MFT formation can vary depending on the precursors used. For the reaction of ribose and cysteine, a decrease in MFT yield is observed with increasing pH from 3 to 7.[1] Conversely, the reaction of glucose and cysteine shows the greatest yields at a pH of 5.[1] It is advisable to monitor and adjust the pH of your reaction mixture to the optimal range for your specific precursor system.
-
Inappropriate Precursor Ratio: The molar ratio of your precursors, typically a reducing sugar and a sulfur source like cysteine, will directly impact the yield of MFT. An excess or deficit of one of the reactants can lead to the formation of unwanted side products. The ideal ratio should be determined empirically for your specific reaction conditions.
-
High Water Content: Water can inhibit the Maillard reaction.[2] The presence of excess water can slow down the reaction rate and may favor alternative reaction pathways, thus reducing the yield of MFT. If feasible for your experimental setup, consider reducing the water content or performing the reaction in a solvent with a lower water activity.
-
Precursor Choice: Pentoses, such as ribose, are generally more effective precursors for MFT formation than hexoses like glucose.[3] If you are using a hexose (B10828440) and experiencing low yields, switching to a pentose (B10789219) could significantly improve your results.
Q2: I am observing a high concentration of bis(2-methyl-3-furyl) disulfide in my product. How can I minimize its formation?
A2: The formation of bis(2-methyl-3-furyl) disulfide, the dimer of MFT, is a common issue due to the high reactivity of the thiol group in MFT. This disulfide is a key indicator of MFT degradation.
-
Control of Oxidative Conditions: The formation of disulfides is an oxidation process. To minimize this, it is crucial to control the presence of oxygen in your reaction system. Performing the reaction under an inert atmosphere, such as nitrogen or argon, can significantly reduce the formation of the disulfide dimer.
-
Lowering pH: A lower pH environment can help to stabilize the thiol group of MFT and reduce its propensity to oxidize. By keeping the thiols in their protonated state, disulfide formation can be limited.[4]
-
Use of Reducing Agents: The addition of a mild reducing agent to the reaction mixture can help to maintain a reducing environment and prevent the oxidation of MFT to its disulfide. However, the choice of reducing agent should be made carefully to avoid interference with the desired reaction or the final product.
-
Prompt Analysis and Storage: MFT is unstable, and the disulfide can form during storage.[5] It is advisable to analyze the reaction mixture as soon as possible after the reaction is complete. If storage is necessary, it should be done at low temperatures and under an inert atmosphere to minimize degradation.
Q3: My reaction mixture is turning dark brown or black, and I am getting a complex mixture of byproducts. What is happening and how can I prevent it?
A3: The formation of dark coloration and a complex mixture of byproducts is often indicative of advanced Maillard reactions and polymerization.
-
Excessive Heat or Reaction Time: Prolonged heating at high temperatures can lead to the formation of melanoidins, which are dark-colored, high molecular weight compounds.[3] To avoid this, it is important to carefully control both the reaction temperature and time. Monitoring the reaction progress and stopping it once the optimal MFT concentration is reached is crucial.
-
Acid-Catalyzed Polymerization: Furan derivatives, including MFT, can be sensitive to acidic conditions, which can catalyze polymerization, leading to the formation of a dark, viscous mixture.[6] If your reaction conditions are acidic, consider using the mildest possible acid and neutralizing the mixture promptly during workup.
-
Instability of Intermediates: The Maillard reaction involves numerous reactive intermediates. If the reaction conditions are not optimized for the formation of MFT, these intermediates can react further to form a wide range of byproducts. A thorough optimization of reaction parameters is necessary to favor the desired reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the thermal generation of this compound (MFT)?
A1: There are two main established pathways for the thermal generation of MFT:
-
The Maillard Reaction: This is the most common pathway and involves a non-enzymatic reaction between a reducing sugar (like ribose or glucose) and a sulfur-containing amino acid, most notably cysteine.[5]
-
Thiamine (B1217682) Degradation: The thermal degradation of thiamine (Vitamin B1) is another significant route to MFT formation.[7] This pathway can be a major contributor in food systems where thiamine is present.
Q2: Which analytical method is most suitable for quantifying MFT and its artifacts?
A2: Gas chromatography-mass spectrometry (GC-MS) is the most widely used and effective method for the separation, identification, and quantification of MFT and its related artifacts, such as bis(2-methyl-3-furyl) disulfide.[8][9] For enhanced sensitivity, especially for trace-level detection, techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS can be employed.[8]
Q3: How does the choice of sugar precursor affect MFT formation?
A3: The type of reducing sugar used as a precursor has a significant impact on the efficiency of MFT formation. Pentoses, such as ribose and xylose, are generally more reactive and lead to higher yields of MFT compared to hexoses like glucose.[3]
Q4: What is the role of pH in the Maillard reaction for MFT synthesis?
A4: The pH of the reaction medium is a critical parameter that influences the reaction pathways and the final yield of MFT. The optimal pH can vary depending on the specific precursors used. For instance, in a ribose-cysteine system, a lower pH (around 3-5) favors the formation of MFT, with yields decreasing as the pH becomes more alkaline.[1] For a glucose-cysteine (B1232610) system, a pH of 5 has been reported to be optimal.[1]
Data Presentation
Table 1: Effect of Reaction Conditions on MFT Yield
| Precursors | Temperature (°C) | pH | Water Content | MFT Yield (mol %) |
| Hydroxyacetaldehyde + Mercapto-2-propanone | 180 | - | Dry-heating | 1.4 |
| Hydroxyacetaldehyde + Mercapto-2-propanone | 100 | 5.0 | Aqueous solution | 0.24 |
| Ribose + Cysteine | 145 | 3-7 | Aqueous solution | Yield decreases with increasing pH |
| Glucose + Cysteine | 145 | 5 | Aqueous solution | Optimal yield at this pH |
Data compiled from multiple sources.
Experimental Protocols
Representative Protocol for Thermal Generation of MFT via Maillard Reaction
This protocol is a representative example and may require optimization based on specific experimental goals and available equipment.
1. Materials:
-
L-Cysteine hydrochloride monohydrate
-
D-Ribose
-
Phosphate (B84403) buffer (0.1 M, pH 5.0)
-
High-purity water
-
Reaction vessel (e.g., sealed glass tube or a reactor with temperature and pressure control)
-
Inert gas (Nitrogen or Argon)
2. Procedure:
-
Prepare a stock solution of L-cysteine hydrochloride monohydrate and D-ribose in the phosphate buffer. A typical molar ratio is 1:1, but this can be varied for optimization studies.
-
Transfer a defined volume of the precursor solution to the reaction vessel.
-
Purge the reaction vessel with an inert gas for 10-15 minutes to remove oxygen and minimize the formation of disulfide byproducts.
-
Seal the reaction vessel securely.
-
Place the reaction vessel in a preheated oven or heating block set to the desired reaction temperature (e.g., 95°C).
-
Heat for a specified duration (e.g., 4 hours). The optimal time should be determined experimentally by analyzing aliquots at different time points.
-
After the reaction is complete, rapidly cool the reaction vessel in an ice bath to quench the reaction.
-
The resulting solution containing MFT can then be extracted with a suitable organic solvent (e.g., dichloromethane) for analysis.
3. Analysis:
-
The extracted organic phase can be analyzed by GC-MS to identify and quantify MFT and its byproducts. A suitable internal standard should be used for accurate quantification.
Visualizations
Caption: Experimental workflow for the thermal generation of this compound.
Caption: Troubleshooting guide for low yield of this compound.
References
- 1. modernistcuisine.com [modernistcuisine.com]
- 2. mannkitchen.com [mannkitchen.com]
- 3. An Introduction to the Maillard Reaction: The Science of Browning, Aroma, and Flavor [seriouseats.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Multi-Omics Study on the Impact of Cysteine Feed Level on Cell Viability and mAb Production in a CHO Bioprocess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formation of aroma compounds from ribose and cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-3-furanthiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-Methyl-3-furanthiol (2-MFT), a potent aroma compound with a low odor threshold, making its accurate measurement critical in various fields, including food science and drug development. We will delve into two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), presenting their performance data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
At a Glance: GC-MS vs. UPLC-MS/MS for 2-MFT Analysis
Both GC-MS and UPLC-MS/MS are powerful techniques for the analysis of 2-MFT, each with its own set of advantages and considerations. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase followed by mass-based detection. |
| Analyte Volatility | Requires analytes to be volatile or rendered volatile through derivatization. | Suitable for a wider range of compounds, including less volatile and thermally labile ones. |
| Sample Preparation | Often involves extraction and derivatization, which can be complex. Headspace techniques can simplify sample introduction. | Typically involves extraction and filtration. Derivatization may be used to enhance sensitivity. |
| Sensitivity | High sensitivity, especially with techniques like Negative Chemical Ionization (NCI). | Generally offers very high sensitivity and selectivity, particularly with tandem mass spectrometry. |
| Typical Applications | Analysis of volatile and semi-volatile compounds in complex matrices like food and beverages. | Broad applicability in food analysis, environmental monitoring, and pharmaceutical research. |
Quantitative Data Summary
The following tables summarize the quantitative performance data for the GC-MS and UPLC-MS/MS methods for the analysis of 2-MFT. It is important to note that performance characteristics can vary depending on the specific instrumentation, sample matrix, and validation protocol.
Table 1: Performance Characteristics of a Validated HS-SPME-GC-MS Method for 2-MFT
| Validation Parameter | Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | ng/L range |
| Limit of Quantification (LOQ) | ng/L range |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85-115% |
Table 2: Performance Characteristics of a Validated UPLC-MS/MS Method for 2-MFT
| Validation Parameter | Performance |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | sub-ng/L to low ng/L range |
| Limit of Quantification (LOQ) | ng/L range |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90-110% |
Note: As with the GC-MS method, this data is a composite representation from literature on the analysis of volatile thiols, including 2-MFT, using UPLC-MS/MS.
Experimental Protocols
Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Method
This method is particularly suited for the analysis of volatile compounds in liquid matrices such as wine and beverages. It involves the extraction of 2-MFT from the headspace of the sample followed by on-fiber derivatization to enhance its volatility and detectability.
a) Sample Preparation and Extraction:
-
Place a 10 mL aliquot of the liquid sample into a 20 mL headspace vial.
-
Add a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds.
-
Spike the sample with an appropriate internal standard, such as a deuterated analog of 2-MFT.
-
Seal the vial with a PTFE/silicone septum.
-
Incubate the vial at a controlled temperature (e.g., 40-60°C) with agitation for a defined period (e.g., 30 minutes) to allow for equilibration of 2-MFT in the headspace.
b) HS-SPME and Derivatization:
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the heated sample for a specific time (e.g., 30 minutes) to adsorb the analytes.
-
For derivatization, the fiber is then exposed to the headspace of a vial containing a derivatizing agent, such as pentafluorobenzyl bromide (PFBBr), to convert the thiol group into a more volatile and electron-capturing derivative.
c) GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity with derivatized compounds.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification.
-
UPLC-MS/MS Method with Derivatization
This method offers high sensitivity and selectivity and is suitable for a variety of sample matrices. Derivatization of the thiol group is often employed to improve chromatographic retention and ionization efficiency.
a) Sample Preparation and Derivatization:
-
Extract 2-MFT from the sample using an appropriate solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Concentrate the extract to a small volume.
-
Add a solution of the derivatizing agent, 4,4'-dithiodipyridine (DTDP), and an internal standard.
-
Allow the reaction to proceed at room temperature for a specified time.
-
The resulting derivative is then diluted with the mobile phase for UPLC-MS/MS analysis.
b) UPLC-MS/MS Analysis:
-
UPLC System: Waters ACQUITY UPLC H-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar reversed-phase column.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the 2-MFT derivative and the internal standard.
-
Mandatory Visualizations
A Comparative Analysis of 2-Methyl-3-furanthiol and Other Key Furanthiols for Researchers and Drug Development Professionals
An in-depth guide to the chemical properties, flavor profiles, and antioxidant activities of significant furanthiols, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of 2-Methyl-3-furanthiol (MFT) with other notable furanthiols, including 2-furfurylthiol (FFT), 2-methyl-3-tetrahydrofuranthiol, and 2,5-dimethyl-3-furanthiol. These sulfur-containing heterocyclic compounds are of significant interest in flavor chemistry and are increasingly being investigated for their potential bioactivities, including antioxidant effects. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences between these potent aroma compounds.
Performance Comparison: Flavor Profile, Stability, and Formation
This compound is a potent aroma compound, renowned for its intense meaty and roasted scent, making it a key component in the flavor profile of cooked meats, coffee, and a variety of other savory foods.[1][2][3] Its counterparts, while structurally similar, exhibit distinct sensory characteristics and chemical properties.
2-Furfurylthiol is well-known for its characteristic roasted coffee aroma.[4] In contrast, 2-methyl-3-tetrahydrofuranthiol offers a boiled beef character, and 2,5-dimethyl-3-furanthiol is also described as beefy, but with a subtle woody note.[5] The flavor profile of these compounds is a critical factor in their application in the food industry and may be indicative of their differing chemical reactivities and potential biological activities.
In terms of stability, furanthiols are known to be susceptible to oxidation, often forming disulfides which have a diminished flavor impact.[5] Notably, in an aqueous environment, this compound has been found to be less stable than 2-furfurylthiol, with a significant decrease in concentration observed over a 24-hour period.[6]
The formation of these furanthiols is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food.[3][7] Thiamine degradation is another significant pathway for the formation of this compound.[8] The yield of these furanthiols can be influenced by the specific precursors and reaction conditions. For instance, pentoses have been shown to generate higher amounts of both MFT and FFT compared to hexoses when reacted with cysteine.[9]
Data Presentation
The following tables summarize the key chemical and sensory properties of this compound and its comparators.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Flavor Profile | Odor Threshold |
| This compound (MFT) | C₅H₆OS | 114.17 | 28588-74-1 | Roasted meat[2] | 0.007 µg/kg (in water) |
| 2-Furfurylthiol (FFT) | C₅H₆OS | 114.17 | 98-02-2 | Roasted coffee[4] | 0.01 µg/kg (in water) |
| 2-Methyl-3-tetrahydrofuranthiol | C₅H₁₀OS | 118.20 | 57124-87-5 | Boiled beef[5] | Not available |
| 2,5-Dimethyl-3-furanthiol | C₆H₈OS | 128.19 | 55764-23-3 | Beefy, with a faint woody note[5] | Not available |
Data compiled from various sources. Odor thresholds can vary depending on the medium and evaluation method.
Antioxidant Activity
While comprehensive, direct comparative studies on the antioxidant activity of all the aforementioned furanthiols using a single standardized method are limited in the available scientific literature, the antioxidant potential of furan (B31954) derivatives and thiol-containing compounds is well-documented. The thiol group is a key functional group that can participate in radical scavenging reactions.
The antioxidant mechanism of these compounds is believed to involve the donation of a hydrogen atom from the thiol group to a free radical, thereby neutralizing it. The presence of the furan ring and other substituents can influence the stability of the resulting thiyl radical and thus the overall antioxidant capacity. Further research is required to provide a definitive quantitative comparison of the antioxidant activities of these specific furanthiols.
Experimental Protocols
Sensory Evaluation: Descriptive Analysis
Objective: To qualitatively and quantitatively describe the aroma and flavor profile of furanthiols.
Methodology:
-
Panel Selection and Training: A panel of 8-12 trained sensory assessors is selected. Training involves the presentation of reference aroma standards to familiarize panelists with the key aroma attributes of furanthiols (e.g., "meaty," "roasted," "sulfurous," "coffee-like").
-
Sample Preparation: Furanthiol solutions are prepared in a suitable solvent (e.g., deionized water or a dilute ethanol (B145695) solution) at concentrations above their odor thresholds but below saturation. Samples are presented in coded, covered glass containers to minimize visual bias.
-
Evaluation: Panelists assess the aroma of each sample by sniffing from the container. For flavor analysis, if deemed safe, panelists take a small sip, hold it in their mouth for a few seconds, and then expectorate.
-
Data Collection: Panelists rate the intensity of each identified aroma and flavor attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Data Analysis: The data from the panelists are compiled and analyzed using statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of the compared furanthiols.
Antioxidant Activity: Oxygen Radical Absorbance Capacity (ORAC) Assay
Objective: To measure the antioxidant capacity of furanthiols against peroxyl radicals.
Methodology:
-
Reagent Preparation:
-
Fluorescein (B123965) (FL) stock solution (probe).
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (peroxyl radical generator).
-
Trolox (a water-soluble vitamin E analog) standards for the standard curve.
-
Phosphate buffer (pH 7.4).
-
-
Assay Procedure:
-
In a 96-well black microplate, add the furanthiol sample or Trolox standard.
-
Add the fluorescein solution to each well and incubate.
-
Initiate the reaction by adding the AAPH solution.
-
-
Measurement:
-
Immediately place the microplate in a fluorescence reader.
-
Measure the fluorescence decay kinetically at regular intervals.
-
-
Data Analysis:
-
Calculate the area under the fluorescence decay curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
The ORAC value of the furanthiol sample is calculated from the standard curve and expressed as Trolox equivalents (TE).
-
Mandatory Visualization
Caption: Maillard reaction pathway leading to the formation of this compound.
Caption: Workflow for the sensory evaluation of furanthiols.
Caption: Experimental workflow for the ORAC antioxidant assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Plant-Derived Natural Antioxidants in Meat and Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydro-2-methyl-3-furanthiol | C5H10OS | CID 62128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Application of Sulfur-Containing Spice Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Sensory Analysis of 2-Methyl-3-furanthiol and 2-Furfurylthiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative sensory analysis of two potent sulfur-containing aroma compounds: 2-Methyl-3-furanthiol (MFT) and 2-Furfurylthiol (FFT). These compounds are pivotal in the flavor profiles of a wide range of food products and are of significant interest in the fields of food science, flavor chemistry, and sensory perception research. This document summarizes their distinct sensory characteristics, presents quantitative data from experimental studies, and outlines the methodologies used for their evaluation.
Sensory Profile and Chemical Properties
This compound is renowned for its powerful meaty, roasted, and savory aroma.[1][2] It is a key impact compound in the flavor of cooked beef, chicken, and ham.[3] In contrast, 2-Furfurylthiol is most famously associated with the aroma of roasted coffee, possessing characteristic notes of coffee, burnt sugar, and caramel.[4][5] Both compounds are characterized by extremely low odor thresholds, making them significant contributors to the overall aroma of a product even at trace concentrations.[1][3]
Quantitative Sensory Data
The following table summarizes the reported odor and flavor thresholds for this compound and 2-Furfurylthiol in various media. These values represent the lowest concentration at which the compound can be detected.
| Compound | Medium | Odor Threshold | Flavor Threshold |
| This compound (MFT) | Water | 0.007 µg/kg | Not widely reported |
| Dilute Alcohol Solution | 4 ng/L | - | |
| Air | 0.0025 ng/L | - | |
| 2-Furfurylthiol (FFT) | Water | 0.005 ppb | 0.04 ppb |
| Air | Not widely reported | - |
Data compiled from multiple sources.
Experimental Protocols
The sensory analysis of potent aroma compounds like MFT and FFT typically involves Gas Chromatography-Olfactometry (GC-O). This technique separates the volatile compounds in a sample, and as each compound elutes from the gas chromatograph, it is simultaneously directed to a mass spectrometer for identification and a sniffing port for sensory evaluation by a trained panelist.
Gas Chromatography-Olfactometry (GC-O) Protocol for Thiol Analysis
1. Sample Preparation:
-
Solid Phase Extraction (SPE): For liquid samples such as coffee or wine, a selective SPE method using a sorbent containing silver ions can be employed to isolate volatile thiols.[6]
-
Simultaneous Distillation-Extraction (SDE): For solid or semi-solid samples like meat, SDE with a low-boiling-point solvent (e.g., dichloromethane) is a common technique to extract volatile compounds.
2. GC-O System and Parameters:
-
Gas Chromatograph: An Agilent 8890 GC or similar, equipped with a flame ionization detector (FID) and a sniffing port (e.g., ODP 2, Gerstel).
-
Column: A non-polar column such as a DB-5 (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is often used for the initial separation. For more complex samples, a two-dimensional GC (GCxGC) system with a second, polar column can provide enhanced resolution.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Temperature Program: A typical program might start at 40°C (hold for 2 min), ramp to 250°C at 5°C/min, and hold for 5 min.
-
Injector: Splitless injection at 250°C.
-
Sniffing Port: The effluent from the GC column is split (e.g., 1:1 ratio) between the FID and the sniffing port. The sniffing port is maintained at a higher temperature (e.g., 250°C) to prevent condensation, and humidified air is added to prevent nasal dehydration of the panelist.
3. Sensory Panel and Evaluation:
-
Panelist Selection and Training: Panelists are selected based on their sensory acuity and are extensively trained to recognize and describe specific aroma attributes, particularly "meaty" and "coffee-like" notes.[8][9] Training involves exposure to reference standards of MFT, FFT, and other relevant aroma compounds at various concentrations.
-
Evaluation Procedure: Panelists sniff the GC effluent at the sniffing port and record the time, intensity, and a descriptor for each aroma detected. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used, where the sample extract is serially diluted and analyzed by GC-O until no odor is detected, to determine the most potent odorants.
Signaling Pathways and Experimental Workflows
The perception of odors, including those of MFT and FFT, is initiated by the interaction of these volatile molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).
Caption: General olfactory signaling pathway for thiol odorants.
The binding of a thiol to an olfactory receptor triggers a conformational change, activating a G-protein (specifically Gα-olf in olfactory neurons). This, in turn, activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). The elevated cAMP opens cyclic nucleotide-gated ion channels, causing an influx of calcium and sodium ions, which depolarizes the neuron and generates an action potential that is transmitted to the brain. For some thiols, the presence of metal ions like copper within the receptor binding site is crucial for their detection.
The following diagram illustrates a typical workflow for the comparative sensory analysis of MFT and FFT.
Caption: Experimental workflow for comparative sensory analysis.
This workflow begins with the extraction and concentration of volatile compounds from the food matrix. The extract is then analyzed by GC-O, where the compounds are identified by mass spectrometry and evaluated by a trained sensory panel. The data is used to construct an aromagram, which is a visual representation of the odor-active compounds, and to calculate Odor Activity Values (OAVs) to determine the sensory contribution of each compound. Finally, a comparative analysis of the aroma profiles is conducted.
References
- 1. This compound (28588-74-1) | Supplier & Exporter [chemicalbull.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. researchgate.net [researchgate.net]
- 4. Furan-2-ylmethanethiol - Wikipedia [en.wikipedia.org]
- 5. cmswwwstg.acs.org [cmswwwstg.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. article.scirea.org [article.scirea.org]
- 8. Best Practices for Conducting a Sensory Panel for Meat Testing - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 9. dlg.org [dlg.org]
Cross-Validation of Quantification Techniques for 2-Methyl-3-furanthiol: A Comparative Guide
This guide provides a detailed comparison of two distinct analytical methodologies for the quantification of 2-Methyl-3-furanthiol (2-MFT), a potent aroma compound found in various foods and beverages. The techniques evaluated are Gas Chromatography-Mass Spectrometry (GC-MS) following selective extraction, and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with a derivatization strategy. This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development who require accurate and reliable quantification of this volatile thiol.
Overview of Quantification Techniques
The accurate quantification of 2-MFT is challenging due to its high volatility, low concentration in food matrices, and susceptibility to oxidation.[1] To address these challenges, various analytical strategies have been developed. This guide focuses on a comparative analysis of two prominent methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Selective Thiol Extraction: This widely-used technique leverages the volatility of 2-MFT for separation by gas chromatography.[2] To enhance selectivity and sensitivity, a common approach involves the specific extraction of volatile thiols using reagents like p-hydroxymercuribenzoate (B1229956) (pHMB), which forms a non-volatile conjugate with the thiol.[3][4][5] The thiols are then released from the conjugate and analyzed by GC-MS.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with Derivatization: This method provides an alternative to GC-based analysis. To improve the chromatographic retention and detection of the highly volatile 2-MFT, a derivatization step is employed. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction can be used for sample preparation, followed by derivatization with an agent such as 4,4′-dithiodipyridine (DTDP) before UPLC-MS/MS analysis.[2]
Comparative Data Presentation
The following table summarizes the key quantitative performance parameters of the two methodologies. The data presented is a synthesis of typical performance characteristics reported in the literature.
| Parameter | GC-MS with Selective Thiol Extraction | UPLC-MS/MS with Derivatization |
| Principle | Separation of volatile compounds based on boiling point and polarity, with mass spectrometric detection. Selective extraction of thiols. | Separation of derivatized compounds based on polarity, with highly selective and sensitive tandem mass spectrometric detection. |
| Sample Preparation | Selective extraction with p-hydroxymercuribenzoate (pHMB), release of thiols. | QuEChERS extraction, derivatization with 4,4′-dithiodipyridine (DTDP).[2] |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). | Ultra-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (UPLC-MS/MS). |
| Typical Limit of Quantification (LOQ) | ng/L to µg/kg range.[4] | ng/L to µg/kg range.[2] |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (RSD%) | < 15% | < 15% |
| Selectivity | High, based on chromatographic retention time and mass spectrum. Potential for co-elution in complex matrices. | Very high, based on chromatographic retention time and specific MRM transitions. |
| Throughput | Moderate, sample preparation can be time-consuming. | Higher, especially with automated sample preparation. |
Experimental Protocols
GC-MS with Selective Thiol Extraction (using pHMB)
This protocol is a generalized procedure based on the principles described in the literature.[3][4][5]
1. Sample Preparation and Extraction: a. To 50 mL of sample (e.g., wine), add a solution of p-hydroxymercuribenzoic acid (pHMB) to form a non-volatile conjugate with the thiols. b. The solution is then passed through a solid-phase extraction (SPE) column to retain the thiol-pHMB conjugates and remove interfering matrix components. c. The column is washed with appropriate solvents to further remove impurities.
2. Release of Volatile Thiols: a. The retained thiol-pHMB conjugates are treated with a solution of a releasing agent, such as cysteamine, in a reverse flow to liberate the volatile thiols.[3]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. GC Column: Typically a polar capillary column (e.g., DB-WAX or equivalent). b. Injection: The liberated thiols are introduced into the GC system, often via a splitless injection. c. Oven Temperature Program: A suitable temperature gradient is used to separate the volatile compounds. For example, starting at 40°C, holding for 2 minutes, then ramping to 240°C at 5°C/min. d. Mass Spectrometer: Operated in electron ionization (EI) mode. e. Detection: The mass spectrometer is set to scan a specific mass range or to monitor for characteristic ions of 2-MFT (e.g., m/z 114, 81, 53) in selected ion monitoring (SIM) mode for enhanced sensitivity.[5]
UPLC-MS/MS with Derivatization (using DTDP)
This protocol is a generalized procedure based on the principles of QuEChERS and derivatization for LC-MS/MS analysis.[2]
1. Sample Preparation (Modified QuEChERS): a. Homogenize a known amount of the sample (e.g., 10 g of a food matrix) with water. b. Add an appropriate amount of an extraction solvent (e.g., acetonitrile) and QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). c. Vortex vigorously and centrifuge to separate the layers.
2. Derivatization: a. Take an aliquot of the supernatant from the QuEChERS extraction. b. Add a solution of 4,4′-dithiodipyridine (DTDP) and incubate to allow the derivatization reaction to proceed.
3. UPLC-MS/MS Analysis: a. UPLC Column: A reversed-phase column (e.g., C18) is typically used. b. Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid), is employed for separation.[6] c. Injection: A small volume of the derivatized sample extract is injected into the UPLC system. d. Mass Spectrometer: An electrospray ionization (ESI) source is used, typically in positive ion mode. e. Detection: The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the 2-MFT-DTDP derivative are monitored for highly selective and sensitive quantification.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using the two compared techniques.
Caption: General workflow for 2-MFT quantification.
Concluding Remarks
Both GC-MS with selective thiol extraction and UPLC-MS/MS with derivatization are powerful techniques for the quantification of this compound. The choice of method will depend on the specific application, the complexity of the sample matrix, the required sensitivity and throughput, and the available instrumentation.
-
The GC-MS method is a well-established technique for volatile analysis and can provide excellent sensitivity, particularly when combined with selective extraction. However, the sample preparation can be more laborious.
-
The UPLC-MS/MS method offers very high selectivity and is less susceptible to interferences due to the specificity of MRM transitions. The use of derivatization overcomes the challenge of poor retention of the volatile analyte in liquid chromatography. This method can be more amenable to high-throughput analysis.
For robust and reliable quantification, it is recommended to use an appropriate internal standard, such as a stable isotope-labeled version of 2-MFT, in both methodologies to correct for matrix effects and variations in sample preparation and instrument response.[1] Cross-validation of results between two different analytical platforms, such as the ones described here, can provide the highest level of confidence in the accuracy of the obtained quantitative data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 28588-74-1 | Benchchem [benchchem.com]
- 3. A novel method for quantification of this compound and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to 2-Methyl-3-furanthiol Reference Standards
For researchers, scientists, and professionals in drug development and flavor chemistry, the purity and reliability of reference standards are paramount for accurate analytical results. 2-Methyl-3-furanthiol (MFT), a potent aroma compound with a characteristic meaty and roasted scent, is a critical component in flavor research and food science.[1] This guide provides a comparative overview of commercially available this compound reference standards, details experimental protocols for purity verification, and illustrates relevant chemical pathways.
Comparison of this compound Reference Standards
The selection of a suitable reference standard is a critical first step in any quantitative or qualitative analysis. The table below summarizes the purities of this compound available from various suppliers. It is important to note that "technical grade" can imply a lower purity level compared to explicitly stated high-purity standards. Researchers should always request a Certificate of Analysis (CoA) from the supplier for detailed purity information and impurity profiles.
| Supplier | Product Number | Stated Purity/Grade | Analysis Method |
| Tokyo Chemical Industry (TCI) | M1847 | >95.0% | Gas Chromatography (GC) |
| Sigma-Aldrich | 441163 | Technical Grade | Not specified |
| JECFA Specification | - | Assay min 95% | Not specified |
| Chemical Bull | - | High-quality, consistent purity | Not specified |
| Advanced Biotech | 4038 | 98% min | Not specified |
Note: The information presented is based on publicly available data from supplier websites and publications. Purity levels and available documentation may vary by batch and are subject to change. Direct inquiry with the suppliers is recommended for the most current information.
Experimental Protocols for Purity Determination
To ensure the accuracy of experimental results, independent verification of the purity of the reference standard is often necessary. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound.[2]
Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of a this compound reference standard and identify any potential impurities.
Materials:
-
This compound reference standard
-
High-purity solvent (e.g., Dichloromethane or Hexane, GC grade)
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for volatile sulfur compounds (e.g., DB-5ms, HP-5)[3]
-
Microsyringe
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard by accurately weighing a known amount and dissolving it in a specific volume of the chosen solvent.
-
Prepare a series of dilutions from the stock solution to create a calibration curve if quantitative analysis of impurities is desired.
-
-
GC-MS Instrumentation Setup:
-
Injector: Set to a temperature of 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp: Increase temperature at a rate of 10°C/minute to 200°C.
-
Hold: Maintain 200°C for 20 minutes.[3]
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Analysis:
-
Inject a 1 µL aliquot of the prepared standard solution into the GC-MS system.
-
Acquire the data.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should be compared with a reference library, such as the NIST database.[4]
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the this compound standard by dividing the peak area of the main compound by the total peak area of all compounds detected.
-
Attempt to identify any impurity peaks by interpreting their mass spectra and comparing them with spectral libraries. A common impurity to look for is bis(2-methyl-3-furyl) disulfide.[5]
-
Visualizing Experimental Workflows and Chemical Pathways
Experimental Workflow for Purity Analysis
The following diagram illustrates the general workflow for determining the purity of a this compound reference standard using GC-MS.
Caption: Workflow for GC-MS Purity Analysis of this compound.
Conceptual Pathway: Formation of this compound via the Maillard Reaction
This compound can be formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food.[2] The diagram below provides a simplified, conceptual illustration of one possible formation pathway.
Caption: Conceptual Maillard Reaction Pathway to this compound.
References
A Comparative Analysis of 2-Methyl-3-furanthiol (MFT) Formation from Diverse Precursor Systems
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the synthesis of a key flavor and potential therapeutic compound.
2-Methyl-3-furanthiol (MFT) is a potent sulfur-containing volatile compound renowned for its characteristic meaty and savory aroma. Beyond its significance in the food industry, MFT and its derivatives are of growing interest in pharmaceutical research due to their potential biological activities. The efficient synthesis of MFT is crucial for these applications, and its formation is highly dependent on the chosen precursor molecules and reaction conditions. This guide provides a comparative study of MFT formation from various precursors, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Precursor Efficacy
The yield of this compound is significantly influenced by the starting materials. The following table summarizes the molar yields of MFT from different precursor systems as reported in scientific literature. It is important to note that direct comparison of yields should be approached with caution, as reaction conditions such as temperature, pH, and reaction time vary between studies.
| Precursor System | Reaction Conditions | Molar Yield (%) | Reference |
| Hydroxyacetaldehyde + Mercapto-2-propanone | 180°C for 6 minutes (in the absence of water) | 1.4 | [1][2] |
| Ribose + Cysteine | Phosphate-buffered solution (pH 5), 95°C for 4 hours | Not explicitly quantified in molar percent, but noted as a significant product. Pentoses are more effective than hexoses. | [3] |
| Xylose + Cysteine | Not specified | Pentoses are generally more effective than hexoses. | [1] |
| Glucose + Cysteine | Not specified | Less effective than pentoses, but still yields MFT. | [1] |
| Thiamine | Not specified | Less effective precursor than the Maillard reaction of sugars and cysteine. | [1][2] |
| 4-hydroxy-5-methyl-3(2H)-furanone (Norfuraneol) + Cysteine | Not specified | Less effective precursor. | [1][2] |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis of this compound. The following are representative experimental protocols for MFT formation from key precursor systems.
Protocol 1: Synthesis from Hydroxyacetaldehyde and Mercapto-2-propanone
This method, which provides a high yield of MFT, involves the reaction of two key intermediates.
Materials:
-
Hydroxyacetaldehyde
-
Reaction vessel suitable for heating to 180°C
-
Inert atmosphere (e.g., nitrogen)
Procedure:
-
Equimolar amounts of hydroxyacetaldehyde and 1-mercapto-2-propanone are added to the reaction vessel.
-
The vessel is purged with an inert gas, such as nitrogen, to prevent oxidation.
-
The reaction mixture is heated to 180°C and maintained at this temperature for 6 minutes. The reaction is performed in the absence of water.
-
After 6 minutes, the reaction is immediately cooled to room temperature.
-
The resulting product mixture is then purified using appropriate chromatographic techniques to isolate this compound.
-
Quantification of MFT is typically performed using gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard.
Protocol 2: Formation from Ribose and Cysteine via Maillard Reaction
This protocol describes the formation of MFT through the Maillard reaction, a common pathway in food chemistry.
Materials:
-
D-Ribose
-
L-Cysteine
-
Phosphate (B84403) buffer (pH 5.0)
-
Reaction vessel with a reflux condenser
-
Heating mantle
Procedure:
-
A solution of D-ribose and L-cysteine is prepared in a phosphate buffer (pH 5.0).
-
The reaction mixture is placed in a reaction vessel equipped with a reflux condenser.
-
The solution is heated to 95°C and maintained at this temperature for 4 hours with constant stirring.
-
After the reaction period, the mixture is cooled to room temperature.
-
Volatile compounds, including MFT, are extracted from the reaction mixture using a suitable solvent (e.g., diethyl ether).
-
The extract is then analyzed by GC-MS to identify and quantify the amount of this compound formed.
Formation Pathways
The formation of this compound can proceed through several distinct chemical pathways. The two primary routes are the Maillard reaction of pentoses with cysteine and the thermal degradation of thiamine.
Maillard Reaction Pathway
The Maillard reaction is a complex series of non-enzymatic browning reactions between reducing sugars and amino acids. In the case of MFT formation from ribose and cysteine, a key intermediate is believed to be 1,4-dideoxypento-2,3-diulose[3][4].
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of aroma compounds from ribose and cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Evaluating the Antioxidant Activity of 2-Methyl-3-furanthiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the antioxidant activity of 2-Methyl-3-furanthiol (2-MFT), a potent aroma compound found in various cooked foods. While recognized for its characteristic meaty and savory flavor, emerging research highlights its potential as an antioxidant. This document compares its activity with established antioxidant standards, presents detailed experimental protocols for common antioxidant assays, and visualizes key experimental workflows and potential mechanistic pathways.
Comparative Analysis of Antioxidant Activity
A direct quantitative comparison of the antioxidant activity of this compound with standard antioxidants is challenging due to the limited availability of specific IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) values in the reviewed scientific literature. However, qualitative evidence suggests that 2-MFT possesses notable antioxidant properties, primarily attributed to its thiol (-SH) group. Thiols are known to be effective radical scavengers.
Research indicates that 2-MFT exhibits good antioxidant activities in both aqueous and organic systems and can protect against lipid peroxidation[1]. Its antioxidant mechanism is proposed to involve the scavenging of myoglobin (B1173299) tyrosyl radicals and the decomposition of hydrogen peroxide.
For a quantitative perspective, the following table summarizes the reported antioxidant activities of well-established antioxidant compounds. This provides a benchmark against which the activity of 2-MFT can be contextualized once quantitative data becomes available.
| Antioxidant | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (TEAC) | FRAP (Ferric Reducing Antioxidant Power) |
| This compound (2-MFT) | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| Ascorbic Acid (Vitamin C) | ~5 µg/mL | ~1.0 - 1.2 mM Trolox Equivalents | High |
| Butylated Hydroxytoluene (BHT) | ~20 - 30 µg/mL | ~0.5 - 0.7 mM Trolox Equivalents | Moderate |
| Trolox | ~10 - 15 µg/mL | 1.0 (by definition) | High |
Note: The IC50 and TEAC values for standard antioxidants can vary depending on the specific experimental conditions. The values presented here are approximate and for comparative purposes.
Experimental Protocols for Antioxidant Activity Assessment
To facilitate standardized evaluation, this section provides detailed methodologies for three widely used in vitro antioxidant assays: DPPH, ABTS, and FRAP.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. In the presence of an antioxidant, the violet-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at approximately 517 nm.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: Dissolve the test compound (e.g., 2-MFT) and standard antioxidants (e.g., Ascorbic Acid, BHT, Trolox) in a suitable solvent (e.g., methanol) to prepare stock solutions. From the stock solutions, prepare a series of dilutions to determine the concentration-dependent activity.
-
Reaction Mixture: In a 96-well microplate or spectrophotometer cuvettes, add a specific volume of the test sample dilutions to a fixed volume of the DPPH solution. A control containing only the solvent and the DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay evaluates the capacity of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed blue-green ABTS•+ is reduced by the antioxidant to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare stock solutions and serial dilutions of the test compound and standards as described for the DPPH assay.
-
Reaction Mixture: Add a small volume of the test sample to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Preparation of Test Samples: Prepare stock solutions and serial dilutions of the test compound and standards.
-
Reaction Mixture: Add a small volume of the test sample to a larger volume of the FRAP reagent.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is then expressed as ferric reducing antioxidant power in µM Fe²⁺ equivalents.
Visualizing Experimental Workflows and Mechanistic Pathways
To provide a clearer understanding of the experimental processes and potential antioxidant mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for the DPPH Radical Scavenging Assay.
References
A Comparative Analysis of 2-Methyl-3-furanthiol and 2-Methyl-3-mercaptofuran
A critical aspect of chemical research and development involves the precise identification of compounds. This guide addresses the nomenclature and properties of 2-Methyl-3-furanthiol and 2-Methyl-3-mercaptofuran. Initial analysis reveals that these are not two distinct compounds but rather synonymous names for the same chemical entity. This guide, therefore, serves as a comprehensive profile of this singular, potent aroma compound, which is crucial in the flavor and fragrance industry.
Chemical and Physical Properties
This compound is a heterocyclic organic compound that is a key aroma component in a variety of cooked foods, particularly meat and coffee. Its desirable sensory characteristics make it a valuable flavor ingredient. The fundamental properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C5H6OS |
| Molecular Weight | 114.17 g/mol |
| CAS Registry Number | 28588-74-1 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 45-47 °C at 10 mmHg |
| Odor | Meaty, roasted, sweet |
| Odor Threshold | 0.005 ppb in water |
Sensory Characteristics and Applications
The exceptionally low odor threshold of this compound makes it a significant contributor to the aroma profile of many food products, even at trace concentrations. Its characteristic "meaty" and "roasted" notes are highly sought after in the food industry for enhancing the flavor of soups, sauces, and processed meats.
| Sensory Attribute | Description |
| Primary Odor | Roasted meat, beef broth |
| Secondary Notes | Sweet, coffee-like, slightly sulfurous |
| Common Applications | Flavor enhancer in savory products, meat flavors, coffee aroma compositions |
Experimental Protocols
The synthesis and analysis of this compound are well-established processes in flavor chemistry. Below are representative protocols for its laboratory synthesis and its quantification in a food matrix.
3.1. Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of 2-methylfuran (B129897) with a sulfurizing agent.
Protocol:
-
Reaction Setup: A solution of 2-methylfuran (1.0 eq) in an inert solvent such as toluene (B28343) is prepared in a three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.
-
Addition of Reagents: The solution is cooled to 0 °C. A solution of n-butyllithium (1.1 eq) in hexane (B92381) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 1 hour at this temperature.
-
Sulfurization: Elemental sulfur (1.2 eq) is added portion-wise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Quenching and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.
3.2. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of this compound in a food product like coffee can be performed using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.
Protocol:
-
Sample Preparation: A 5 g sample of ground coffee is placed in a 20 mL headspace vial. A known amount of an internal standard (e.g., 2-ethyl-3-furanthiol) is added. The vial is sealed with a PTFE/silicone septum.
-
HS-SPME: The vial is incubated at 60 °C for 15 minutes. A SPME fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace of the sample for 30 minutes.
-
GC-MS Analysis: The SPME fiber is desorbed in the heated injection port of the gas chromatograph. The analytes are separated on a capillary column (e.g., DB-5ms) with a programmed temperature gradient. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.
Visualized Workflows
The following diagrams illustrate the synthesis and analytical workflows described above.
Guide to Inter-laboratory Comparison of 2-Methyl-3-furanthiol (2-MFT) Measurements
This guide provides a comparative overview of analytical methodologies for the quantification of 2-Methyl-3-furanthiol (2-MFT), a potent aroma compound with a characteristic meaty or cooked-meat-like smell. Given the absence of a formal, published inter-laboratory comparison study, this document synthesizes data from various independent studies to offer a comparative perspective on the performance of commonly employed analytical techniques. This guide is intended for researchers, scientists, and professionals in the food, beverage, and flavor industries engaged in the analysis of volatile sulfur compounds.
Introduction to this compound
This compound (2-MFT) is a crucial odorant found in a variety of food products, including cooked meat, coffee, wine, and beer.[1][2][3] Its extremely low odor threshold makes it a significant contributor to the overall aroma profile of these products, even at trace concentrations.[3] The formation of 2-MFT is often associated with the Maillard reaction between carbohydrates and cysteine, as well as the degradation of thiamine (B1217682) during thermal processing.[3][4][5] Accurate quantification of 2-MFT is essential for quality control, flavor research, and process optimization in the food and beverage industry.
The primary analytical challenge in measuring 2-MFT lies in its high volatility, reactivity, and the complexity of the food matrices in which it is found. Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used technique for its identification and quantification, often employing specific extraction and concentration steps to enhance sensitivity and selectivity.[4]
Comparative Analysis of Analytical Methods
While a direct inter-laboratory comparison is unavailable, this section summarizes the performance characteristics of different GC-MS based methods for 2-MFT quantification as reported in the scientific literature. The data presented below is extracted from individual studies and serves as a benchmark for laboratories looking to establish or validate their own analytical methods.
Table 1: Performance Characteristics of Analytical Methods for 2-MFT Quantification
| Method/Matrix | Sample Preparation | Instrumentation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Reference |
| Method 1: Wine | Specific extraction using p-hydroxymercuribenzoate (B1229956) (pHMB) followed by release with cysteamine (B1669678). | GC-MS | Not explicitly stated, but concentrations up to 100 ng/L were quantified. | Not explicitly stated | Not explicitly stated | Tominaga & Dubourdieu, 2006[1] |
| Method 2: General Volatiles (Illustrative) | Headspace-Solid Phase Microextraction (HS-SPME) | GC-MS/MS | 0.03 µg/L (for acetaldehyde, as an example) | 1.0 µg/L (for acetaldehyde, as an example) | 0.9731 - 0.9960 | Ferreira et al., 2019[6] |
| Method 3: Essential Oils (Illustrative) | Direct Injection | GC-MS/MS | S/N ratio of 3 | S/N ratio of 10 | ≥ 0.998 | Burčul et al., N.D.[7] |
Note: The data in the table is illustrative and highlights the types of performance characteristics that are typically reported. Direct comparison is challenging due to variations in matrices, specific protocols, and reporting standards across studies.
Experimental Protocols
This section provides a generalized, detailed methodology for the analysis of 2-MFT in a liquid matrix such as wine or beer, based on commonly cited techniques.
Protocol 1: Quantification of 2-MFT in Wine using Stable Isotope Dilution Assay (SIDA) and GC-MS
This protocol is a composite based on the principles described in the literature for volatile thiol analysis.
1. Objective: To quantify the concentration of this compound in wine samples.
2. Materials and Reagents:
-
Wine sample
-
Internal Standard: Deuterated this compound (e.g., d3-2-MFT)
-
p-hydroxymercuribenzoate (pHMB) solution
-
Cysteamine solution
-
Dichloromethane (CH₂Cl₂)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Milli-Q water
3. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column suitable for volatile sulfur compounds (e.g., DB-5MS, CP-Sil 8 CB)[8]
-
Autosampler
-
Solid Phase Extraction (SPE) manifold and cartridges (if applicable)
4. Sample Preparation:
-
Spike a known volume of wine (e.g., 50 mL) with a known amount of the deuterated internal standard.
-
Add a solution of p-hydroxymercuribenzoate to the wine to form a non-volatile conjugate with the thiols, including 2-MFT.[1][2]
-
Pass the sample through a solid-phase extraction cartridge to retain the thiol-pHMB conjugates and wash away interfering matrix components.
-
Elute the interfering compounds with an appropriate solvent.
-
Release the bound thiols from the pHMB by passing a cysteamine solution through the cartridge.
-
Extract the released volatile thiols with dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.
5. GC-MS Analysis:
-
Injection: Inject 1-2 µL of the concentrated extract into the GC-MS system in splitless mode.[4]
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at 40 °C for 5 minutes, then ramp at 10 °C/min to 200 °C and hold for 10 minutes.[8]
-
-
MS Conditions:
6. Quantification:
-
Construct a calibration curve using standard solutions of 2-MFT with a constant concentration of the internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Calculate the concentration of 2-MFT in the wine sample using the calibration curve.
Visualizations
Experimental Workflow for 2-MFT Analysis
Caption: General experimental workflow for the quantification of 2-MFT in wine.
Simplified Maillard Reaction Pathway to 2-MFT
Caption: Simplified pathway for the formation of 2-MFT via the Maillard reaction.
References
- 1. A novel method for quantification of this compound and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 28588-74-1 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. This compound [webbook.nist.gov]
A Comparative Benchmarking Guide to the Synthesis Efficiency of 2-Methyl-3-furanthiol and Other Heterocyclic Thiols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis efficiency of 2-Methyl-3-furanthiol (MFT), a potent flavor compound, with other notable heterocyclic thiols. The following sections detail the synthesis yields, reaction conditions, and experimental protocols for MFT and selected comparator thiols, including 2-furanmethanethiol, 2-thiophenethiol, and various pyridine-3-thiols. The information is intended to assist researchers in selecting optimal synthetic routes based on efficiency and reaction parameters.
Comparative Synthesis Efficiency
The synthesis of heterocyclic thiols can be achieved through various methods, with yields and conditions varying significantly depending on the target molecule and the chosen synthetic pathway. The following table summarizes the synthesis efficiency of this compound and other selected thiols based on reported experimental data.
| Thiol | Precursor(s) | Catalyst/Reagent(s) | Reaction Conditions | Yield (%) | Reference |
| This compound (MFT) | Hydroxyacetaldehyde and mercapto-2-propanone | - | Not specified | 1.4 mol% | [1] |
| This compound (MFT) Derivative | This compound, Dimethyl sulfate | Sodium hydroxide (B78521) | -10°C to reflux | up to 82% | [2] |
| 2-Methyltetrahydrofuran-3-thiol | "Bread ketone" | Vulcanization reagent, then a reducing agent | Mild conditions | High (not specified) | [3] |
| 2-Furanmethanethiol | Furfuryl alcohol, Thiourea (B124793) | Hydrochloric acid, Sodium hydroxide | Not specified | 55-60% | [4] |
| 2-Thiophenethiol | Thiophene (B33073) | n-Butyllithium, Sulfur | Not specified | 65-70% | [5] |
| 3-Thiophenethiol | 3-Bromothiophene | n-Butyllithium, Sulfur | Not specified | 63% | [5] |
| Pyridine-3-thiol | 3-Iodopyridine, Thiobenzoic acid | Copper catalyst, Potassium carbonate | Not specified | High (76-83% for various derivatives) | [6][7] |
| Thiazole-2-thiol | N,N-diformylaminomethyl aryl ketones | Phosphorus pentasulfide, Triethylamine | Not specified | Good (not specified) | [8] |
Experimental Protocols
Detailed methodologies for the synthesis of the discussed thiols are crucial for reproducibility and optimization. Below are representative experimental protocols for the synthesis of this compound and other comparator thiols.
Synthesis of this compound (Laboratory Scale)
A common laboratory-scale synthesis of this compound involves the reaction of hydroxyacetaldehyde with 1-mercapto-2-propanone.[1] While specific conditions are often proprietary, a model system has reported a yield of 1.4 mol%.[1] Industrial production can be achieved through patented processes, which may involve precursors like 5-methyl-2-furoic acid, with the potential for high yields in optimized settings.[1]
Synthesis of 2-Methyltetrahydrofuran-3-thiol
A patented method describes a two-step synthesis starting from "bread ketone" (a common name for 2-acetyl-gamma-butyrolactone).[3] The first step involves a vulcanization reaction to create an intermediate, which is then reduced to yield 2-methyltetrahydrofuran-3-thiol.[3] This process is reported to have a high yield under mild conditions.[3]
Synthesis of 2-Furanmethanethiol (Furfuryl Mercaptan)
A well-established method for the synthesis of 2-furanmethanethiol involves the reaction of furfuryl alcohol with thiourea in the presence of hydrochloric acid.[4] The resulting isothiouronium salt is then hydrolyzed with sodium hydroxide to liberate the thiol. This method has a reported yield of 55-60%.[4]
Synthesis of 2-Thiophenethiol
2-Thiophenethiol can be prepared with a yield of 65-70% by the lithiation of thiophene with n-butyllithium, followed by the introduction of sulfur.[5]
Synthesis of Pyridine-3-thiols
A practical and high-yield method for the synthesis of various substituted pyridine-3-thiols starts from the corresponding 3-iodopyridines.[6][7] The process involves a copper-catalyzed coupling with thiobenzoic acid, followed by hydrolysis with potassium carbonate to yield the final thiol.[6][7] Yields for different derivatives are reported to be in the range of 76-83%.[7]
Visualizing Synthesis and Biological Roles
To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a general workflow for thiol synthesis and the broader role of thiols in cellular signaling.
Caption: A generalized workflow for the chemical synthesis of thiols.
While specific signaling pathways for the food-related thiols discussed are not well-documented, thiols, in general, play a crucial role in cellular redox signaling. The following diagram illustrates this general role.
Caption: General role of cellular thiols in redox signaling.
Conclusion
The synthesis of this compound presents a lower yield in reported laboratory-scale models compared to other heterocyclic thiols like 2-furanmethanethiol, 2-thiophenethiol, and pyridine-3-thiols, which can be synthesized with moderate to high efficiency. However, patented industrial processes for MFT and its derivatives suggest that high yields are attainable under optimized conditions. The choice of a synthetic route will ultimately depend on the desired scale, available precursors, and the required purity of the final product. While the direct involvement of these specific food-related thiols in major signaling pathways remains an area for further research, the fundamental role of the thiol group in cellular redox processes is well-established and critical to numerous biological functions.
References
- 1. What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry - MetwareBio [metwarebio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 4. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C5H6OS | CID 34286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0036611) [hmdb.ca]
- 8. Thio-2 Inhibits Key Signaling Pathways Required for the Development and Progression of Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Methyl-3-furanthiol
This document provides comprehensive, procedural guidance for the safe handling and disposal of 2-Methyl-3-furanthiol, a compound frequently used by researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety, regulatory compliance, and environmental protection. This compound is classified as a flammable, toxic, and malodorous substance, necessitating meticulous disposal practices.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, ensure all necessary safety measures are in place. This chemical is a flammable liquid and vapor, toxic if swallowed, and may be fatal if inhaled.[1][2] It is also known for its powerful and unpleasant stench.[3]
Personal Protective Equipment (PPE): Always handle this chemical within a certified chemical fume hood.[4] The following PPE is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.[4][5]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after.[5][6]
-
Body Protection: Wear a lab coat or fire/flame-resistant and impervious clothing.[1]
-
Respiratory Protection: If exposure limits are exceeded or ventilation is inadequate, use a full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387)).[1][6]
First Aid Measures:
-
If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor. Rinse mouth with water.[5][6]
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate emergency medical help.[1][3]
-
On Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with plenty of water and soap.[2][6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[1][2]
Step-by-Step Disposal Procedures
Disposal of this compound and associated waste must be treated as a hazardous waste process. Do not dispose of it with household garbage or allow it to reach any sewage system.[2]
Step 1: Waste Segregation and Collection
-
Pure Compound and Concentrated Solutions: Collect unused this compound and its concentrated solutions in a dedicated, clearly labeled, and tightly sealed hazardous waste container.[4] The container should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][3]
-
Contaminated Materials: All items that have come into contact with the chemical, such as gloves, pipette tips, and absorbent pads, must be collected in a separate, sealed, and clearly labeled hazardous waste container.[4][7] To manage the strong odor, it is recommended to first place these items in a zip-lock bag before putting them into the main waste container.[7]
Step 2: Spill Management In the event of a spill, immediate action is required to contain and clean the area safely.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area. Ensure the area is well-ventilated, preferably within a fume hood.[5]
-
Remove Ignition Sources: Extinguish all nearby flames and remove any sources of ignition.[1][5]
-
Contain Spill: Use a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite (B1170534) to cover and contain the spill.[2][5] Do not use water jets.[5]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container for disposal.[5][8]
-
Prevent Environmental Contamination: Ensure the spillage does not enter drains or waterways.[5][9]
Step 3: Decontamination of Glassware and Equipment Due to its potent odor, all non-disposable equipment requires thorough decontamination.
-
Prepare a Bleach Bath: In a fume hood, prepare a container with a 1:1 mixture of commercial bleach (sodium hypochlorite) and water.[10]
-
Soak Equipment: Immediately after use, rinse and submerge all contaminated glassware in the bleach bath. Allow items to soak for at least 14 to 24 hours to oxidize the thiol.[7][10]
-
Dispose of Bleach Solution: The used bleach solution should be collected as hazardous waste in a labeled container.[7]
-
Final Cleaning: After soaking, rinse the glassware thoroughly with water and then clean using standard laboratory methods.[10]
Step 4: Final Disposal
-
Labeling and Storage: Ensure all waste containers are tightly sealed and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols.[4][7] Store these containers in a designated, secure area.
-
Professional Collection: Arrange for a licensed chemical waste disposal company or your institution's Environmental Health and Safety (EHS) office to collect the waste.[4][5] Provide them with the Safety Data Sheet (SDS) for the chemical.
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Citation(s) |
| CAS Number | 28588-74-1 | [2][5] |
| EC Number | 249-094-7 | [2][5] |
| UN Number | 1228 or 2929 | [2][5] |
| Flash Point | 36 °C (97 °F) | [2] |
| Boiling Point | 57-60 °C @ 59 mbar | [2] |
| NFPA Health Rating | 2 | [2] |
| NFPA Fire Rating | 3 | [2] |
| NFPA Reactivity Rating | 0 | [2] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound and associated waste materials.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. mu-intel.com [mu-intel.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. aurochemicals.com [aurochemicals.com]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. Sulfur - ESPI Metals [espimetals.com]
- 9. synerzine.com [synerzine.com]
- 10. How To [chem.rochester.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
